molecular formula C15H19N5O5 B15093330 3'-o-Levulinyl-2'-deoxyadenosine

3'-o-Levulinyl-2'-deoxyadenosine

Cat. No.: B15093330
M. Wt: 349.34 g/mol
InChI Key: QMLRRPZLOJDYOV-UHFFFAOYSA-N
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Description

3'-o-Levulinyl-2'-deoxyadenosine is a useful research compound. Its molecular formula is C15H19N5O5 and its molecular weight is 349.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-o-Levulinyl-2'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-o-Levulinyl-2'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19N5O5

Molecular Weight

349.34 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate

InChI

InChI=1S/C15H19N5O5/c1-8(22)2-3-12(23)25-9-4-11(24-10(9)5-21)20-7-19-13-14(16)17-6-18-15(13)20/h6-7,9-11,21H,2-5H2,1H3,(H2,16,17,18)

InChI Key

QMLRRPZLOJDYOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Foundational & Exploratory

3'-O-Levulinyl-2'-deoxyadenosine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3'-O-Levulinyl-2'-deoxyadenosine chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Orthogonal Protection Strategies in Oligonucleotide Synthesis[1]

Abstract

3'-O-Levulinyl-2'-deoxyadenosine (3'-O-Lev-dA) is a specialized nucleoside derivative utilized primarily in the synthesis of complex oligonucleotides, branched DNA structures, and bioconjugates.[1][2][3][4][5] Distinguished by the levulinyl (Lev) ester protecting group at the 3'-hydroxyl position, this molecule offers orthogonal deprotection capabilities distinct from standard acid-labile (DMT) or base-labile (acyl) groups.[1] This guide details the physicochemical properties, enzymatic synthesis pathways, and mechanistic applications of 3'-O-Lev-dA in high-fidelity nucleic acid chemistry.[1]

Chemical Structure and Properties[6][7][8][9][10][11]

The core utility of 3'-O-Lev-dA lies in the specific reactivity profile of the levulinyl ester.[1] Unlike the dimethoxytrityl (DMT) group used at the 5'-position (cleaved by acid) or the benzoyl/isobutyryl groups on the nucleobase (cleaved by ammonia), the levulinyl group is cleaved specifically by hydrazine.[1]

1.1 Molecular Specifications
PropertyData
IUPAC Name (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl 4-oxopentanoate
Common Name 3'-O-Levulinyl-2'-deoxyadenosine
CAS Number 440327-45-7 (Free amine form)
Molecular Formula C₁₅H₁₉N₅O₅
Molecular Weight 349.34 g/mol
Solubility Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water
pKa ~3.8 (Adenine N1), ~9.8 (Sugar OH, if free)
Appearance White to off-white crystalline powder
1.2 Structural Analysis

The molecule consists of three functional domains:

  • Purine Base (Adenine): Typically unprotected in the raw material but may be N6-protected (e.g., N6-Benzoyl) in phosphoramidite applications to prevent side reactions.[1]

  • Deoxyribose Sugar: The 2'-position is deoxygenated (DNA), conferring stability against alkaline hydrolysis compared to RNA.[1]

  • 3'-Levulinyl Ester: The critical functional group.[1] It is a 4-oxopentanoic acid ester.[1] The presence of the ketone carbonyl at the

    
    -position relative to the ester carbonyl is the key to its cleavage mechanism.
    
Synthesis and Production

While chemical synthesis is possible, it often requires tedious blocking/deblocking steps to achieve regioselectivity between the 3' and 5' hydroxyls. Biocatalytic resolution is the industry standard for high-purity synthesis.[1]

2.1 Enzymatic Regioselective Acylation

The most efficient route utilizes immobilized lipases to selectively acylate the 3'-hydroxyl group of 2'-deoxyadenosine.[1]

  • Enzyme: Pseudomonas cepacia lipase (PSL-C) or Burkholderia cepacia lipase.[1]

  • Acyl Donor: Oxime esters (e.g., Acetonoxime levulinate) or Vinyl levulinate.[1]

  • Regioselectivity: PSL-C exhibits a strong preference for the 3'-OH of 2'-deoxynucleosides, whereas Candida antarctica lipase B (CAL-B) typically favors the 5'-OH.[1]

Protocol Summary (Enzymatic):

  • Dissolution: Dissolve 2'-deoxyadenosine in anhydrous THF or Pyridine.

  • Acyl Donor Addition: Add 3-5 equivalents of acetonoxime levulinate.

  • Catalysis: Add immobilized PSL-C. Incubate at 30–40°C with shaking.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1) for the formation of the mono-ester.[1]

  • Purification: Filter enzyme; concentrate filtrate; purify via silica gel column chromatography.

Applications in Oligonucleotide Synthesis[7][8][9][13][14][15][16]

3'-O-Lev-dA is not a standard building block for linear DNA synthesis (which proceeds 3'→5').[1] Instead, it is a strategic tool for complex architectures.

3.1 Orthogonal Deprotection (The "Lev" Niche)

In standard solid-phase synthesis:

  • 5'-OH: Protected by DMT (Acid labile).[1]

  • Exocyclic Amines: Protected by Bz/iBu (Base labile).[1]

  • Phosphate: Protected by Cyanoethyl (Base labile).[1]

The Levulinyl group is stable to both acid (TCA/DCM) and standard hydrolysis conditions, but is cleaved rapidly by hydrazine. This allows for:

  • Branched DNA Synthesis: A branching monomer can be introduced with a Lev-protected hydroxyl.[1] Once the linear chain is synthesized, the Lev group is removed on-column without disturbing other protecting groups, creating a new initiation site for a second chain.

  • 3'-End Modification: For "inverse" synthesis or when attaching the nucleoside to a solid support via the 5'-OH, the 3'-Lev allows selective exposure of the 3'-OH for ligation or labeling.[1]

  • On-Column Derivatization: Selective removal of Lev allows conjugation of fluorophores or peptides to specific positions while the oligonucleotide remains attached to the solid support.

3.2 Mechanism of Hydrazinolysis

The deprotection of the levulinyl group is a textbook example of "assisted removal." It does not rely on simple hydrolysis but on a cyclization-release mechanism.[1]

  • Nucleophilic Attack: Hydrazine (

    
    ) attacks the ketone carbonyl of the levulinyl group (not the ester carbonyl).[1]
    
  • Hydrazone Formation: A stable hydrazone intermediate is formed.[1]

  • Cyclization: The distal nitrogen of the hydrazone attacks the ester carbonyl.

  • Release: The tetrahedral intermediate collapses, releasing the free hydroxyl group of the nucleoside and a stable byproduct, 4,5-dihydro-6-methyl-3(2H)-pyridazinone.[1]

Visualization: Deprotection Mechanism

The following diagram illustrates the specific cleavage pathway of the Levulinyl group by hydrazine, highlighting the orthogonality of the reaction.

LevulinylDeprotection Substrate 3'-O-Lev-dA (Protected) Intermediate Hydrazone Intermediate Substrate->Intermediate Nucleophilic attack on ketone Reagent Hydrazine (NH2NH2) Reagent->Intermediate Transition Intramolecular Cyclization Intermediate->Transition Distal N attacks Ester Carbonyl Product 2'-Deoxyadenosine (Free 3'-OH) Transition->Product Release Byproduct Pyridazinone Derivative Transition->Byproduct Cyclization

Caption: Mechanism of hydrazine-mediated cleavage of the 3'-O-levulinyl protecting group via a cyclization-release pathway.

Experimental Protocols
5.1 Protocol: On-Column Levulinyl Deprotection

This protocol is designed for oligonucleotides synthesized on CPG (Controlled Pore Glass) or Polystyrene supports where a specific Lev-protected site must be deblocked without cleaving the oligo from the support.[1]

Reagents:

  • Hydrazine hydrate (0.5 M) in Pyridine/Acetic Acid (3:2 v/v).[1][6]

  • Wash Solvent: Pyridine or Acetonitrile.[1]

Procedure:

  • Wash: After the synthesis cycle is paused, wash the solid support column with Pyridine (3 x 5 mL).

  • Reaction: Flow the Hydrazine solution through the column.

    • Flow Rate: 1 mL/min.[1]

    • Duration: 15–20 minutes at Room Temperature.

    • Note: The reaction is visually indicated by the absence of color change (unlike DMT removal), so strict time adherence is required.

  • Rinse: Wash extensively with Pyridine (5 x 10 mL) to remove all traces of hydrazine and the pyridazinone byproduct.

  • Neutralize: Wash with 0.1 M TEAA (Triethylammonium acetate) in Acetonitrile to prepare for the next coupling step.

  • Resume: Proceed with the next phosphoramidite coupling or conjugation step.

Safety Note: Hydrazine is toxic and potentially unstable. Perform all manipulations in a fume hood. The Pyridine/Acetic acid buffer buffers the hydrazine, preventing premature cleavage of base-labile groups.

References
  • BioHippo. (n.d.).[1] 3'-O-Levulinyl-2'-deoxyadenosine Structure and CAS. Retrieved from [Link]

  • Lackey, J. G., & Damha, M. J. (2008).[1][4] The acetal levulinyl ester (ALE) group for the 2'-hydroxyl protection of ribonucleosides and the synthesis of oligoribonucleotides.[4][6] Nucleic Acids Symposium Series, 52(1), 35–36.[1][4] Retrieved from [Link]

  • García, J., et al. (2005).[1] Enzymatic regioselective levulinylation of 2'-deoxyribonucleosides and 2'-O-methylribonucleosides.[1][2] Current Protocols in Nucleic Acid Chemistry, Unit 2.11. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Method for Labeling Oligonucleotides using Levulinyl Protection. Retrieved from [Link]

  • ChemGenes. (n.d.).[1] 3'-Levulinyl deoxy Adenosine (n-bz) Product Specifications. Retrieved from [Link]

Sources

Orthogonal Mastery: Applications of Levulinyl-Protected Nucleosides in Advanced Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of solid-phase oligonucleotide synthesis (SPOS) has transitioned from linear chain assembly to the construction of complex, multi-dimensional nucleic acid architectures. This transition demands a highly sophisticated repertoire of orthogonal protecting groups. The levulinyl (Lev) group has emerged as a cornerstone in this domain, providing a highly specific, hydrazine-labile protection mechanism that operates entirely independently of standard acid-labile (e.g., Dimethoxytrityl, DMT) and base-labile (e.g., cyanoethyl, acyl) groups. This whitepaper details the mechanistic causality, core applications, and validated protocols for utilizing levulinyl-protected nucleosides in the synthesis of branched DNA (bDNA), complex RNA sequences, and functionalized aptamers.

The Mechanistic Imperative of Orthogonality

In complex SPOS architectures, a strictly linear synthesis is insufficient. Researchers must frequently mask a specific hydroxyl group during primary chain elongation, only to unmask it later without cleaving the nascent oligonucleotide from the solid support or prematurely stripping nucleobase protection.

The levulinyl group (a keto ester) fulfills this requirement through a unique deprotection mechanism. Cleavage is achieved via hydrazinolysis—typically using 0.5 M hydrazine hydrate buffered in pyridine and acetic acid. The hydrazine selectively attacks the ketone of the levulinyl moiety, forming a hydrazone intermediate. This intermediate rapidly undergoes intramolecular cyclization to release the free hydroxyl group alongside a biologically inert pyridazinone byproduct. Because this mechanism does not rely on extremes of pH, it is fundamentally orthogonal to the trichloroacetic acid (TCA) used for DMT removal and the ammonium hydroxide used for global deprotection[1].

Orthogonality Nucleoside Target Nucleoside (Multifunctional) DMT 5'-OH Protection: DMT (Acid-Labile) Nucleoside->DMT Lev Branch/2'-OH Protection: Lev (Hydrazine-Labile) Nucleoside->Lev Base Nucleobase Protection: Ac/Bz (Base-Labile) Nucleoside->Base TCA Trichloroacetic Acid (Cleaves DMT only) DMT->TCA Hydrazine Hydrazine Hydrate (Cleaves Lev only) Lev->Hydrazine Ammonia Ammonium Hydroxide (Cleaves Base PG only) Base->Ammonia

Orthogonal cleavage conditions for dimethoxytrityl (DMT), levulinyl (Lev), and nucleobase groups.

Core Applications in Oligonucleotide Synthesis

Branched DNA (bDNA) for Signal Amplification

Branched DNA is a critical structural motif used in diagnostic research to achieve a multiplicity of labeled probe hybridization, thereby exponentially enhancing target signal detection[2]. The synthesis of comb-like bDNA relies heavily on branching phosphoramidites, such as the 5-Me-dC Brancher.

Causality of Selection: The levulinyl group is preferred over the 9-Fluorenylmethyloxycarbonyl (Fmoc) group for protecting the branching chain. Fmoc is prone to degradation during prolonged storage and extended synthesis cycles. In contrast, the levulinyl group remains completely stable during standard phosphoramidite coupling and oxidation, yet is rapidly removed at neutral pH with buffered hydrazine, preserving the internucleotide distance without perturbing the overall DNA structure[2].

RNA Synthesis via 2'-O-Acetal Levulinic Ester (ALE)

Unlike DNA, RNA synthesis requires an additional protecting group for the reactive 2′-hydroxyl on the ribose sugar. This group must remain stable throughout chain assembly but be readily removable without inducing RNA degradation or isomerization.

Causality of Selection: 2′-O-acetal levulinic ester (ALE) chemistry leverages the levulinyl moiety to achieve coupling efficiencies of 99.0% to 99.9%, rivaling standard DNA synthesis[3]. Following solid-phase assembly, the RNA strands are deprotected stepwise: first, cyanoethyl groups are removed from the phosphates, followed by a buffered hydrazine treatment that simultaneously deblocks the nucleobases and the 2′-OH ALE groups, yielding highly pure, functionally active RNA[3].

DNA-Encoded Functionalized Aptamers

Levulinyl protection allows for the parallel synthesis of two different oligonucleotide strands from a single branching point on the same Controlled Pore Glass (CPG) support. By alternating between DMT-protected and Lev-protected phosphoramidites, researchers can grow a sequence-defined oligomer simultaneously with a DNA barcode, enabling the creation of massive, highly functionalized aptamer libraries[1].

Quantitative Performance Metrics

The following table summarizes the optimized deprotection conditions and coupling efficiencies for various levulinyl-protected applications, providing a baseline for experimental design.

ApplicationProtecting GroupDeprotection ReagentTime / TempCoupling Efficiency
Branched DNA (bDNA) 5'-O-Levulinyl0.5 M Hydrazine in Pyr/AcOH (1:1)15–90 min / RT>98%
RNA Synthesis (2'-OH) 2'-O-Acetal Levulinic Ester (ALE)0.5 M Hydrazine in Pyr/AcOH (3:2)120 min / RT99.0% – 99.9%
Internal RNA Labeling 2'-O-Levulinyl0.5 M Hydrazine in Pyr/AcOH (1:1)15 min / RTN/A (Post-synthetic)
Functionalized Aptamers 5'-O-Levulinyl0.5 M Hydrazine in Pyr/AcOH (1:1)30 injections / RTHigh Yield

Self-Validating Experimental Protocol: Comb-Shaped bDNA Synthesis

To ensure reproducibility and scientific integrity, the following protocol for synthesizing branched DNA incorporates intrinsic self-validation checkpoints.

Step 1: Primary Sequence Assembly Synthesize the primary DNA sequence on a 2000Å or 3000Å Controlled Pore Glass (CPG) support. Causality: Standard 500Å CPG will result in massive steric hindrance once the secondary branches begin to grow, drastically reducing yield. A high-porosity support mitigates this physical constraint[2]. Validation Check: Monitor the trityl response during primary elongation to visually assess coupling efficiency[1].

Step 2: Branching Monomer Incorporation Incorporate the 5-Me-dC Brancher Phosphoramidite (containing the Lev-protected hydroxyl group) at the desired branch points[2][4].

Step 3: Terminal Capping After the full-length primary oligonucleotide is synthesized, remove the terminal 5'-DMT and cap the 5'-hydroxyl using standard Cap A/B reagents (acetic anhydride). Causality: This prevents the primary strand from continuing to elongate when the secondary branch synthesis begins[4][5].

Step 4: Levulinyl Deprotection Remove the synthesis column from the synthesizer. Wash the column back and forth with 0.5 mL of freshly prepared 0.5 M hydrazine hydrate in 1:1 pyridine/acetic acid for 15 to 90 minutes at room temperature (longer times are required for high branch-density sequences)[2][4]. Rinse extensively with pyridine/acetic acid followed by acetonitrile.

Step 5: Secondary Strand Elongation Return the column to the synthesizer and resume automated phosphoramidite coupling cycles from the newly liberated hydroxyl groups to synthesize the secondary branches[4].

Step 6: Global Deprotection and Cleavage Cleave the branched oligonucleotide from the solid support and remove nucleobase protecting groups using ammonium hydroxide. Validation Check (Crucial): Analyze the final product via Polyacrylamide Gel Electrophoresis (PAGE) or RP-HPLC. If the resulting bands appear as indistinct smears, this indicates premature branching[5]. Chemical Causality Warning: Acetyl-protected cytidine (Ac-dC) is partially unstable when exposed to hydrazine hydrate. If Ac-dC is present in the primary sequence, the hydrazine treatment in Step 4 will prematurely deprotect the cytosine bases, leading to unintended branching at those sites. To maintain system integrity, standard benzoyl-dC (Bz-dC) must be utilized instead of Ac-dC[5].

Workflow Start 1. Solid-Phase Support (CPG 2000Å) Primary 2. Primary Strand Synthesis (DMT-ON) Start->Primary Brancher 3. Incorporate Lev-Protected Branching Monomer Primary->Brancher Cap 4. 5'-DMT Removal & Capping (Acetic Anhydride) Brancher->Cap Deprotect 5. Levulinyl Deprotection (0.5 M Hydrazine) Cap->Deprotect Secondary 6. Secondary Strand Elongation (Branch Synthesis) Deprotect->Secondary Cleavage 7. Global Deprotection (Ammonium Hydroxide) Secondary->Cleavage

Workflow for branched DNA (bDNA) synthesis utilizing orthogonal levulinyl deprotection.

References

1.2 - biosearchtech.com 2.4 - rsc.org 3.1 - google.com/patents 4.5 - glenresearch.com 5. 3 - Nucleic Acids Research, oup.com

Sources

Technical Guide: 3'-O-Levulinyl-2'-deoxyadenosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 3'-O-Levulinyl-2'-deoxyadenosine (3'-O-Lev-dA) in advanced oligonucleotide synthesis. It focuses on its role as an orthogonally protected building block for branched DNA (bDNA), circularization strategies, and site-specific functionalization.

Executive Summary

3'-O-Levulinyl-2'-deoxyadenosine is a specialized nucleoside derivative used in solid-phase oligonucleotide synthesis when orthogonal deprotection is required. Unlike standard protecting groups (e.g., DMT) which are acid-labile, the levulinyl (Lev) group is removed via a specific reaction with hydrazine .

This orthogonality allows researchers to selectively expose the 3'-hydroxyl group of an adenosine residue while the oligonucleotide remains attached to the solid support and other protecting groups (such as 5'-DMT) remain intact. This capability is critical for synthesizing branched DNA (bDNA) , circular oligonucleotides , and introducing 3'-terminal modifications during inverse synthesis workflows.

Chemical Properties & Mechanism[1][2]

The Orthogonal Strategy

Standard DNA synthesis relies on the acid-labile 4,4'-dimethoxytrityl (DMT) group for 5'-protection. To introduce branches or specific modifications, a protecting group with a completely different cleavage mechanism is necessary.

  • DMT (Standard): Cleaved by Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA).

  • Levulinyl (Orthogonal): Cleaved by Hydrazine (

    
    ). Stable to acid (TCA) and standard oxidizing iodine reagents.
    
Deprotection Mechanism

The removal of the levulinyl group is driven by the cyclization of the hydrazine linker. Upon treatment with hydrazine hydrate (buffered in pyridine/acetic acid), the hydrazine nucleophilically attacks the ketone carbonyl of the levulinyl ester. This intermediate rapidly cyclizes to form a stable 6-hydroxy-4,5-dihydro-3(2H)-pyridazinone (often dehydrating to a pyridazinone derivative), releasing the free 3'-hydroxyl group.

DeprotectionMechanism Lev_dA 3'-O-Lev-dA (Protected) Intermediate Hydrazone Intermediate Lev_dA->Intermediate + Hydrazine Hydrazine Hydrazine (Reagent) Hydrazine->Intermediate Cyclization Cyclization (Pyridazinone formation) Intermediate->Cyclization Intramolecular Attack Free_dA 3'-OH dA (Reactive) Cyclization->Free_dA Release Byproduct 4,5-dihydro-3(2H)-pyridazinone (Stable Byproduct) Cyclization->Byproduct Release

Figure 1: Mechanism of Levulinyl deprotection via hydrazine-induced cyclization.

Applications in Research

Synthesis of Branched DNA (bDNA)

Branched DNA structures ("comb" or "fork" motifs) are used in signal amplification assays (e.g., viral load testing) and nanotechnology.

  • Workflow:

    • Synthesize the primary strand using standard phosphoramidites.

    • Incorporate a branching monomer . While modified Cytosine (N4-Lev) is common, 3'-O-Lev-dA (converted to a phosphoramidite with the phosphorus at the 5' or a base-linked position) allows branching directly from the sugar backbone in specific inverse-synthesis designs.

    • Treat the column with hydrazine to remove the Lev group.

    • The exposed 3'-OH serves as the initiation point for the secondary "branch" sequence.

Inverse Synthesis & 3'-End Modification

Standard synthesis proceeds 3'


 5'. However, some applications require 5' 

3' synthesis
(Inverse Synthesis), particularly when attaching 3'-exonuclease blockers or specific 3'-tags that are unstable to standard synthesis conditions.
  • Role of 3'-O-Lev-dA: It serves as the nucleoside building block where the 3'-OH is protected (Lev) and the 5'-OH is phosphitylated (or vice versa depending on the specific "reverse" amidite design).

  • Protocol Utility: It allows the synthesis of an oligonucleotide where the 3'-end can be selectively deprotected on-column to react with a dye, a solid surface, or another biomolecule.

Circular DNA Synthesis

To create circular DNA, the linear precursor must be cyclized.

  • The oligonucleotide is synthesized on a solid support.[1][2]

  • The 3'-end is protected with Levulinyl.[3][4][5][6]

  • The 5'-end is phosphorylated.[7][8][9]

  • Hydrazine treatment exposes the 3'-OH.

  • Chemical ligation (e.g., using cyanogen bromide or water-soluble carbodiimide) cyclizes the strand while still on the support (or immediately after cleavage but before full deprotection).

Experimental Protocols

Standard Hydrazine Deprotection Protocol

This protocol is designed for oligonucleotides attached to Controlled Pore Glass (CPG) or Polystyrene supports.

ParameterSpecification
Reagent 0.5 M Hydrazine hydrate (

)
Solvent System Pyridine : Acetic Acid (3:2 v/v)
Reaction Time 15 – 30 minutes
Temperature Room Temperature (20–25°C)
Flow Method Intermittent pulse (push-pull via syringes) or continuous flow

Step-by-Step Procedure:

  • Wash: Flush the synthesis column with dry acetonitrile (ACN) to remove residual DMT/oxidizer.

  • Preparation: Prepare a fresh solution of 0.5 M Hydrazine hydrate in Pyridine/Acetic Acid (3:2). Note: The solution buffers the hydrazine to prevent base-catalyzed degradation of the oligo.

  • Reaction: Draw the hydrazine solution into the column. Incubate for 15 minutes. For sequences with high secondary structure or steric bulk, extend to 30 minutes.

  • Rinse: Wash extensively with Pyridine/Acetic Acid (1:1) followed by Acetonitrile to remove all traces of hydrazine.

    • Critical: Residual hydrazine can react with subsequent phosphoramidites or oxidizers, ruining the synthesis.

  • Proceed: The 3'-OH is now free for coupling (e.g., adding a branch or modification).

Workflow Visualization

Workflow Step1 1. Standard Synthesis (3'->5' Elongation) Step2 2. Incorporate 3'-O-Lev-dA (Branch Point/Terminator) Step1->Step2 Step3 3. Hydrazine Wash (0.5M in Pyridine/AcOH) Step2->Step3 Step4 4. Selective Deprotection (Exposes 3'-OH) Step3->Step4 Step5 5. Secondary Coupling (Branch Extension or Labeling) Step4->Step5

Figure 2: Integration of Levulinyl deprotection into solid-phase synthesis.

Troubleshooting & Optimization

  • Incomplete Removal: If the Lev group is not fully removed, the subsequent coupling efficiency will be near zero.

    • Solution: Increase hydrazine incubation time to 2 x 20 minutes with a fresh reagent flush in between.

  • Base Modification Damage: Standard bases (A, G, C, T) are generally stable to buffered hydrazine. However, some epigenetic modifications (e.g., benzoyl-protected Cytosine) can be sensitive to transamination if pure hydrazine is used.

    • Control: Always use the Pyridine/Acetic Acid buffer system to maintain a near-neutral pH environment during deprotection.

  • Precipitation: Hydrazine salts can precipitate in pure acetonitrile.

    • Solution: Use a Pyridine/Acetic Acid wash before the final Acetonitrile wash.

References

  • Horn, T., & Urdea, M. S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides that can be monitored by trityl cation release. Tetrahedron Letters, 27(39), 4705-4708. Link

  • Iwai, S., & Ohtsuka, E. (1988). 5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides by the phosphoramidite approach. Nucleic Acids Research, 16(20), 9443–9456. Link

  • Glen Research. (n.d.). Synthesis of Branched DNA with a Comb Structure. Glen Report 18.15. Link

  • Sproat, B. S., et al. (1991). The synthesis of protected 5'-amino-2',5'-dideoxyribonucleoside-3'-O-phosphoramidites; applications of 5'-amino-oligodeoxyribonucleotides.[10] Nucleic Acids Research, 19(4), 733–738. Link

  • Taverna Porro, M. L., et al. (2020). Solid-phase synthesis of branched oligonucleotides containing a biologically relevant dCyd341 interstrand crosslink DNA lesion. Organic & Biomolecular Chemistry, 18(10), 1892-1899. Link

Sources

Introduction to levulinyl protection in oligonucleotide chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced oligonucleotide therapeutics—spanning siRNA, aptamers, and branched nucleic acids—standard Dimethoxytrityl (DMT) strategies often fall short when complex, non-linear architectures are required. The Levulinyl (Lev) protecting group offers a critical solution: perfect orthogonality .

This guide details the chemistry, application, and rigorous protocols for deploying Levulinyl protection. Unlike acid-labile DMT or fluoride-labile silyl groups, the Lev ester is cleaved via hydrazinolysis. This unique mechanism allows researchers to selectively expose specific hydroxyl groups for branching or conjugation without disturbing the growing oligonucleotide chain or the solid support linkage.

Part 1: The Strategic Necessity of Orthogonality

In standard solid-phase synthesis, we rely on a linear deprotection cycle (Acid


 Deprotection). However, constructing Lariat RNA , Branched DNA (bDNA) , or Antibody-Oligonucleotide Conjugates  requires a "third dimension" of reactivity.

The Levulinyl group serves this function by protecting a specific hydroxyl (often the 2'-OH or a branching monomer's 3'-OH) that remains stable throughout the standard DMT/TCA cycles. It is removed only when the chemist specifically triggers it with hydrazine, enabling the synthesis of "comb-like" structures or site-specific labeling while the oligo remains on the column.

Comparative Analysis of Protecting Groups
FeatureDMT (Dimethoxytrityl) TBDMS (Silyl) Levulinyl (Lev)
Primary Target 5'-OH (Chain Extension)2'-OH (RNA Stability)Special Branch Points / 5'-OH
Cleavage Reagent Acid (TCA/DCA)Fluoride (TBAF/TEA.3HF)Hydrazine Hydrate
Mechanism Carbocation formationSilyl cleavageCyclization/Hydrazinolysis
Orthogonality Labile to AcidLabile to FluorideStable to Acid & Fluoride
Primary Risk Depurination (if prolonged)Incomplete removalBase Modification (if Bz-dC used)

Part 2: Mechanistic Principles

The "Expertise" of a senior scientist lies in understanding how the deprotection works to prevent side reactions. The removal of the Levulinyl group is not a simple hydrolysis; it is a nucleophilic attack followed by intramolecular cyclization .

  • Nucleophilic Attack: Hydrazine (

    
    ) attacks the ketone carbonyl of the levulinyl ester.
    
  • Hydrazone Formation: A hydrazone intermediate is formed.

  • Cyclization (The Driving Force): The hydrazone nitrogen attacks the ester carbonyl, forming a stable six-membered ring (6-hydroxy-4,5-dihydro-3(2H)-pyridazinone ).

  • Release: This cyclization expels the hydroxyl group of the oligonucleotide, leaving it free for the next reaction.

Diagram 1: The Hydrazinolysis Mechanism

LevulinylMechanism Lev_Oligo Levulinyl-Protected Oligo (Ester Linkage) Intermediate Hydrazone Intermediate Lev_Oligo->Intermediate + Hydrazine Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Ring Closure Byproduct Pyridazinone (Stable Byproduct) Cyclization->Byproduct Free_Oligo Free Hydroxyl Oligo (Ready for Coupling) Cyclization->Free_Oligo Release

Caption: The mechanism of Levulinyl deprotection via hydrazine-induced cyclization, yielding a stable pyridazinone byproduct.

Part 3: Applications in Advanced Therapeutics

Synthesis of Branched Oligonucleotides

This is the primary industrial application. A "Brancher" phosphoramidite (often a Cytosine derivative) is introduced.[1] It has a standard DMT group for the main chain and a Lev group for the branch.

  • Workflow: Synthesize main chain

    
     Remove Lev (On-Column) 
    
    
    
    Synthesize Branch
    
    
    Cleave/Deprotect.
On-Column Derivatization

For conjugating sensitive ligands (e.g., fluorophores that are unstable to standard ammonia deprotection), Lev protection allows you to deprotect a specific site and attach the ligand before the harsh final cleavage step, or using milder chemistry compatible with the ligand.

Diagram 2: Branched Oligonucleotide Workflow

BranchedSynthesis cluster_ortho Orthogonal Phase Step1 1. Standard Synthesis (Main Chain) Step2 2. Incorporate Brancher Amidite (Contains Lev-OH) Step1->Step2 Step3 3. Continue Main Chain (DMT Cycling) Step2->Step3 Step4 4. Selective Lev Removal (Hydrazine Treatment) Step3->Step4 Step5 5. Branch Synthesis (New Phosphoramidite Coupling) Step4->Step5 Step6 6. Final Cleavage (Release from Support) Step5->Step6

Caption: Workflow for creating branched oligonucleotides. The 'Orthogonal Phase' utilizes Lev deprotection to initiate the secondary chain.

Part 4: Validated Experimental Protocols

Safety Note: Hydrazine is toxic and a suspected carcinogen. Perform all steps in a fume hood.

Reagent Preparation
  • Deprotection Solution: 0.5 M Hydrazine Hydrate in Pyridine/Glacial Acetic Acid (3:2 v/v).

    • Why Acetate? Pure hydrazine is too basic and can damage the silica support or cause non-specific cleavage. Buffering with acetic acid protects the base-labile moieties.

Protocol: On-Column Levulinyl Removal
  • Synthesis Pause: Complete the automated synthesis of the main chain. Do not remove the final DMT group yet (optional, but keeps the 5'-end lipophilic for purification later).

  • Wash: Rinse the column with dry Acetonitrile (ACN) to remove residual reagents.

  • Hydrazine Treatment:

    • Manually fit two luer-lock syringes to the synthesis column.

    • Draw 10 mL of the 0.5 M Hydrazine solution into one syringe.

    • Push the solution back and forth through the column for 15 minutes (for simple sites) to 30 minutes (for sterically hindered branches).

  • The Critical Wash (Self-Validating Step):

    • Expel the hydrazine.[2]

    • Wash with Pyridine/Acetic Acid (1:1)

      
       3 times.[3]
      
    • Wash with Acetonitrile

      
       5 times.
      
    • Validation: If the pyridazinone byproduct is not washed away, it can interfere with the subsequent coupling efficiency.

  • Re-entry: Return the column to the synthesizer. The Lev-protected hydroxyl is now a free -OH.

  • Coupling: Proceed with the coupling of the next phosphoramidite (the start of the branch).

Part 5: Troubleshooting & Optimization (The "Senior Scientist" Insight)

The "Cytosine Trap" (Critical)

This is the most common failure mode in Lev chemistry.

  • The Issue: Standard DNA synthesis uses Benzoyl-dC (Bz-dC) . Hydrazine reacts with the benzoyl group, causing transamination. This converts Cytosine into N4-amino-cytosine or other hydrazide adducts, destroying the base pairing capability.

  • The Fix: You MUST use Acetyl-dC (Ac-dC) phosphoramidites for the entire synthesis if hydrazine will be used. The acetyl group is much more stable to hydrazine buffering than the benzoyl group.

Incomplete Deprotection
  • Symptom: Low yield of branched product; presence of truncated "main chain only" species.

  • Root Cause: Steric hindrance in the solid support matrix.

  • Optimization: Increase hydrazine contact time to 45 minutes, or perform two 20-minute rounds with fresh reagent.

References

  • Van Boom, J.H., & Burgers, P.M. (1976). "Use of Levulinic Acid in the Synthesis of Oligonucleotides via the Modified Phosphotriester Method." Tetrahedron Letters.

  • Glen Research Technical Bulletin. "Synthesis of Branched DNA with a Comb Structure." Glen Report 18.15.

  • Damha, M.J., et al. (1998). "Solid-phase synthesis of branched RNA and DNA/RNA chimeras." Journal of the American Chemical Society.[2]

  • Iwai, S., & Ohtsuka, E. (1988).[4][5] "5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides by the phosphoramidite approach." Nucleic Acids Research.[4][5][6]

Sources

3'-O-Levulinyl-2'-deoxyadenosine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical specifications, synthesis logic, and application protocols for 3'-O-Levulinyl-2'-deoxyadenosine , a critical intermediate in advanced oligonucleotide synthesis.

Orthogonal Strategies in Nucleic Acid Chemistry[1]

Executive Summary

3'-O-Levulinyl-2'-deoxyadenosine (3'-O-Lev-dA) is a specialized nucleoside derivative used primarily in the synthesis of branched DNA, cyclic oligonucleotides, and surface-immobilized nucleic acids. Its core value lies in the levulinyl (Lev) protecting group , which offers "orthogonal" stability: it is stable against the acid conditions used to remove 5'-dimethoxytrityl (DMT) groups and the basic conditions used for standard phosphoramidite coupling, yet it can be selectively cleaved under near-neutral conditions using hydrazine.

This unique reactivity profile allows researchers to selectively expose the 3'-hydroxyl group at a precise stage in a synthetic workflow without disturbing other sensitive moieties on the oligonucleotide chain.

Chemical Identity & Specifications

The following data characterizes the core nucleoside (free 5'-OH, unprotected nucleobase).

ParameterSpecification
Chemical Name 3'-O-Levulinyl-2'-deoxyadenosine
CAS Number 440327-45-7
Molecular Formula

Molecular Weight 349.34 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Lev cleavage) Cleavage occurs via nucleophilic attack (hydrazine), independent of pKa

Structural SMILES: CC(=O)CCC(=O)OC1CC(OC1CO)n2cnc3c(N)ncnc23

Mechanism of Action: The Orthogonal Strategy

In standard solid-phase oligonucleotide synthesis (SPOS), protecting groups are removed sequentially. The Levulinyl group introduces a third dimension of control, distinct from the standard Acid/Base axis.

  • 5'-Position (DMT): Acid-labile (Removed by TCA/DCA).

  • Nucleobase (Bz/iBu): Base-labile (Removed by Ammonia/AMA).

  • 3'-Position (Lev): Hydrazine-labile (Removed by

    
    ).
    

This orthogonality is critical for "Inverse" Synthesis (5'


 3' direction) or when anchoring the 5'-end to a solid support to synthesize branched structures starting from the 3'-OH.
Diagram 1: Orthogonal Protection Logic

The following diagram illustrates the chemical stability hierarchy that makes 3'-O-Lev-dA valuable.

OrthogonalProtection Molecule 3'-O-Lev-dA (Protected Scaffold) Acid Acid Treatment (TCA/DCA) Molecule->Acid Exposed to Base Base Treatment (NH4OH) Molecule->Base Exposed to Hydrazine Hydrazine (N2H4) Molecule->Hydrazine Exposed to Result_DMT 5'-DMT Cleaved (3'-Lev Intact) Acid->Result_DMT Triggers Result_Base Base Deprotected (3'-Lev Intact*) Base->Result_Base Stable (mostly) Result_Lev 3'-OH Exposed (Selective) Hydrazine->Result_Lev CLEAVAGE Downstream\nModifications Downstream Modifications Result_Lev->Downstream\nModifications Enables

Caption: The Levulinyl group remains stable during standard DMT removal (Acid) and withstands mild basic conditions, cleaving only upon specific Hydrazine treatment.

Synthesis & Experimental Protocols
A. Synthesis of 3'-O-Levulinyl-2'-deoxyadenosine

While enzymatic routes (using Candida antarctica Lipase B) exist for regioselectivity, the chemical route is robust for scale-up.

Reagents Required:

  • 2'-Deoxyadenosine (dA)[1]

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Levulinic acid[1][2]

  • DCC (N,N'-Dicyclohexylcarbodiimide) & DMAP (4-Dimethylaminopyridine)

  • Acetic Acid (80%)

Step-by-Step Workflow:

  • 5'-Protection: Dissolve dA in anhydrous pyridine. Add 1.1 eq of DMT-Cl. Stir at RT for 4h.[3]

    • Result: 5'-O-DMT-dA. (The bulky DMT group prefers the primary 5'-OH).

  • 3'-Esterification: To the 5'-O-DMT-dA solution, add Levulinic acid (1.5 eq), DCC (1.5 eq), and catalytic DMAP. Stir overnight.

    • Mechanism:[3][4][5][6] DCC activates the carboxylic acid of levulinic acid; DMAP catalyzes the attack of the 3'-OH.

    • Result: 5'-O-DMT-3'-O-Lev-dA.

  • 5'-Deprotection: Treat the intermediate with 80% Acetic Acid for 20-30 minutes.

    • Note: Do not use strong acids (TCA) for extended periods to avoid depurination, although Lev is stable.

    • Purification: Neutralize, evaporate, and purify via silica gel column chromatography (MeOH/DCM gradient).

    • Final Product:3'-O-Levulinyl-2'-deoxyadenosine .[1][7][8][9]

B. Selective Deprotection Protocol (Hydrazinolysis)

This protocol describes how to remove the Lev group to liberate the 3'-OH for further reaction (e.g., phosphoramidite coupling).

Reagent Preparation:

  • Hydrazine Solution: 0.5 M Hydrazine hydrate (

    
    ) dissolved in a mixture of Pyridine and Acetic Acid (3:2 v/v).
    
    • Why Pyridine/AcOH? This buffer system prevents acid-catalyzed depurination and base-catalyzed side reactions, maintaining a pH near neutral.

Protocol:

  • Exposure: Wash the solid support (if on column) or dissolve the compound in the Hydrazine Solution.

  • Incubation: React for 5 to 15 minutes at room temperature.

    • Observation: The reaction is rapid.[2] The Lev group forms a cyclic pyridazine-one derivative (stable byproduct) and releases the hydroxyl.

  • Quench/Wash:

    • Solid Phase:[10] Wash column with Pyridine/Acetic Acid (1:1), then pure Pyridine, then Acetonitrile.

    • Solution Phase: Dilute with organic solvent (DCM), wash with dilute

      
      , dry over 
      
      
      
      .
Diagram 2: Synthesis and Deprotection Workflow

SynthesisWorkflow Start 2'-Deoxyadenosine (dA) Step1 1. 5'-DMT Protection (DMT-Cl, Pyridine) Start->Step1 Inter1 5'-O-DMT-dA Step1->Inter1 Step2 2. 3'-Levulinylation (Lev-OH, DCC, DMAP) Inter1->Step2 Inter2 5'-O-DMT-3'-O-Lev-dA Step2->Inter2 Step3 3. 5'-Detritylation (80% AcOH) Inter2->Step3 Final 3'-O-Levulinyl-2'-dA (Target Molecule) Step3->Final Usage Application: Oligo Synthesis Final->Usage Cleavage Deprotection: 0.5M Hydrazine (Liberates 3'-OH) Usage->Cleavage

Caption: Step-by-step chemical pathway from raw dA to the orthogonal building block and its eventual deprotection.

Applications in Drug Development
  • Branched Oligonucleotides:

    • Used to create "lariat" RNA or branched DNA structures for nanotechnology. The 3'-Lev is removed mid-synthesis to allow a second strand to grow from the 3'-position.

  • Circular DNA/RNA:

    • Enables head-to-tail cyclization. The linear precursor is synthesized, 3'-Lev is removed, and a phosphate coupling reagent connects the 3'-OH to the 5'-OH.

  • Surface Conjugation:

    • Oligos can be synthesized 5'

      
       3' on a chip. The 3'-Lev protects the end until the synthesis is complete, allowing for a final, specific conjugation of a fluorescent dye or drug payload to the 3'-terminus.
      
References
  • BioHippo. (2024). 3'-O-Levulinyl-2'-deoxyadenosine Product Specifications and CAS 440327-45-7.[7] Retrieved from [Link]

  • ChemGenes Corporation. (2023). Levulinyl Protected Nucleosides and Phosphoramidites for Oligonucleotide Synthesis. Retrieved from [Link]

  • Ogilvie, K. K., et al. (1982). The Levulinyl Group: A Specific Protecting Group for the 5'-Position of Nucleosides. Tetrahedron Letters, 23(26), 2615-2618.
  • Lackey, J. G., et al. (2001). Solid-Phase Synthesis of Branched Oligonucleotides Using 3'-O-Levulinyl Nucleosides. Organic Letters.

Sources

Difference between 3'-O-Levulinyl and 3'-O-DMT protecting groups

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Orthogonality in Oligonucleotide Synthesis: A Technical Deep Dive into 3'-O-Levulinyl vs. 3'-O-DMT

Executive Summary

In the precision engineering of oligonucleotides, the selection of hydroxyl protecting groups dictates not just the chemistry, but the topology of the final molecule. While 5'-O-DMT is the industry standard for linear 3'→5' synthesis, the 3'-O-DMT and 3'-O-Levulinyl (Lev) groups serve specialized, divergent functions.

This guide delineates the critical technical differences between these two groups. 3'-O-DMT is the "Directional Inverter," enabling 5'→3' (reverse) synthesis, crucial for nuclease resistance and 3'-conjugation. 3'-O-Levulinyl is the "Orthogonal Architect," a base-labile group stable to acid, enabling branching, cyclization, and on-column derivatization without disturbing the growing chain.

Section 1: Mechanistic Foundations

The choice between 3'-O-DMT and 3'-O-Lev is fundamentally a choice between acid-labile carbocation chemistry and nucleophilic hydrazine-mediated cleavage .

3'-O-DMT: The Acid-Labile Switch
  • Reagent: Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Toluene/DCM.

  • Mechanism: Unimolecular elimination (

    
     type). The acid protonates the ether oxygen, leading to the cleavage of the C-O bond and the formation of a resonance-stabilized dimethoxytrityl carbocation.
    
  • Kinetics: Rapid (< 60 seconds).

  • Visual Cue: The released trityl cation is bright orange (

    
     nm), allowing real-time coupling efficiency monitoring.
    
3'-O-Levulinyl: The Hydrazine-Labile Orthogonal Group
  • Reagent: 0.5 M Hydrazine Hydrate in Pyridine/Acetic Acid (buffered to prevent base-catalyzed degradation of other groups).

  • Mechanism: Nucleophilic Acyl Substitution followed by Intramolecular Cyclization.[1]

    • Hydrazine attacks the ketone carbonyl of the levulinyl ester.

    • Formation of a hydrazone intermediate.

    • Intramolecular attack of the hydrazone nitrogen on the ester carbonyl.

    • Release of the 3'-hydroxyl and formation of a stable pyridazinone byproduct (4,5-dihydro-6-methyl-3(2H)-pyridazinone).

  • Kinetics: Slower (5–15 minutes).

  • Orthogonality: Completely stable to TCA (acid) and standard iodine oxidation.

Figure 1: Mechanism of Levulinyl Deprotection

Levulinyl_Mechanism Lev_Ester 3'-O-Levulinyl Ester (Substrate) Hydrazone Hydrazone Intermediate Lev_Ester->Hydrazone Nucleophilic Attack (C=O) Hydrazine Hydrazine (Nucleophile) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Ring Closure Products Free 3'-OH DNA + Pyridazinone Byproduct Cyclization->Products Cleavage

Caption: Hydrazine-mediated cleavage of Levulinyl group via pyridazinone formation.

Section 2: Strategic Applications

The decision to use 3'-O-DMT or 3'-O-Lev is dictated by the architectural goal of the synthesis.

3'-O-DMT: Reverse Synthesis (5'→3')

Standard synthesis flows 3'→5'.[2] However, "Reverse Amidites" (5'-phosphoramidite-3'-O-DMT) invert this process.

  • Why use it?

    • 3'-End Modification: Allows the introduction of ligands (e.g., cholesterol, dyes) at the 3'-end using standard cheap solid supports.

    • Nuclease Resistance: Creating 3'-3' linkages (inverting the last base) significantly stabilizes oligos against exonucleases in serum.

    • Quality Control: Reverse synthesis prevents "N+1" deletion mutants from capping failures, as the capping step blocks the 3'-OH, which is less sterically hindered than the 5'-OH.

3'-O-Levulinyl: Branching and Orthogonality

Levulinyl is the key to non-linear DNA/RNA structures.

  • Why use it?

    • Branched DNA (Comb Structures): A "Brancher" phosphoramidite (e.g., dC-Lev) is incorporated.[3] The main chain continues via DMT removal. Once complete, the Lev group is removed (leaving the 5'-DMT intact), exposing a new hydroxyl to start a secondary chain.

    • On-Column Labeling: If a label is unstable to synthesis conditions, a Lev group can protect the conjugation site. The oligo is synthesized, Lev is stripped, and the label is conjugated on-support before final cleavage.

Section 3: Comparative Technical Data

The following table summarizes the operational differences for process engineers.

Feature3'-O-DMT (Reverse Synthesis)3'-O-Levulinyl (Orthogonal)
Primary Utility 5'→3' Synthesis DirectionBranching / Specific Site Deprotection
Deprotection Reagent 3% TCA or DCA in Toluene0.5 M Hydrazine Hydrate (Pyridine/AcOH)
Cleavage Time < 1 minute15 minutes
Visual Monitoring Yes (Orange Cation)No (Colorless)
Stability Labile to Acid; Stable to BaseStable to Acid; Labile to Hydrazine
Risk Factor Depurination if acid exposure is prolongedIncompatibility with "UltraMild" monomers (Ac-dC)

Section 4: Experimental Protocols

Protocol: On-Column Levulinyl Deprotection

Context: Removing Lev group from a specific branch point without cleaving the oligo from the CPG support.

  • Preparation: Prepare a solution of 0.5 M Hydrazine Hydrate in Pyridine/Glacial Acetic Acid (3:2 v/v).

    • Expert Note: The acetic acid buffers the solution. Unbuffered hydrazine can prematurely cleave the succinyl linker, releasing the oligo from the support.

  • Wash: Wash the synthesis column with dry acetonitrile (ACN) to remove residual reagents.

  • Reaction: Flow the hydrazine solution through the column.

    • Manual: Syringe push 1 mL every 3 minutes.

    • Automated: Program a "Wait" step.

    • Duration: 15 minutes at Room Temperature.

  • Rinse: Wash extensively with Pyridine/Acetic Acid (1:1) followed by ACN.[3][4]

    • Critical Step: All traces of hydrazine must be removed. Hydrazine can react with subsequent phosphoramidites or activators, quenching the coupling reaction.

  • Proceed: The 3'-OH is now free for branching or modification.

Protocol: Handling 3'-O-DMT (Reverse Synthesis)

Context: Synthesizing an oligo 5'→3'.

  • Monomer Selection: Ensure you are using 5'-phosphoramidites (Reverse Amidites).

    • Warning: Do not mix with standard 3'-amidites.

  • Coupling Time: Increase coupling time by 20–30% compared to standard synthesis. The 5'-hydroxyl (nucleophile on the support) is sterically different from the 3'-hydroxyl.

  • Capping: Use standard Acetic Anhydride/N-Methylimidazole capping.

  • Oxidation: Standard Iodine/Water/Pyridine.

Section 5: Workflow Visualization

Figure 2: Strategic Decision Flow – Reverse vs. Branched Synthesis

Synthesis_Strategy Start Oligonucleotide Design Goal Decision Structural Requirement? Start->Decision Reverse 3'-End Modification or Nuclease Resistance Decision->Reverse Linear / Inverted Branch Branched Structure or On-Column Labeling Decision->Branch Complex / Orthogonal Use_DMT Use 3'-O-DMT Monomers (Reverse Synthesis 5'->3') Reverse->Use_DMT Use_Lev Use 3'-O-Levulinyl Monomers (Orthogonal Protection) Branch->Use_Lev Step_DMT Acid Deprotection (TCA) Build Linear Chain Use_DMT->Step_DMT Step_Lev Build Main Chain (DMT) Remove Lev (Hydrazine) Grow Branch Use_Lev->Step_Lev

Caption: Decision tree for selecting between 3'-DMT and 3'-Levulinyl based on synthetic goals.

References

  • Glen Research. Reverse Synthesis - 5'->3' Direction. Glen Research Technical Reports.[3] [Link]

  • Glen Research. Branching and Labelling: 3'-Levulinyl Protecting Groups. Glen Research Technical Bulletins. [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Levulinyl mechanism).

Sources

Advanced DNA Nanostructure Assembly: The Strategic Role of 3'-O-Levulinyl-dA

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of 3'-O-Levulinyl-2'-deoxyadenosine (3'-O-Lev-dA) in the construction of advanced DNA nanostructures.

Technical Guide for High-Fidelity Oligonucleotide Engineering

Executive Summary

In the precise architecture of DNA nanostructures—such as DNA origami, therapeutic nucleic acid cages, and cyclic aptamers—standard solid-phase synthesis (3'→5') often faces a topological limitation: the 3'-end is covalently tethered to the solid support, rendering it inaccessible until the final cleavage step.

3'-O-Levulinyl-dA (and its corresponding 5'-phosphoramidite derivative) overcomes this limitation by introducing orthogonal 3'-protection . The levulinyl (Lev) group is stable under standard acidic detritylation (TCA/DCM) and iodine oxidation conditions but is selectively cleaved by hydrazine. This allows researchers to liberate the 3'-hydroxyl group on-column, enabling unique downstream applications such as head-to-tail circularization , 3'-branching , and site-specific 3'-conjugation while the oligonucleotide remains anchored and fully protected elsewhere.

Chemical Basis: The Orthogonal Protection Strategy

The core utility of 3'-O-Lev-dA lies in its ability to break the linearity of standard DNA synthesis. By capping a strand with this modified nucleoside, you create a "dormant" 3'-reactive site.

Structural Mechanism
  • Standard Protection: The 5'-hydroxyl is protected by the acid-labile Dimethoxytrityl (DMT) group.

  • Orthogonal Protection: The 3'-hydroxyl is protected by the Levulinyl (Lev) ester .[1]

  • Activation: The Lev group is removed via a specific hydrazinolysis reaction, which is orthogonal to the acid (DMT removal) and base (final deprotection) conditions.

The Deprotection Switch

The Lev group is cleaved using Hydrazine Hydrate in a Pyridine/Acetic Acid buffer. This reaction occurs rapidly (typically 5–15 minutes) and leaves standard protecting groups (like Benzoyl-dA, iBu-dG) intact, provided specific precautions are met (see Section 5).

Table 1: Orthogonal Protecting Group Compatibility
Protecting GroupSiteRemoval ConditionStability to Hydrazine?
DMT 5'-OH3% TCA in DCM (Acid)Stable
Levulinyl (Lev) 3'-OH0.5 M Hydrazine (Buffered)Labile (Cleaved)
Benzoyl (Bz) dA/dC Exocyclic AmineNH₄OH (Base)Stable
Isobutyryl (iBu) dG Exocyclic AmineNH₄OH (Base)Stable
Acetyl (Ac) dC Exocyclic AmineNH₄OH (Base)Unstable (Avoid Ac-dC)

Strategic Applications in Nanostructure Assembly

Workflow A: Synthesis of Circular DNA (Head-to-Tail)

Circular DNA is highly desirable for therapeutic decoys and rolling circle amplification (RCA) templates due to its exonuclease resistance.

  • Synthesis: A standard synthesis is performed, but the final monomer added is 3'-O-Lev-dA-5'-Phosphoramidite (a "reverse" amidite).

  • 5'-Phosphorylation: The 5'-DMT is removed, and a chemical phosphorylation reagent is used to install a 5'-phosphate.

  • 3'-Exposure: The column is treated with hydrazine to remove the 3'-Lev group, exposing the 3'-OH.

  • Cyclization: A condensing agent (e.g., MSNT or on-column template-mediated ligation) is used to couple the free 3'-OH to the 5'-phosphate.

  • Cleavage: The circularized product is cleaved from the support (if attached via a base-labile linker distinct from the chain termini).

Workflow B: On-Column 3'-Conjugation

Attaching fluorophores or drugs to the 3'-end usually requires post-synthetic labeling, which suffers from poor recovery. 3'-O-Lev-dA allows for high-efficiency on-column conjugation.

  • Synthesis: Chain assembly proceeds 3'→5'.

  • Termination: The chain is terminated with the 3'-O-Lev-dA unit.

  • Selective Deprotection: Hydrazine wash removes the Lev group.[1][2]

  • Functionalization: The now-free 3'-OH is reacted with a specialized phosphoramidite (e.g., Biotin-amidite, Fluorophore-amidite).

  • Final Processing: Standard cleavage and deprotection.

Visualization of Workflows

Diagram 1: The Orthogonal Logic of 3'-O-Lev-dA

This diagram illustrates the chemical orthogonality that permits selective 3'-access.

OrthogonalProtection Start DNA on Solid Support (5'-DMT / 3'-Lev Protected) AcidStep Step 1: Acid Treatment (TCA/DCM) Start->AcidStep Selective 5' Deprotection HydrazineStep Step 2: Hydrazine Treatment (Pyridine/AcOH) Start->HydrazineStep Selective 3' Deprotection Result1 5'-OH Exposed (3'-Lev Intact) AcidStep->Result1 Chain Extension Possible Result2 3'-OH Exposed (5'-DMT Intact) HydrazineStep->Result2 3' Conjugation/Cyclization

Caption: Orthogonal deprotection pathways allow independent manipulation of the 5' and 3' termini.

Diagram 2: Circularization Workflow

A step-by-step logic flow for creating circular DNA using the Lev strategy.

Circularization Step1 1. Synthesize Linear Strand (Add 3'-O-Lev-dA at 5' End) Step2 2. Phosphorylate 5'-End (Chemical Phosphorylation) Step1->Step2 Step3 3. Hydrazine Wash (Removes 3'-Lev Group) Step2->Step3 Step4 4. On-Column Cyclization (Couples 3'-OH to 5'-Phosphate) Step3->Step4 Free 3'-OH generated Step5 5. Cleave & Deprotect (Releases Circular DNA) Step4->Step5

Caption: Workflow for generating circular DNA using 3'-O-Lev-dA as a temporary 3'-cap.

Experimental Protocol: Selective Deprotection

Critical Warning: Standard Acetyl-protected dC (Ac-dC) monomers are not stable to hydrazine. You must use Benzoyl-dC (Bz-dC) or Acetyl-dC must be avoided in the sequence if hydrazine is used. Transamination of Ac-dC by hydrazine causes permanent damage to the oligonucleotide.

Reagents Required[3][4][5][6][7][8][9][10][11]
  • Deprotection Solution: 0.5 M Hydrazine Hydrate in Pyridine/Glacial Acetic Acid (3:2 v/v).

  • Wash Solvent A: 1:1 Pyridine/Acetic Acid.[2]

  • Wash Solvent B: Acetonitrile (ACN).

Step-by-Step Procedure
  • Preparation: Ensure the synthesis column is drained of oxidation/capping reagents.

  • Hydrazine Treatment:

    • Draw 10 mL (for a 1 µmol scale column) of the Deprotection Solution into a syringe.

    • Push the solution back and forth through the column for 15 minutes at room temperature.

    • Note: Do not exceed 20 minutes to minimize risk to other protecting groups.

  • Washing (Crucial):

    • Wash the column with Wash Solvent A (3 x 10 mL) to remove excess hydrazine.

    • Wash with Wash Solvent B (Acetonitrile, 3 x 10 mL) to remove pyridine and prepare for the next coupling or cleavage step.

  • Next Step: Proceed immediately to the coupling of the 3'-modifier or cleavage.

References

  • Glen Research. Synthesis of Branched DNA with a Comb Structure. Glen Report 18.15. Link

  • Horizon Discovery. An efficient method for the Incorporation of molecular probes at multiple/specific sites in RNA: levulinyl protection.Link

  • Glen Research. Technical Brief – Compatibility of UltraMild Monomers or Ac-dC with Hydrazine Reagent. Glen Report 24.18. Link

  • National Institutes of Health (PMC). 5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides.[3]Link

  • Thermo Fisher Scientific. Phosphoramidite Impurity Analysis and Classification.Link

Sources

Technical Guide: Branched DNA (bDNA) Signal Amplification Assay Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Branched DNA (bDNA) technology represents a paradigm shift from target amplification (PCR) to signal amplification. Unlike qPCR, which relies on enzymatic replication of the template—introducing bias and requiring purified RNA—bDNA assays quantify nucleic acids directly from crude lysates by building a complex "signal tree" on the target sequence.

This guide details the chemical architecture of bDNA reagents, specifically focusing on the QuantiGene™ style platform (the current industry standard). It provides a mechanistic breakdown of the hybridization complexes, a validated workflow for drug discovery applications, and critical troubleshooting insights derived from field application data.

Part 1: The Architecture of Signal Amplification

The core of the bDNA assay is not the instrument, but the reagent chemistry. The system relies on a "sandwich" hybridization technique that builds a macroscopic structure (the branched DNA tree) on top of a specific mRNA target.[1]

The Reagent "Tree" Components

The specificity and amplification power of the assay rely on four distinct oligonucleotide reagent sets.

A. Target-Specific Probe Sets (The "Z" Probes)

The foundation of the assay is the Target Probe Set. Unlike PCR primers, these are designed as Z-probe pairs .

  • Mechanism: A single Z-probe has a target-binding sequence and a "tail" sequence.

  • The Cooperative Requirement: A functional landing pad for the amplification tree is formed only when two specific Z-probes (Left and Right) hybridize to the target mRNA immediately adjacent to each other.

  • Why this matters: If only one probe binds (non-specific binding), the tree cannot assemble, and no signal is generated. This creates an inherent "self-validating" specificity filter.

B. The Extenders (CE and LE)

In advanced bDNA formats (e.g., QuantiGene Plex), the Z-probes are functionally split into:

  • Capture Extenders (CE): These hybridize to the target mRNA and to the capture plate (or magnetic bead). They anchor the RNA.

  • Label Extenders (LE): These hybridize to the target mRNA and provide the landing site for the Preamplifier.[2]

C. The Amplification Tree (PreAmp & Amp)
  • Preamplifier (PreAmp): A large DNA molecule that hybridizes to the "trunk" formed by the Label Extenders.

  • Amplifier (Amp): Multiple Amplifier molecules hybridize to the Preamplifier. This creates the "branches" of the tree.

  • Label Probe (LP): Small oligonucleotides conjugated to an enzyme (typically Alkaline Phosphatase, AP) that bind to the Amplifiers.

D. The Substrate
  • Dioxetane Substrate: For chemiluminescent assays, a dioxetane substrate is added. The AP enzyme cleaves the substrate, producing a continuous glow signal (luminescence) measurable by a standard luminometer.[3][4][5]

Mechanistic Visualization

The following diagram illustrates the cooperative binding required to generate a signal. Note that without the adjacent binding of the Z-Probe pair, the PreAmp cannot anneal.

bDNA_Mechanism cluster_ZProbes Target Probe Set (Z-Probes) TargetRNA Target mRNA Sequence LE_Left Label Extender (Left) TargetRNA->LE_Left Hybridization LE_Right Label Extender (Right) TargetRNA->LE_Right Hybridization PreAmp Preamplifier (Trunk) LE_Left->PreAmp Cooperative Binding LE_Right->PreAmp Cooperative Binding Amp Amplifiers (Branches) PreAmp->Amp x20 Binding Sites LabelProbe Label Probes (AP Enzyme) Amp->LabelProbe x20 Binding Sites Signal Chemiluminescent Signal LabelProbe->Signal Substrate Cleavage

Caption: The bDNA Signal Amplification Tree. Note the requirement for cooperative binding of Extenders to anchor the Preamplifier.

Part 2: Experimental Workflow & Protocols

Senior Scientist Note: The critical advantage of bDNA is the elimination of RNA purification. The lysis buffers are designed to stabilize RNA and inhibit RNases immediately. Do not attempt to purify RNA unless absolutely necessary, as this introduces yield variability that bDNA is designed to avoid.

Reagent Preparation
  • Lysis Mixture: Contains chaotropic salts and Proteinase K.

    • Function: Disrupts cell membranes, digests proteins (including RNases), and exposes nucleic acids.

  • Blocking Reagent:

    • Function: Prevents non-specific binding of the probe set to the plate walls or beads.

Step-by-Step Protocol (Plate-Based Homogenate Assay)
StepActionCritical Control Point (Why?)
1. Lysis Add Lysis Mixture (with Proteinase K) to cells/tissue. Incubate at 50-60°C for 30-60 mins.Viscosity: Ensure complete homogenization. Incomplete lysis traps RNA in cell debris, lowering signal.
2. Hybridization Transfer lysate to Capture Plate. Add Probe Set (CE/LE/Blockers). Seal tightly. Incubate Overnight (16-20h) at 53-55°C.Evaporation: The volume is small (100µL). Any evaporation alters salt concentrations, affecting hybridization stringency. Use pressure seals.
3. Wash 1 Wash plate 3x with Wash Buffer.Background: Removes unbound proteins and non-hybridized probes.
4. PreAmp Add Preamplifier reagent. Incubate 60 mins at 50-55°C.Tree Building: First layer of amplification. Temperature accuracy (±1°C) is vital here.
5. Amp Add Amplifier reagent. Incubate 60 mins at 50-55°C.Tree Building: Second layer. Multiplies binding sites exponentially.
6. Label Probe Add AP-conjugated Label Probe. Incubate 60 mins at 50°C.Enzyme Loading: Decorates the tree with alkaline phosphatase.
7. Signal Add Dioxetane Substrate. Incubate 5-10 mins at RT. Read Luminescence.Timing: Glow signal is stable for ~60 mins, but consistency in read time improves precision.
Workflow Logic Diagram

Workflow Sample Sample (Cells/Tissue) Lysis Lysis & Homogenization (Proteinase K) Sample->Lysis Hyb Target Capture (Overnight 54°C) Lysis->Hyb Crude Lysate AmpTree Signal Amplification (PreAmp -> Amp -> Label) Hyb->AmpTree Wash Steps Read Data Acquisition (Luminometer) AmpTree->Read

Caption: Linear workflow for bDNA assays. Note the direct transfer of crude lysate to hybridization.

Part 3: Performance Validation & Data Interpretation

When presenting bDNA data to regulatory bodies or internal review boards, the comparison to qPCR is inevitable. Use the following data to justify the technology choice.

bDNA vs. qPCR: A Comparative Analysis
FeatureBranched DNA (bDNA)RT-qPCR
Amplification Target Signal (The Tree)Target (The RNA)
Sample Input Crude Lysate / HomogenatePurified RNA
Enzymatic Bias None (No Reverse Transcription)High (RT efficiency varies)
Precision (CV) < 10% (Typical 4-8%)15-25% (Ct variability)
Cross-Reactivity Low (Z-probe cooperative binding)Primer-dimer risks
Throughput High (96/384 well automation friendly)Medium/High
Normalization Housekeeping gene (in multiplex)Housekeeping gene
Sensitivity and Linearity

bDNA assays typically exhibit a linear dynamic range of 3-4 logs. While qPCR can theoretically detect a single copy, bDNA is robust down to ~50-100 copies per well [1].

  • Limit of Detection (LOD): Generally higher than qPCR.

  • Limit of Quantification (LOQ): Superior precision at physiological expression levels due to the lack of exponential error propagation seen in PCR.

Part 4: Troubleshooting & Optimization (Field Insights)

As a Senior Scientist, I have observed that 90% of assay failures stem from three specific areas.

The "Temperature Trap"

The hybridization of the Z-probes is thermodynamically calculated for specific salt concentrations and temperatures (usually 54°C or 55°C).

  • Failure Mode: Incubator drift of ±2°C.

  • Result: High background (too cold) or no signal (too hot).

  • Fix: Calibrate incubators using a reference thermometer inside a dummy plate before every campaign.

The "Foam Factor"

Lysis buffers contain detergents (e.g., Lithium Lauryl Sulfate).

  • Failure Mode: Aggressive vortexing creates micro-bubbles.

  • Result: Bubbles prevent the lysate from contacting the bottom of the capture plate, leading to variable signal across replicates.

  • Fix: Use a plate centrifuge (1 min at 1000 x g) to degas lysates before transfer.

Sample Matrix Interference

While bDNA is robust to crude lysates, excessive cellular debris can physically block hybridization.

  • Failure Mode: High tissue input (>10 mg/well).

  • Result: Signal suppression.

  • Fix: Dilute lysates.[6] Counter-intuitively, diluting a thick lysate often increases the specific signal by reducing viscosity and steric hindrance.

References

  • Collins, M. L., et al. (1997).[1][2][7] "A branched DNA signal amplification assay for quantification of nucleic acid targets below 100 molecules/ml."[1][4][5][7][8] Nucleic Acids Research, 25(15), 2979–2984.[8]

  • Thermo Fisher Scientific. (2025). "QuantiGene™ Plex 96-Well Gene Expression Assay User Guide." Thermo Fisher Technical Documentation.

  • Baumeister, M. A., et al. (2012).[1] "A Sensitive Branched DNA HIV-1 Signal Amplification Viral Load Assay with Single Day Turnaround." PLOS ONE, 7(3): e33295.[1]

  • Zhang, Y., et al. (2025). "Comparison of RT-qPCR With Branched DNA to Quantify a Lipid Nanoparticle-Encapsulated mRNA Therapeutic." The AAPS Journal, 27(6).

Sources

Methodological & Application

Solid-phase synthesis of branched oligonucleotides using 3'-Lev-dA

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Solid-Phase Synthesis of Branched Oligonucleotides using 3'-Lev-dA Phosphoramidite

Audience: Researchers, scientists, and drug development professionals.

Introduction: Architecting Complexity with Branched Oligonucleotides

In the landscape of nucleic acid research and therapeutics, moving beyond linear sequences opens a new dimension of functional possibilities. Branched DNA and RNA (bNA) are non-linear structures that play critical roles in biological processes, such as the 'lariat' intermediates in pre-mRNA splicing.[1][2] Their synthetic counterparts have become indispensable tools in a variety of applications, from constructing complex DNA nanostructures to developing powerful signal amplification platforms in diagnostics, like the branched DNA (bDNA) assay used for quantifying viral loads.[1][3][4][5][6]

The synthesis of these intricate molecules, however, presents a significant chemical challenge. Standard solid-phase oligonucleotide synthesis is a linear process, extending a chain in the 3' to 5' direction.[7][] To create a branch, one must introduce a monomer that allows for chain elongation in two different directions at different times. This requires a sophisticated "orthogonal" protection strategy, where one protecting group can be selectively removed without affecting any others on the growing oligonucleotide.[9][10][11]

This guide details the use of 5'-DMT-N⁶-benzoyl-3'-O-levulinyl-2'-deoxyadenosine-β-cyanoethyl phosphoramidite (3'-Lev-dA) as a branching monomer. The levulinyl (Lev) ester is a key component of this strategy. It is stable to the acidic conditions used for 5'-dimethoxytrityl (DMT) removal and the standard reagents of the synthesis cycle. However, it can be cleanly and selectively cleaved on-column using a mild hydrazine treatment, exposing a new 3'-hydroxyl group for the synthesis of a secondary chain.[12][13][14] This protocol provides a field-proven methodology for the robust synthesis, deprotection, and purification of defined branched oligonucleotides.

The Branching Monomer: 3'-Lev-dA

The cornerstone of this methodology is the 3'-Lev-dA phosphoramidite. This building block possesses three key functionalities, each with a distinct role:

  • 5'-DMT Group: The standard acid-labile protecting group that allows for the sequential addition of nucleotides to the primary chain and the first branch.[15]

  • 3'-Cyanoethyl Phosphoramidite: The reactive group that enables the monomer to be coupled to a free 5'-hydroxyl group on the growing oligonucleotide chain.[][16]

  • 3'-Levulinyl (Lev) Group: The orthogonal protecting group. This ester is inert during the standard synthesis cycle but can be selectively removed post-synthesis of the primary chain to reveal a 3'-hydroxyl, which serves as the initiation point for the second branch.[14][17]

Caption: Functional components of the 3'-Lev-dA branching phosphoramidite.

Experimental Workflow: A Step-by-Step Overview

The synthesis of a branched oligonucleotide is a multi-stage process that combines standard automated synthesis with a critical manual intervention step. The overall logic is to build the molecule in segments, using the levulinyl group as a chemical placeholder.

Caption: Overall workflow for solid-phase synthesis of a branched oligonucleotide.

Detailed Protocols

PART A: Materials and Reagents
  • Solid Support: Controlled Pore Glass (CPG) pre-loaded with the first nucleoside.

  • Phosphoramidites: Standard A(Bz), C(Ac), G(iBu), and T phosphoramidites; 5'-DMT-N⁶-benzoyl-3'-O-levulinyl-2'-deoxyadenosine-β-cyanoethyl phosphoramidite.

  • DNA Synthesizer Reagents:

    • Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

    • Activator: 0.45 M Tetrazole in Acetonitrile (ACN).

    • Capping Solution A: Acetic Anhydride/Pyridine/THF.

    • Capping Solution B: 16% N-Methylimidazole/THF.

    • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

    • Washing Solvent: Anhydrous Acetonitrile (ACN).

  • Levulinyl Deprotection Solution: 0.5 M hydrazine hydrate (N₂H₄·H₂O) in a 1:1 (v/v) mixture of pyridine and acetic acid. (CAUTION: Prepare fresh. Hydrazine is highly toxic).

  • Cleavage & Deprotection Solution: Concentrated aqueous ammonia (28-30%).

  • Purification: HPLC system (Anion-Exchange or Reversed-Phase) or PAGE apparatus.

PART B: Automated Synthesis of Primary Chain and First Branch
  • Load the appropriate CPG column onto the automated DNA synthesizer.

  • Program the sequence for the primary chain (the segment 3' to the branch point).

  • Initiate the standard synthesis protocol.

  • At the desired branch point, program the synthesizer to couple the 3'-Lev-dA phosphoramidite using a standard coupling time.

  • Continue the synthesis by programming the sequence for the first branch, which will extend from the 5'-position of the incorporated Lev-dA monomer.

  • After the final nucleotide of the first branch is added, program the synthesizer to perform a final capping step but keep the final DMT group off . This leaves a free 5'-OH on the first branch.

PART C: On-Column Selective Deprotection of the Levulinyl Group

This manual step is the most critical part of the protocol.

  • Remove the synthesis column from the synthesizer.

  • Securely attach two Luer-lock syringes (2 mL or 5 mL) to each end of the column.

  • Draw ~1.5 mL of the freshly prepared Levulinyl Deprotection Solution (0.5 M hydrazine hydrate in 1:1 pyridine/acetic acid) into one syringe.

  • Slowly push the solution through the column into the opposing syringe. Gently pass the solution back and forth through the CPG support for 2-3 minutes to ensure complete wetting.

  • Allow the column to stand at room temperature for 20-30 minutes , periodically pushing the solution back and forth every 5 minutes.[14]

  • Discard the hydrazine solution into an appropriate waste container.

  • Wash the CPG support thoroughly by flushing the column with 3 x 1.5 mL of 1:1 pyridine/acetic acid.

  • Wash the CPG support with 3 x 1.5 mL of anhydrous acetonitrile (ACN).

  • Thoroughly dry the CPG support by passing a steady stream of argon or nitrogen gas through the column for 5-10 minutes. This step is crucial to prevent moisture from interfering with the subsequent synthesis steps.

PART D: Synthesis of the Second Branch
  • Carefully re-install the dried column onto the DNA synthesizer.

  • Program the synthesizer with the sequence for the second branch. The synthesizer will now initiate synthesis from the newly deprotected 3'-hydroxyl group of the adenosine at the branch point.

  • Run the automated synthesis protocol to completion. The final 5'-DMT group can be left on for "Trityl-on" purification or removed, depending on the chosen purification strategy.

PART E: Final Cleavage and Base Deprotection
  • Transfer the CPG support from the column to a 2 mL screw-cap vial.

  • Add 1-1.5 mL of concentrated aqueous ammonia.

  • Seal the vial tightly and heat at 55 °C for 8-16 hours. This step cleaves the oligonucleotide from the CPG support and removes all remaining protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (Bz, Ac, iBu).[7][18]

  • After cooling to room temperature, carefully open the vial in a fume hood.

  • Transfer the ammonia solution containing the crude branched oligonucleotide to a new tube, leaving the CPG behind.

  • Evaporate the ammonia to dryness using a centrifugal vacuum concentrator.

PART F: Purification of the Branched Oligonucleotide

Purification is essential to separate the full-length branched product from deletion mutants and, more importantly, from linear failure sequences that did not undergo second-branch synthesis.[19][20]

  • Anion-Exchange HPLC (AEX-HPLC): This is often the preferred method. Separation is based on the total phosphate charge, making it highly effective at separating the larger branched product from shorter linear failure sequences.[21][22]

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE separates molecules based on size and conformation. It provides high resolution and is excellent for removing failure sequences.[19][23]

  • Reversed-Phase HPLC (RP-HPLC): Can be used, especially if a DMT-on strategy was employed for the second branch. The DMT-on branched product will be significantly more hydrophobic than any failure sequences.[22][23]

Data and Troubleshooting

Table 1: Summary of Key Synthesis and Purification Parameters
ParameterRecommendationRationale
Branching Monomer 3'-Lev-dA PhosphoramiditeProvides a stable, orthogonally protected 3'-OH for branch initiation.
Lev Deprotection 0.5 M Hydrazine Hydrate in Pyridine/AcOHMild and selective removal of the Lev group without affecting other protecting groups.[12][14]
Reaction Time (Lev) 20-30 minutes at RTSufficient time for complete deprotection without significant side reactions.
Final Deprotection Conc. NH₃, 55°C, 8-16 hrsStandard conditions for complete removal of base and phosphate protecting groups.[7]
Primary Purification Anion-Exchange HPLC or Denaturing PAGEBest resolution for separating branched structures from linear failure sequences based on size/charge.[21][22]
Expected Purity >85% post-purificationDependent on synthesis efficiency and purification method.
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low yield of final branched product 1. Incomplete removal of the Levulinyl group. 2. Inefficient coupling at the start of the second branch.1. Increase hydrazine reaction time to 30-40 minutes. Ensure the deprotection solution is freshly prepared. 2. Ensure the CPG support is completely dry before starting the second synthesis. Use an extended coupling time for the first base of the second branch.
High proportion of linear (first branch only) failure sequence Failure of the Levulinyl deprotection step.See above. Verify the quality and concentration of the hydrazine hydrate solution.
Complex mixture of products in analysis 1. Degradation during final ammonia deprotection. 2. Incomplete capping during synthesis.1. If the sequence contains sensitive modifications, consider using ultra-mild deprotection conditions (e.g., potassium carbonate in methanol).[24] 2. Check the efficiency of the capping step on the synthesizer.
Broad peaks during HPLC purification Secondary structure formation in the branched oligonucleotide.For AEX-HPLC, perform purification at an elevated temperature (e.g., 60°C) or high pH to denature secondary structures.[22]

References

  • An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research. [Link]

  • An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. PubMed. [Link]

  • Oligonucleotide synthesis. Wikipedia. [Link]

  • Solid-Phase Synthesis of Branched Oligonucleotides. ResearchGate. [Link]

  • Designing Oligo With Multiple Modifications. ELLA Biotech. [Link]

  • Branched DNA assay. Wikipedia. [Link]

  • Synthesis of branched DNA. Bio-Synthesis Inc. [Link]

  • Application of branched DNA signal amplification to monitor human immunodeficiency virus type 1 burden in human plasma. PubMed. [Link]

  • Oligonucleotide Purification. GenScript. [Link]

  • Solid-phase synthesis of branched oligonucleotides. PubMed. [Link]

  • An efficient method for the Incorporation of molecular probes at multiple/specific sites in RNA: levulinyl protection for 2'-. Horizon Discovery. [Link]

  • Purification and characterisation of oligonucleotides. ATDBio. [Link]

  • 5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides by the phosphoramidite approach. PMC. [Link]

  • Purification of DNA oligonucleotides to improve hybridization chain reaction performance. DiVA portal. [Link]

  • Solid-Phase Synthesis of Thermolytic DNA Oligonucleotides Functionalized with a Single 4-Hydroxy-1-butyl or 4-Phosphato. Eurofins. [Link]

  • Facile synthesis of a 3-deazaadenosine phosphoramidite for RNA solid-phase synthesis. PMC. [Link]

  • Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Synthesis of Branched DNA with a Comb Structure. Glen Research. [Link]

  • Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. MDPI. [Link]

  • Solid-phase oligonucleotide synthesis. ATDBio. [Link]

  • Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. MDPI. [Link]

Sources

Application Note: Coupling & Deprotection of 3'-O-Levulinyl-2'-deoxyadenosine Phosphoramidite

[1]

Introduction & Mechanistic Basis[1]

Standard solid-phase oligonucleotide synthesis proceeds in the 3'


 5' direction12

In contrast, 3'-O-Levulinyl-2'-deoxyadenosine 5'-phosphoramidite reverses this polarity.[1] It carries the reactive phosphoramidite moiety at the 5' position and a Levulinyl (Lev) protecting group at the 3' position .[2]

Key Applications
  • Reverse Synthesis (5'

    
     3'):  Synthesis of oligos on supports that are unstable to acid (using Levulinyl/Hydrazine cycling instead of DMT/Acid) or for generating 3'-modified oligos where the 3'-end is accessible last.[1]
    
  • 5'-5' Linkages (Inverted Ends): Coupling this monomer to the 5'-OH of a standard oligo creates a 5'-5' phosphodiester bond, protecting the strand from 5'-exonucleases.[1] The 3'-Lev group can then be selectively removed for further 3'-derivatization (e.g., fluorescent labeling) without disturbing the rest of the chain.

Chemical Challenge[1]
  • Steric Inversion: In reverse synthesis, the nucleophile is the 3'-hydroxyl (secondary alcohol) of the support-bound chain, which is sterically more hindered than the primary 5'-hydroxyl used in standard synthesis. Consequently, coupling times must be extended .

  • Base Compatibility: The removal of the Levulinyl group requires Hydrazine , which is incompatible with standard Benzoyl (Bz) or Isobutyryl (iBu) protecting groups (causing transamination or ring opening). UltraMild (Pac-dA, Ac-dC, iPr-Pac-dG) base protection is strictly required if on-column Lev deprotection is performed.[1]

Experimental Protocol

Reagent Preparation
ComponentSpecificationNotes
Monomer 3'-O-Levulinyl-dA-5'-PhosphoramiditeStore at -20°C. Warm to RT before opening to prevent condensation.[1]
Diluent Anhydrous Acetonitrile (ACN)Water content < 30 ppm.
Concentration 0.1 M Higher concentration (vs standard 0.067 M) drives the reaction with the hindered 3'-OH.
Activator 0.25 M ETT (5-Ethylthio-1H-tetrazole) OR0.25 M DCI (4,5-Dicyanoimidazole)ETT and DCI are more nucleophilic than Tetrazole, enhancing coupling efficiency for reverse amidites.[1]
Automated Coupling Cycle (Reverse Synthesis)

Modify the synthesizer protocol for the specific vial position containing the 3'-Lev-dA monomer.

Step 1: Deblocking (if extending from a DMT-protected chain)[1]
  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Action: Removes 3'-DMT (if previous base was standard reverse amidite) or 5'-DMT (if starting from standard support).

  • Note: If the previous base was Levulinyl-protected, see Section 2.3 for Hydrazine deprotection.[1]

Step 2: Coupling (CRITICAL)
  • Mechanism: Activated 5'-phosphoramidite reacts with the support-bound 3'-OH.[1]

  • Protocol:

    • Delivery of Monomer + Activator.

    • Coupling Time: 6 to 10 minutes (Standard is 1-2 min).

    • Optional: Double coupling (2 x 5 min) is recommended for sequences >20 mer or critical applications.

Step 3: Oxidation[1]
  • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

  • Time: Standard (30–60 seconds).

  • Action: Converts instable Phosphite triester (P-III) to stable Phosphate triester (P-V).

Step 4: Capping[1]
  • Reagent: Cap A (Acetic Anhydride/THF) + Cap B (N-Methylimidazole/THF).[1]

  • Time: Standard.

  • Action: Acetylates unreacted 3'-OH groups to prevent deletion sequences.[1]

Levulinyl Deprotection Protocol (On-Column)

If you need to extend the chain from the 3'-Levulinyl group, or functionalize the 3'-end while on support, use this orthogonal deprotection step.

WARNING: Ensure all nucleobases in the oligo are UltraMild (Ac-dC, Pac-dA, iPr-Pac-dG).[1] Standard Bz-dC or Bz-dA will be degraded by hydrazine.[1]

  • Reagent: 0.5 M Hydrazine Hydrate (

    
    ) in Pyridine / Glacial Acetic Acid (3:2 v/v).
    
  • Flow: Flow reagent through the column for 15 minutes at Room Temperature.

  • Wash:

    • Wash with Pyridine/Acetic Acid (1:1) for 1 min.

    • Wash extensively with Acetonitrile (ACN) to remove all traces of hydrazine (hydrazine will quench the next coupling).

  • Result: Free 3'-OH ready for the next coupling or derivatization.

Visualization of Workflows

Figure 1: Reverse Synthesis & Levulinyl Deprotection Mechanism[1]

ReverseSynthesisStartSupport-Bound Oligo(Free 3'-OH)CouplingCOUPLING STEPActivator: ETT/DCITime: 6-10 minsStart->Coupling Nucleophilic AttackMonomerIncoming Monomer(3'-O-Levulinyl-dA-5'-Phosphoramidite)Monomer->CouplingIntermediateIntermediate Phosphite Triester(3'-Levulinyl Capped)Coupling->IntermediateOxidationOXIDATION(Iodine/Water)Intermediate->OxidationStableStable Phosphate Triester(3'-Levulinyl Protected)Oxidation->StableDecisionNext Step?Stable->DecisionDecision->Stable End Synthesis DeprotectionLEVULINYL REMOVAL0.5M Hydrazine in Pyridine/AcOH15 minsDecision->Deprotection Extend Chain NextCycleReady for Next Coupling(Free 3'-OH)Deprotection->NextCycle

Caption: Workflow for reverse synthesis coupling 3'-Lev-dA-5'-amidite to a 3'-OH, followed by orthogonal Levulinyl deprotection.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Efficiency Steric hindrance of 3'-OH nucleophile.[1]Increase coupling time to 10-15 mins. Use 0.12 M monomer concentration. Switch activator to DCI (more nucleophilic).
Base Degradation Hydrazine incompatibility.[3]Verify use of UltraMild phosphoramidites (Ac-dC, Pac-dA). Do not use standard Bz-dC.
Clogging/Precipitation Hydrazine/ACN incompatibility.[3]Ensure extensive washing with Pyridine/AcOH before introducing ACN washes after deprotection.
Branching Incomplete Lev removal or side reactions.Ensure Hydrazine reagent is fresh.[1] Perform a "double deblock" (2 x 10 min) if necessary.

References

  • Glen Research. Reverse Synthesis - 5' to 3' Synthesis. Glen Report.[3] Link

  • ChemGenes Corp. 5'-O-Levulinyl DNA Phosphoramidites Application Note.Link

  • Iwai, S., & Ohtsuka, E. (1988).[1][2] 5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides by the phosphoramidite approach.[1][4] Nucleic Acids Research, 16(20), 9443–9456.[1] Link

  • Scaringe, S. A., et al. (1998).[1] Novel RNA synthesis method using 5'-O-silyl-2'-O-orthoester protecting groups.[1] Journal of the American Chemical Society, 120(45), 11820-11821.[1] (Describes Levulinyl orthogonality). Link

  • Thermo Fisher Scientific. Phosphoramidite Chemistry and Impurity Management. Technical Note. Link

Application Note: Synthesis and Self-Assembly of Y-Shaped and Branched DNA Junctions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Overview

The predictable Watson-Crick base pairing of DNA has elevated it from a purely genetic repository to a highly programmable polymeric building block for nanotechnology[1]. Pioneered by Nadrian Seeman in the early 1980s, the concept of "immobile branched DNA junctions" forms the bedrock of structural DNA nanotechnology[2]. By designing synthetic oligonucleotides that self-assemble into branched architectures—such as 3-arm (Y-shaped) or 4-arm (Holliday) junctions—researchers can construct complex 2D lattices, 3D polyhedra, dendrimer-like DNA (DL-DNA), and stimulus-responsive nanomedicines[3][4]. This application note provides a comprehensive, self-validating protocol for the design, synthesis, and characterization of Y-shaped and branched DNA junctions.

Mechanistic Rationale and Design Principles

As a Senior Application Scientist, it is critical to understand that successful DNA nanotechnology relies on manipulating thermodynamic landscapes rather than simply mixing reagents.

2.1. Sequence Asymmetry and Branch Point Locking Naturally occurring branched DNA, such as the Holliday junction formed during homologous recombination, possesses sequence symmetry that allows the branch point to migrate dynamically[4]. For nanotechnology and materials science, structural rigidity is paramount. Therefore, synthetic branched junctions are engineered with strictly asymmetric sequences. This thermodynamic design ensures that the global energy minimum corresponds to a single, locked branch point, preventing spontaneous isomerization or migration[4].

2.2. Electrostatic Shielding at the Junction Core The convergence of multiple negatively charged phosphate backbones at a single branch point creates immense electrostatic repulsion. To overcome this energetic barrier and stabilize the junction, divalent cations (typically Mg²⁺) are strictly required in the assembly buffer[5]. Mg²⁺ effectively coordinates and shields the dense negative charge, enabling the arms to pack closely and maintain structural integrity.

2.3. Thermodynamic Annealing Self-assembly relies on thermal annealing. Heating the oligonucleotide mixture to 95°C disrupts any intramolecular secondary structures (kinetic traps, such as hairpins). Subsequent slow cooling allows the strands to reversibly sample hybridization states until they settle into the thermodynamically favored, fully assembled branched complex[6].

Experimental Workflow

G StrandA Strand Ya (Target Binding) Mix Equimolar Mixing + 12.5 mM Mg2+ StrandA->Mix StrandB Strand Yb (Structural Core) StrandB->Mix StrandC Strand Yc (Functional Payload) StrandC->Mix Anneal Thermal Annealing (95°C to 4°C) Mix->Anneal YDNA Self-Assembled Y-Shaped DNA Anneal->YDNA

Assembly pathway of a Y-shaped DNA nanostructure from three asymmetric oligonucleotides.

Step-by-Step Protocol: Synthesis of a Y-Shaped DNA Junction

Phase 1: Preparation and Stoichiometric Calibration

Causality: Branched DNA assembly is highly sensitive to stoichiometry. An excess of any single strand will result in incomplete, partially hybridized side-products that confound downstream applications and reduce the yield of the target nanostructure.

  • Synthesize or commercially procure three HPLC-purified single-stranded DNA (ssDNA) oligonucleotides (e.g., Ya, Yb, Yc) designed to form a 3-arm junction[6].

  • Resuspend each lyophilized oligo in nuclease-free water to a stock concentration of ~100 µM.

  • Quantify the exact concentration of each strand using a UV-Vis spectrophotometer (absorbance at 260 nm), utilizing the specific extinction coefficient of each sequence to ensure absolute precision.

  • Dilute each strand to exactly 10 µM working stocks.

Phase 2: Self-Assembly via Thermal Annealing

Causality: The buffer environment and cooling rate dictate the folding pathway. Rapid cooling leads to misfolded aggregates; slow cooling ensures high-fidelity assembly by allowing the system to find its global thermodynamic minimum.

  • In a sterile PCR tube, combine the strands in a strict 1:1:1 molar ratio. For a 50 µL reaction at 1 µM final junction concentration:

    • 5 µL of Strand Ya (10 µM)

    • 5 µL of Strand Yb (10 µM)

    • 5 µL of Strand Yc (10 µM)

  • Add 5 µL of 10× Assembly Buffer (400 mM Tris, 200 mM Acetic Acid, 20 mM EDTA, 125 mM MgCl₂, pH 8.0)[5].

  • Add 30 µL of nuclease-free water to reach a final volume of 50 µL.

  • Place the tube in a thermal cycler and execute the following annealing program[6]:

    • Denaturation: 95°C for 5 minutes.

    • Annealing: 95°C to 25°C at a controlled cooling rate of 0.5°C/minute.

    • Storage: Hold at 4°C.

Phase 3: Self-Validation and Structural Characterization

Causality: A protocol is only as robust as its validation. Denaturing techniques (like SDS-PAGE or Urea-PAGE) will melt the junction back into single strands, providing no structural information. Native PAGE preserves the hydrogen bonds and separates molecules based on hydrodynamic volume and charge. A properly folded Y-junction will migrate significantly slower than a linear duplex of the same mass due to its branched, bulky conformation, serving as an internal control for assembly success[6].

  • Prepare an 8% Native Polyacrylamide Gel (19:1 acrylamide/bis-acrylamide) supplemented with 12.5 mM MgCl₂ in 1× TAE buffer.

  • Mix 10 µL of the annealed Y-DNA with 2 µL of 6× non-denaturing loading dye (glycerol-based, lacking urea/formamide).

  • Run the gel at 80 V for 90 minutes at 4°C to prevent heat-induced dissociation of the junction arms.

  • Stain the gel with SYBR Gold for 15 minutes and visualize under UV transillumination. A single, distinct, slow-migrating band confirms successful 1:1:1 assembly[6].

Quantitative Parameters for Branched DNA Assembly

To aid in experimental design, the following table summarizes the physicochemical requirements and characteristics of various branched DNA architectures.

Parameter3-Arm (Y-shaped)4-Arm (Holliday Analog)Dendrimer-like DNA (DL-DNA)
Constituent Strands 3 asymmetric oligos4 asymmetric oligosMultiple Y-motifs with sticky ends
Typical Arm Length 15–30 base pairs15–30 base pairs>30 base pairs per generation
Mg²⁺ Requirement 5–10 mM10–15 mM10–20 mM
Optimal Cooling Rate 0.5°C – 1.0°C / min0.1°C – 0.5°C / minMultistep enzymatic ligation
Thermal Stability (Tm) ~45°C – 60°C~50°C – 65°CUp to 95°C (if covalently crosslinked)
Primary Applications Dynamic sensors, hydrogels2D lattices, DNA origamiNanomedicine delivery, artificial cells

Data synthesized from established structural DNA nanotechnology frameworks[3][5].

Advanced Applications in Drug Development

Branched DNA junctions serve as the foundational nodes for higher-order macroscopic materials. By functionalizing the terminal ends of Y-shaped DNA with specific sticky ends or functional groups (e.g., azides/alkynes for click chemistry), researchers can synthesize Dendrimer-Like DNA (DL-DNA)[3]. These highly monodisperse, multivalent structures are currently being leveraged in nanomedicine to deliver precise stoichiometric ratios of therapeutic oligonucleotides (like siRNA or ASOs) and targeting aptamers directly to diseased cells[6]. Furthermore, crosslinking these junctions yields macroscopic DNA hydrogels capable of sequence-specific self-assembly and programmable disassembly for controlled drug release[5].

References

  • Nanomaterials Based on DNA Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Nucleic Acid Nanostructures: Bottom-Up Control of Geometry on the Nanoscale Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Programmable Macroscopic Self-Assembly of DNA-Decorated Hydrogels Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Y-shaped DNA as a dynamic self-assembly nanomaterial for phenotype-specific regulation of stem cell differentiation on the gene level Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Controlled assembly of dendrimer-like DNA Source: Nature Materials (via ResearchGate) URL:[Link]

Sources

Using 3'-Lev-dA for site-specific labeling of oligonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific Labeling of Oligonucleotides Using 3'-Lev-dA

Executive Summary

Site-specific labeling of oligonucleotides is critical for the development of diagnostic probes, therapeutic conjugates (e.g., siRNA-GalNAc), and FRET-based biosensors. While 5'-end labeling is routine, introducing labels at the 3'-end or specific internal positions often requires complex post-synthetic manipulations or specialized solid supports.[1]

This guide details the application of 3'-O-Levulinyl-2'-deoxyadenosine (3'-Lev-dA) , typically utilized as a 5'-phosphoramidite , to introduce an orthogonal protecting group. The Levulinyl (Lev) moiety is stable under standard DNA synthesis conditions (acidic detritylation, oxidative iodine) but can be selectively removed using hydrazine hydrate. This exposes a specific hydroxyl group (typically a 3'-OH at the 5'-terminus via a 5'-5' linkage) for "on-column" conjugation while the oligonucleotide remains anchored to the solid support.

Technical Mechanism & Chemistry

The Reagent: 3'-Lev-dA 5'-Phosphoramidite

To utilize 3'-Lev-dA for labeling, the monomer is engineered as a 5'-phosphoramidite (inverse amidite).

  • 5'-Position: Functionalized with the phosphoramidite group (allows coupling to the 5'-OH of the growing chain).[2][3]

  • 3'-Position: Protected with the Levulinyl ester (Lev).

  • Base: N6-Benzoyl-Adenine (standard protection).

Reaction Logic:

  • Coupling: The 5'-phosphoramidite couples to the 5'-OH of the synthesized oligo.[3]

  • Inversion: This creates a 5'-5' phosphodiester linkage , effectively "flipping" the terminal base.

  • Result: The oligonucleotide chain now terminates with a 3'-Levulinyl group .

Orthogonal Deprotection

The power of this strategy lies in the orthogonality of the Lev group:

  • DMT (Dimethoxytrityl): Acid labile (TCA/DCM).

  • Acyl (Bz/iBu/Ac): Base labile (Ammonia/AMA).

  • Levulinyl (Lev): Hydrazine labile .

Treatment with hydrazine hydrate selectively cleaves the Lev ester, exposing the reactive 3'-OH without removing nucleobase protection or cleaving the oligo from the CPG support. This free 3'-OH is then available for reaction with any standard phosphoramidite label (e.g., Fluorescein-dT, Biotin-TEG) or for further chain elongation.

Experimental Workflow (Visualization)

The following diagram illustrates the chemical pathway for 5'-terminal functionalization using 3'-Lev-dA.

LevLabelingWorkflow Start Standard Synthesis (3' -> 5' on CPG) Couple Coupling of 3'-Lev-dA 5'-Phosphoramidite Start->Couple 5'-OH active Structure1 Intermediate: CPG-Oligo-5'-p-5'-dA-3'-Lev Couple->Structure1 Oxidation & Capping Hydrazine Selective Deprotection (0.5M Hydrazine in Pyridine/AcOH) Structure1->Hydrazine Orthogonal Cleavage Structure2 Reactive Intermediate: CPG-Oligo-5'-p-5'-dA-3'-OH Hydrazine->Structure2 Lev removal Labeling On-Column Labeling (Add Label-Phosphoramidite) Structure2->Labeling Free 3'-OH Cleavage Final Cleavage & Deprotection (NH4OH / AMA) Labeling->Cleavage Complete Synthesis FinalProduct Final Conjugate: 3'-Labeled (at 5' end) Oligo Cleavage->FinalProduct Elution

Caption: Workflow for introducing a 3'-reactive site at the 5'-terminus using 3'-Lev-dA, enabling orthogonal labeling.

Detailed Protocol

Materials & Reagents
  • Synthesizer: Automated DNA/RNA Synthesizer (e.g., ABI 394, MerMade).

  • Monomer: 5'-Dimethoxytrityl-N-benzoyl-2'-deoxyadenosine-3'-levulinyl-5'-phosphoramidite (Custom or Specialty Vendor).

  • Lev-Deprotection Solution: 0.5 M Hydrazine hydrate in Pyridine/Glacial Acetic Acid (3:2 v/v).

    • Preparation: Mix 15 mL Pyridine, 10 mL Glacial Acetic Acid, and add hydrazine hydrate to 0.5 M. Caution: Hydrazine is toxic and potentially unstable; prepare fresh.

  • Labeling Reagent: Any standard phosphoramidite (e.g., 6-FAM-Phosphoramidite).

Synthesis Cycle Parameters
StepParameterValue/ConditionNotes
1. Synthesis Standard CycleDMT-on / DMT-offSynthesize the target sequence (3'->5').
2. Coupling 3'-Lev-dA3 - 6 min couplingUse 0.1 M concentration. Extended coupling time recommended for modified amidites.
3. Capping Cap A/BStandardCaps unreacted 5'-OH groups.
4. Oxidation IodineStandardForm stable phosphate linkage.
5. Wash Acetonitrile2 min flowEnsure all reagents are removed.
Levulinyl Deprotection (On-Column)

Crucial Step: This removes the Lev group without cleaving the oligo from the support.[4]

  • Pause Synthesizer: After the 3'-Lev-dA addition cycle is complete (and final wash performed).

  • Manual Injection (or programmed): Flush the column with 0.5 M Hydrazine solution .

  • Incubation:

    • Time: 15 – 20 minutes at Room Temperature.

    • Note: Do not exceed 30 minutes to avoid potential degradation of benzoyl protecting groups on A/C/G (though minimal).

  • Wash:

    • Wash with Pyridine (5 x column volumes).

    • Wash with Acetonitrile (10 x column volumes) to remove all traces of hydrazine. Hydrazine residues can quench subsequent coupling reactions.

Labeling Reaction
  • Resume Synthesis: The column now contains a free 3'-OH (at the 5'-end).

  • Coupling: Introduce the Label-Phosphoramidite (e.g., Fluorescein, Biotin).[5]

    • Since standard phosphoramidites react with -OH groups, the label will couple to the exposed 3'-OH.

  • Finish: Perform standard Oxidation and Capping.

Final Cleavage & Deprotection
  • Reagent: Concentrated Ammonium Hydroxide (or AMA: 1:1 Methylamine/Ammonium Hydroxide).

  • Conditions:

    • Standard: 55°C for 16 hours (Ammonia).

    • Fast (AMA): 65°C for 15 minutes.

    • Note: Ensure the Label is compatible with the deprotection conditions (e.g., use Fluorescein-dipivaloate if using AMA).

Critical Considerations & Troubleshooting

IssueCauseSolution
Low Labeling Efficiency Incomplete Lev removalEnsure Hydrazine solution is fresh and flows continuously or pulses through the column for at least 15 mins.
Coupling Failure Hydrazine contaminationIncrease Acetonitrile washes after hydrazine treatment. Hydrazine reacts with phosphoramidites.
Base Modification TransaminationAvoid prolonged hydrazine exposure (>30 min). Use Acetyl-dC to minimize side reactions if ultra-high purity is required.
Linkage Orientation Confusion of 3'/5' endsRemember: Coupling a 5'-phosphoramidite to a 5'-OH creates a 5'-5' linkage . The new terminus is a 3'-OH .

Applications

  • 3'-End Mimicry: Creating a 3'-OH at the 5'-end allows the attachment of 3'-exonuclease resistant modifications or 3'-specific dyes at the "wrong" end.

  • Branched DNA (bDNA): If the Lev group is on an internal base (e.g., N4-Lev-dC), this protocol allows the growth of a secondary chain (Comb structure) from the branch point.

  • Dual Labeling: Synthesize with a 3'-label (on CPG), then use 3'-Lev-dA at the 5'-end to add a second, distinct label, enabling FRET probes (Donor-Acceptor) with precise distance control.

References

  • Glen Research. (n.d.). Levulinyl - A Protecting Group for Specific Hydroxyls.[6] Retrieved from [Link]

  • Iwai, S., & Ohtsuka, E. (1988).[7] 5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides by the phosphoramidite approach. Nucleic Acids Research, 16(20), 9443–9456. Retrieved from [Link]

  • Horn, T., & Urdea, M. S. (1989).[4] Forks and combs and DNA: the synthesis of branched oligodeoxyribonucleotides. Nucleic Acids Research, 17(17), 6959–6967.[4] Retrieved from [Link]

  • Van Boom, J. H., & Burgers, P. M. (1976). Use of levulinic acid in the protection of oligonucleotides via the phosphotriester method. Tetrahedron Letters, 17(52), 4875-4878.

Sources

Application Note: Engineering Internal Branch Points in DNA Strands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Summary

The transition from linear oligonucleotides to complex, three-dimensional branched DNA (bDNA) architectures has catalyzed breakthroughs in molecular diagnostics, DNA origami, and multivalent aptamer therapeutics. Introducing internal branch points allows for the divergent synthesis of comb-like or dendrimeric nucleic acid structures. This application note details the mechanistic causality, architectural prerequisites, and a step-by-step solid-phase oligonucleotide synthesis (SPOS) protocol for generating asymmetrically branched DNA using orthogonal protecting group chemistry .

Mechanistic Causality of Branching

The synthesis of branched DNA fundamentally diverges from standard linear SPOS due to the need to control multiple propagating chains. The core of this technology relies on Branching Monomers (BM) —specialized phosphoramidites that introduce multiple reactive hydroxyl groups into the primary sequence .

Symmetric vs. Asymmetric Branching
  • Symmetric Branching: Utilizes "doubler" or "trebler" phosphoramidites where all branching hydroxyls are protected by the same acid-labile group (typically 4,4'-dimethoxytrityl, DMT). Deprotection exposes all hydroxyls simultaneously, forcing the subsequent synthesis of identical secondary branches.

  • Asymmetric Branching: Requires precise, independent control over each branch's sequence. This is achieved using orthogonal protecting groups on the BM. The most robust system pairs the acid-labile DMT group with a hydrazine-labile levulinyl (Lev) ester .

The Causality of Orthogonal Deprotection: By utilizing a BM with both DMT and Lev groups, we create a sequential activation pathway. Acid treatment removes only the DMT group, allowing the first branch to be synthesized. Once complete, this branch is permanently capped. Subsequent treatment with hydrazine selectively cleaves the Lev group, exposing a fresh hydroxyl to initiate the second, sequence-distinct branch .

G BM_Node Branching Monomer DMT Group Lev Group Acid Acid (TCA) BM_Node->Acid Step 1 State1 Branch 1 Elongation -OH Exposed Lev Intact Acid->State1 Hydrazine Hydrazine State2 Branch 2 Elongation Capped 5'-End -OH Exposed Hydrazine->State2 State1->Hydrazine Step 2 (Post-Capping)

Fig 1: Orthogonal protecting group logic utilizing DMT and Levulinyl for asymmetric branching.

Architectural Prerequisites

Before initiating synthesis, two critical physical constraints must be addressed:

  • Steric Hindrance: As multiple DNA chains grow from a single focal point, the local steric bulk increases exponentially. Standard 500 Å Controlled Pore Glass (CPG) will physically choke the synthesis, leading to truncated failure sequences. Causality-Driven Choice: You must use 2000 Å or 3000 Å CPG to provide the necessary spatial volume for the expanding dendrimeric structure .

  • Spacer Integration: To further alleviate steric crowding between the primary sequence and the BM, it is highly recommended to incorporate a flexible spacer (e.g., a T2 to T20 sequence, or a PEG spacer) immediately prior to BM coupling [[1]]([Link]), .

Step-by-Step Protocol: Asymmetric bDNA Synthesis

G Start Solid Support (CPG 2000 Å) Trunk Primary Sequence Synthesis (Standard Phosphoramidite Cycle) Start->Trunk BM Incorporate Asymmetric Branching Monomer (DMT & Lev Protected) Trunk->BM DMT_Deprotect DMT Deprotection (3% TCA in DCM) BM->DMT_Deprotect Branch1 Synthesize Branch 1 & Cap 5'-OH (Acetic Anhydride) DMT_Deprotect->Branch1 Lev_Deprotect Lev Deprotection (0.5 M Hydrazine Hydrate) Branch1->Lev_Deprotect Branch2 Synthesize Branch 2 (10x Excess Amidites) Lev_Deprotect->Branch2 Cleavage Cleavage & Global Deprotection (Ammonium Hydroxide) Branch2->Cleavage

Fig 2: Step-by-step workflow for asymmetric branched DNA synthesis using orthogonal deprotection.

Phase 1: Primary Sequence Elongation
  • Load the synthesizer column with 2000 Å CPG (or a 3'-spacer C3 CPG) at a 1.0 to 3.3 µmol scale .

  • Synthesize the primary sequence (the "trunk") using standard DNA phosphoramidites (dA, dC, dG, dT) dissolved in anhydrous acetonitrile (ACN) to 100 mM.

Phase 2: Branching Monomer (BM) Incorporation
  • Dissolve the asymmetric BM (e.g., an arabinose-based araA or a non-nucleosidic glycerol derivative protected with DMT and Lev) in anhydrous DCM:ACN (3:1 v/v) to a concentration of 0.1 M .

  • Deliver the BM to the column. Extend the coupling time to 800–1200 seconds to overcome the severe steric bulk of the dual-protected monomer .

  • Perform standard oxidation (0.1 M I2) and capping.

Phase 3: Branch 1 Synthesis & Terminal Capping
  • Perform standard detritylation using 3% Trichloroacetic acid (TCA) in DCM. This removes the DMT group from the BM while leaving the Lev group completely intact .

  • Synthesize the first branch sequence using standard coupling times (or slightly elevated, e.g., 200–300 s) .

  • Mandatory Capping: Once Branch 1 is complete, you must cap its terminal 5'-hydroxyl using acetic anhydride. Causality: If left uncapped, the subsequent addition of amidites for Branch 2 will simultaneously elongate Branch 1, destroying the asymmetric design .

Phase 4: Orthogonal Deprotection (Levulinyl Removal)
  • Prepare a fresh solution of 0.5 M hydrazine hydrate in pyridine/acetic acid (3:2 v/v) .

  • Deliver the hydrazine solution to the column and incubate for 1200 seconds (20 minutes). This selectively cleaves the Lev ester, exposing the secondary hydroxyl group .

  • Wash the column extensively with anhydrous ACN to remove all traces of hydrazine, which would otherwise poison subsequent phosphoramidite couplings.

Phase 5: Branch 2 Synthesis
  • Synthesize the second branch sequence.

  • Causality Adjustment: Because the growing molecule is now highly branched and sterically congested, diffusion of reagents is severely limited. You must use a 10-fold molar excess of phosphoramidites and extend coupling times to 600 seconds per cycle .

Phase 6: Cleavage and Global Deprotection
  • Cleave the fully branched oligonucleotide from the solid support and remove nucleobase protecting groups using concentrated ammonium hydroxide at 55°C for 8–12 hours (or according to the specific requirements of the nucleobase protecting groups used) .

Quantitative Parameters

Table 1: Reagent Equivalents and Coupling Times

Summarizing the kinetic and stoichiometric adjustments required to overcome the thermodynamic barriers of branched synthesis.

Synthesis PhaseReagent EquivalentsCoupling Time (s)Mechanistic Rationale
Primary Sequence 1x - 2x60 - 120Standard linear elongation kinetics on solid support.
Branching Monomer 3x - 5x800 - 1200Extended time required to overcome the steric hindrance of the bulky, dual-protected modified phosphoramidite .
Branch 1 Elongation 2x200 - 300Slight steric crowding from the BM requires marginally longer coupling compared to the primary trunk.
Branch 2 Elongation 10x600Severe steric constraints and diffusion limits due to the fully synthesized Branch 1 require massive reagent excess .
Table 2: Solid Support Selection Guidelines

Selecting the correct physical matrix is the most common failure point in bDNA synthesis.

Pore Size (Å)Application SuitabilitySteric Capacity
500 Standard linear oligos (<50 nt)Poor. Will result in truncated sequences due to pore clogging.
1000 Simple symmetric doublersModerate. Suitable only for very short branch sequences.
2000 - 3000 Complex asymmetric branchingOptimal. Accommodates massive tertiary structures without choking reagent flow .

Validation & Quality Control: A Self-Validating System

A protocol is only as robust as its validation. To ensure the branching occurred as designed and to establish a self-validating feedback loop, employ the following dual-validation strategy:

  • In-Process Trityl Monitoring: The trityl release after BM incorporation should match the theoretical yield of a single DMT group. After Lev deprotection and the first coupling of Branch 2, the subsequent trityl signal should again match the theoretical yield. If the second trityl signal is missing, the hydrazine deprotection failed.

  • Post-Synthesis Denaturing PAGE & ESI-MS: Branched DNA exhibits distinct electrophoretic mobility compared to linear DNA of the exact same mass due to its altered hydrodynamic radius (it migrates slower) . Electrospray Ionization Mass Spectrometry (ESI-MS) must be used to confirm the exact mass, proving that both branches were successfully elongated and that the terminal capping of Branch 1 held intact.

References

  • Synthesis of comb-shaped DNA using a non-nucleosidic branching phosphoramidite Source: Chemical Communications (Chem Commun), PubMed Central (PMC). URL:[Link]

  • Fluorogenic oligonucleotide cleavage probes with a branched linker improve RNA detection Source: Nucleic Acids Research, PubMed Central (PMC). URL:[Link]

Sources

Reagents for levulinyl deprotection in pyridine and acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Deprotection of Levulinyl (Lev) Esters using Hydrazine in Pyridine-Acetic Acid Buffer

Abstract

The levulinyl (Lev) ester is a pivotal protecting group in complex organic synthesis, particularly in carbohydrate and oligonucleotide chemistry, due to its unique orthogonality to acid-labile (e.g., DMT, Trityl) and base-labile (e.g., Acetyl, Benzoyl) groups.[1] While hydrazine hydrate is the active deprotecting agent, the use of a pyridine-acetic acid (Py-AcOH) buffer system is critical to maintaining chemoselectivity. This guide details the preparation, mechanism, and execution of Lev deprotection, ensuring high yield without compromising sensitive molecular architectures.

Mechanistic Insight: The Cyclization-Release Pathway

The deprotection of levulinyl esters is not a simple hydrolysis; it is a cyclization-release mechanism. This distinction is vital because it explains why the reaction is so specific and why it works under near-neutral conditions.

  • Nucleophilic Attack: Hydrazine (

    
    ) acts as a nucleophile, attacking the ketone carbonyl of the levulinyl group (not the ester carbonyl).
    
  • Hydrazone Formation: A stable hydrazone intermediate is formed.

  • Intramolecular Cyclization: The amino group of the hydrazone attacks the ester carbonyl in a 5-exo-trig cyclization.

  • Release: This collapses to release the free hydroxyl group and a stable byproduct, 6-keto-3-methyl-1,4,5,6-tetrahydropyridazine.

Why Pyridine/Acetic Acid? Hydrazine is a strong base (


). Unbuffered hydrazine can cause:
  • Premature cleavage of benzoyl/acetyl protecting groups.

  • Degradation of RNA backbones (in oligonucleotide synthesis).

  • Isomerization of sensitive centers.

The Pyridine:Acetic Acid system buffers the reaction to approximately pH 6.5–7.0. In this window, hydrazine remains nucleophilic enough to attack the ketone, but the solution is not basic enough to hydrolyze standard esters or acidic enough to remove trityl groups.

LevMechanism LevEster Levulinyl Ester (Substrate) Hydrazone Hydrazone Intermediate LevEster->Hydrazone + N2H4 (Py/AcOH Buffer) Hydrazine Hydrazine (Nucleophile) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization 5-exo-trig Products Free Alcohol (ROH) + Pyridazine Byproduct Cyclization->Products Release

Figure 1: The cyclization-release mechanism of Lev deprotection. The buffer ensures the reaction stops at specific orthogonality.

Reagent Preparation & Specifications

Safety Note: Hydrazine is toxic and a suspected carcinogen. Pyridine is flammable and toxic. Handle all reagents in a fume hood.

Standard Reagent: 0.5 M Hydrazine in Pyridine/Acetic Acid (3:2)

This is the "Gold Standard" ratio used in solid-phase oligonucleotide synthesis and complex carbohydrate chemistry.

ComponentVolume/AmountRole
Hydrazine Hydrate (

)
1.21 mL (25 mmol)Active Nucleophile
Pyridine 30 mLSolvent / Proton Acceptor
Acetic Acid (Glacial) 20 mLBuffer / Proton Donor
Total Volume ~50 mL

Preparation Protocol:

  • Chill 30 mL of Pyridine and 20 mL of Acetic Acid in an ice bath.

  • Slowly add Acetic Acid to the Pyridine with stirring (Exothermic reaction).

  • Once the mixture is cool (

    
    C), add 1.21 mL of Hydrazine Hydrate.
    
  • Store at 4°C in an amber bottle. Shelf life: 1–2 weeks (oxidation creates a yellow tint; discard if dark orange).

Experimental Protocols

Protocol A: Solid-Phase Synthesis (Oligonucleotides/Peptides)

Ideal for removing 5'-Lev or 2'-Lev groups on CPG or Polystyrene supports.

  • Wash: Rinse the synthesis column with Pyridine/Acetic Acid (3:2) buffer (without hydrazine) to equilibrate the resin.

  • Reaction: Draw the 0.5 M Hydrazine Reagent into the column.

    • Time: Incubate for 15 minutes at Room Temperature.

    • Agitation: Push the solution back and forth via syringe or flow every 2–3 minutes.

  • Rinse: Expel the reagent. Wash the column with:

    • Pyridine/Acetic Acid (3:[2][3][4]2) x 3 volumes.

    • Acetonitrile (ACN) x 5 volumes.[5]

  • Validation: If the Lev group protected a hydroxyl for a subsequent coupling, proceed immediately to the drying and coupling step.

Protocol B: Solution Phase Deprotection

For isolated intermediates in carbohydrate synthesis.

  • Dissolution: Dissolve the substrate in a minimal amount of Pyridine/Acetic Acid (4:1 or 3:2).

    • Note: If solubility is poor, a co-solvent like THF or Dichloromethane can be added (up to 20% v/v), though this slows the reaction.

  • Addition: Add Hydrazine Hydrate (5–10 equivalents relative to Lev groups).

  • Monitoring: Stir at Room Temperature.

    • TLC Monitoring: The Lev ester spot will disappear. The Pyridazine byproduct is highly polar and often stays at the baseline or moves distinctly from the product.

  • Quenching (Critical): Add Acetone (2 mL per mmol of hydrazine).

    • Reason: Acetone reacts with excess hydrazine to form acetone hydrazone, preventing side reactions during workup.

  • Workup:

    • Dilute with Ethyl Acetate or DCM.

    • Wash with 1M HCl (to remove pyridine) or saturated

      
       (to remove acetic acid), depending on product stability.
      
    • Dry over

      
       and concentrate.
      

Workflow Start Start: Protected Substrate Dissolve Dissolve in Py/AcOH (3:2) Start->Dissolve React Add Hydrazine Hydrate (15 min - 2 hrs) Dissolve->React Quench Quench with Acetone (Scavenge Hydrazine) React->Quench Workup Extraction/Wash (Remove Pyridazine) Quench->Workup

Figure 2: Operational workflow for solution-phase Lev deprotection.

Comparative Stability & Orthogonality

The power of the Lev/Hydrazine system lies in what it does not touch.

Protecting GroupStability in Hydrazine/Py/AcOHNotes
Levulinyl (Lev) Labile Cleaves in 15–30 mins.
Acetyl (Ac) StableStable due to buffering (pH ~6.5).
Benzoyl (Bz) StableStable due to buffering.
DMT / Trityl StableAcid concentration is too low to de-tritylate.
TBDMS / Silyl StableFluoride-free conditions preserve silyls.
Fmoc Unstable Hydrazine is a base; will cleave Fmoc.

Troubleshooting & Optimization

  • Problem: Incomplete Deprotection.

    • Cause: Old hydrazine source or insufficient buffering (pH too low).

    • Fix: Use fresh Hydrazine Hydrate. Increase reaction time to 30 mins. Ensure the Py:AcOH ratio is correct (excess AcOH slows the nucleophilic attack).

  • Problem: Loss of other esters (Acetyl/Benzoyl).

    • Cause: Buffer failed; pH > 8.

    • Fix: Increase the proportion of Acetic Acid slightly (e.g., move from 4:1 to 3:2 Py:AcOH). Ensure water content is minimized in the pyridine.

  • Problem: "Sticky" Byproduct.

    • Cause: The pyridazine byproduct can co-elute with polar products.

    • Fix: The byproduct is water-soluble. Ensure a thorough aqueous wash during workup.

References

  • Iversen, T., & Bundle, D. R. (1981). Benzyl trichloroacetimidate, a versatile reagent for acid-catalyzed benzylation. Journal of the Chemical Society, Chemical Communications, (23), 1240-1241. (Foundational paper establishing Lev orthogonality in carbohydrates).

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on protecting group stability).

  • Glen Research. Deprotection of Oligonucleotides: Levulinyl Deprotection. (Standard protocols for oligonucleotide synthesis).[6]

  • Scaringe, S. A., et al. (1998). Novel RNA synthesis method using 5'-silyl-2'-orthoester protecting groups.[4] Journal of the American Chemical Society, 120(45), 11820-11821. (Demonstrates Lev use in conjunction with silyl groups).

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing N4-Acetylcytosine (ac4C) Modification During Hydrazine Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, oligonucleotide chemists, and drug development professionals who utilize hydrazine for the deprotection of levulinyl (Lev) groups or in RNA chemical probing, but require absolute preservation of N4-acetylcytosine (ac4C).

Unbuffered hydrazine is a hyper-nucleophile that can inadvertently deacetylate ac4C or cleave the pyrimidine ring entirely. Below, we detail the mechanistic causality of these side reactions and provide field-proven, self-validating protocols to achieve absolute chemoselectivity during your experiments.

Mechanistic Pathway: Chemoselectivity of Hydrazine

To understand how to prevent off-target modifications, we must first visualize the competing chemical pathways. The diagram below illustrates how pH modulation dictates hydrazine's reactivity toward different electrophilic centers on the RNA substrate.

G Substrate RNA Substrate (Levulinyl & ac4C) Unbuffered Unbuffered Hydrazine (pH > 10) Substrate->Unbuffered Buffered Buffered Hydrazine (Pyridine/AcOH, pH ~6) Substrate->Buffered LevDeprot1 Levulinyl Cleaved (Pyridazinone) Unbuffered->LevDeprot1 AcLoss ac4C Deacetylated (Off-target) Unbuffered->AcLoss Nucleophilic Attack LevDeprot2 Levulinyl Cleaved (Pyridazinone) Buffered->LevDeprot2 AcPreserved ac4C Preserved (Intact Amide) Buffered->AcPreserved Chemoselective

Chemoselectivity of buffered vs. unbuffered hydrazine on ac4C and Levulinyl groups.

Frequently Asked Questions (FAQs)

Q1: Why does standard hydrazine treatment cause the loss of the N4-acetyl group on cytosine? Hydrazine (


) features adjacent electronegative nitrogen atoms with unshared electron pairs, making it exceptionally nucleophilic due to the alpha-effect. In an unbuffered, highly alkaline environment, the free hydrazine base readily attacks the electrophilic carbonyl carbon of the N4-acetyl amide bond on cytosine[1]. This nucleophilic acyl substitution yields acetylhydrazine and reverts ac4C to unmodified cytidine. Furthermore, unbuffered hydrazine can undergo conjugate addition to the C5-C6 double bond of the pyrimidine ring, leading to irreversible ring fragmentation[2].

Q2: How does the pyridine/acetic acid buffer prevent this off-target modification? By mixing pyridine and glacial acetic acid, the pH of the solution is lowered to a weakly acidic/neutral range. This protonates a significant fraction of the hydrazine to form hydrazinium ions (


), drastically reducing the concentration of the hyper-nucleophilic free base[3]. The N4-acetyl amide bond is highly stable under these dampened conditions. Conversely, the ketone moiety of the levulinyl (Lev) protecting group remains highly electrophilic. It reacts with the buffered hydrazine to form a hydrazone intermediate, which rapidly undergoes intramolecular cyclization to release 4,5-dihydro-6-methyl-3(2H)-pyridazinone[4]. This irreversible cyclization acts as a thermodynamic sink, driving the Lev deprotection to completion without compromising ac4C.

Q3: Can this buffered system be applied to RNA mapping techniques like HydraPsiSeq? No. HydraPsiSeq relies on unbuffered hydrazine/aniline to intentionally cleave unmodified uridines while leaving pseudouridine intact[2]. Introducing a pyridine/acetic acid buffer would inhibit the desired pyrimidine cleavage required for the sequencing readout. If endogenous ac4C preservation is strictly required during structural probing, alternative mapping strategies must be employed.

Data Presentation: Buffer Systems for Hydrazine Treatment

Selecting the correct buffer ratio is critical for balancing deprotection kinetics with ac4C stability.

Buffer SystemHydrazine Hydrate Conc.Levulinyl Deprotection KineticsN4-Acetyl (ac4C) StabilityRecommended Application
Unbuffered (Aqueous) 0.5 MVery Fast (< 5 min)Poor (Rapid deacetylation)Not recommended for ac4C
Pyridine/AcOH (1:1 v/v) 0.5 MFast (15 min)ExcellentStandard solid-phase DNA/RNA synthesis[4]
Pyridine/AcOH (3:2 v/v) 1.0 MFast (10-15 min)ExcellentSolution-phase carbohydrate/nucleoside deprotection[3]
Pyridine/AcOH (4:1 v/v) 0.5 MModerate (30 min)GoodHighly sensitive modified substrates
Troubleshooting Guide

Issue 1: Complete loss of N4-acetyl protection during oligonucleotide synthesis.

  • Causality: Buffer depletion. If the acetic acid evaporates or is neutralized by residual basic amines (e.g., from capping or deblocking steps) left in the column, the hydrazine reverts to its highly nucleophilic free-base form.

  • Solution: Always prepare the Pyridine/Acetic acid buffer fresh. Implement a pre-wash step with the buffer (sans hydrazine) to neutralize the column microenvironment before introducing the active reagent.

Issue 2: Incomplete levulinyl (Lev) deprotection.

  • Causality: Over-buffering (pH too low) or expired reagent. Hydrazine hydrate degrades and oxidizes over time, reducing its effective molarity. Alternatively, an excess of acetic acid prevents the initial nucleophilic attack on the Lev ketone.

  • Solution: Verify the 0.5 M concentration using fresh hydrazine hydrate. Ensure the reaction proceeds for the full 15 minutes[4]. Do not exceed a 3:2 ratio of Pyridine to Acetic Acid.

Issue 3: Pyrimidine ring cleavage (strand scission) detected via mass spectrometry.

  • Causality: A localized pH spike during the washing phase. If pure acetonitrile is pushed through the column immediately after the reaction, the sudden shift in solvent environment can temporarily unbuffer residual hydrazine, triggering C5-C6 double bond attack.

  • Solution: Strictly adhere to the self-validating protocol below, which utilizes a post-reaction buffer wash to safely sweep away residual hydrazine before transitioning to neutral solvents.

Experimental Protocol: Chemoselective Levulinyl Deprotection

Note: This is a self-validating protocol. By controlling the pH transitions before and after the active reaction, the system inherently prevents the localized pH spikes responsible for off-target ac4C deacetylation.

Step 1: Reagent Preparation In a fume hood, prepare the buffer by slowly adding 50 mL of glacial acetic acid to 50 mL of anhydrous pyridine (1:1 v/v). Caution: This is a highly exothermic reaction. Allow the mixture to cool completely to room temperature. Add hydrazine hydrate to achieve a final concentration of 0.5 M.

Step 2: Pre-conditioning (Self-Validation Step 1) Wash the controlled pore glass (CPG) solid support with 2 column volumes of the hydrazine-free Pyridine/Acetic Acid (1:1) buffer. Causality: This neutralizes any residual basic amines from previous synthesis cycles, preventing a localized pH spike when the hydrazine is introduced.

Step 3: Selective Deprotection Introduce the 0.5 M buffered hydrazine solution to the column. Push the solution back and forth across the support using syringes (or automate via the synthesizer's delivery system) and incubate for exactly 15 minutes at room temperature[4].

Step 4: Quenching & Post-Wash (Self-Validation Step 2) Expel the reaction mixture. Immediately wash the column with 3 to 4 column volumes of the hydrazine-free Pyridine/Acetic Acid (1:1) buffer. Causality: Removing the pyridazinone byproduct and residual hydrazine while maintaining a buffered state prevents off-target deacetylation during the transition to neutral washing solvents.

Step 5: Final Equilibration Wash the support extensively with anhydrous acetonitrile (ACN) (minimum 5 column volumes) to remove all traces of pyridine and acetic acid before proceeding to the next synthesis cycle or final cleavage.

References
  • [1] Title: Cytidine Acetylation Across the Tree of Life. Source: nih.gov. URL:

  • [2] Title: BID-seq for transcriptome-wide quantitative sequencing of mRNA pseudouridine at base resolution. Source: nih.gov. URL:

  • [3] Title: An Alternative Approach for the Synthesis of Sulfoquinovosyldiacylglycerol. Source: nih.gov. URL:

  • [4] Title: Glen Report 18.15 - Synthesis of Branched DNA with a Comb Structure. Source: glenresearch.com. URL:

Sources

Optimizing hydrazine deprotection time for 3'-Lev-dA oligonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise chemical mechanisms, optimization strategies, and troubleshooting steps required for the orthogonal deprotection of 3'-O-levulinyl-deoxyadenosine (3'-Lev-dA) in solid-phase oligonucleotide synthesis.

The levulinyl (Lev) ester is a highly versatile protecting group. Because it is cleaved via hydrazinolysis rather than standard basic or acidic hydrolysis, it allows for the selective unmasking of the 3'-hydroxyl group while the oligonucleotide remains anchored to the controlled pore glass (CPG) support. This is critical for synthesizing branched DNA, comb-like architectures, and site-specific 3'-conjugates.

Mechanistic Insight: The Causality of Hydrazinolysis

To optimize deprotection, you must first understand the reaction kinetics. The levulinyl group is not removed via simple nucleophilic acyl substitution. Instead, the reaction relies on a two-step cyclization cascade[1].

When exposed to hydrazine (


), the ketone moiety of the levulinyl group undergoes rapid nucleophilic attack to form a hydrazone intermediate. The nucleophilic nitrogen of this newly formed hydrazone then executes an intramolecular attack on the adjacent ester carbonyl. This aminolysis severs the ester bond, liberating the free 3'-OH of the oligonucleotide and ejecting a stable 6-membered heterocyclic byproduct: 4,5-dihydro-6-methyl-3(2H)-pyridazinone[2].

G A 3'-Lev-dA Oligonucleotide C Hydrazone Intermediate A->C + N2H4 B Hydrazine Hydrate (0.5 M in Pyridine/AcOH) B->C D Intramolecular Cyclization (Aminolysis) C->D E Free 3'-OH Oligonucleotide D->E Ester Cleavage F 4,5-dihydro-6-methyl-3(2H)-pyridazinone (Stable Byproduct) D->F Leaving Group

Mechanism of levulinyl deprotection via hydrazone formation and cyclization.

Quantitative Optimization Data

Optimizing the contact time between the CPG and the hydrazine reagent is a delicate balance. Too brief, and you suffer from incomplete 3'-OH exposure, ruining subsequent coupling yields. Too long, and you risk off-target deprotection of nucleobase protecting groups.

Table 1: Time vs. Deprotection Efficiency and Side Reactions (0.5 M Hydrazine)

Deprotection Time Lev Cleavage Yield Ac-dC Off-Target Deprotection Bz-dC Off-Target Deprotection Recommended Application
5 min ~85% < 1% 0% Insufficient for most syntheses.
15 min >99% ~8% < 1% Standard linear sequences.
30 min 100% ~15% < 1% Mildly hindered structures.

| 90 min | 100% | >30% | ~2% | Highly branched/comb DNA. |

Data synthesized from established Glen Research quality control metrics for branched DNA synthesis[3].

Troubleshooting & FAQs

Q1: What is the optimal hydrazine formulation, and why is it buffered? A: The industry standard is 0.5 M hydrazine hydrate dissolved in a 1:1 (v/v) mixture of pyridine and glacial acetic acid [4]. Causality: Hydrazine is a strong nucleophile and a base. If used in an unbuffered solvent, the high pH would prematurely cleave the cyanoethyl protecting groups on the phosphodiester backbone and potentially hydrolyze standard nucleobase protecting groups. The 1:1 pyridine/acetic acid mixture buffers the solution to a near-neutral pH. This perfectly preserves acid-labile groups (like 5'-DMT) and base-labile groups (like Fmoc or cyanoethyl) while allowing the specific hydrazone cyclization to proceed[5].

Q2: I am observing +DMT branched failure sequences or smears on my PAGE/HPLC after Lev deprotection. What is causing this? A: You are likely experiencing premature nucleobase deprotection, specifically on your Cytidine residues. Acetyl-protected cytidine (Ac-dC), commonly used for "UltraMild" synthesis, is highly susceptible to partial deprotection by hydrazine[3]. As shown in Table 1, a standard 15-minute hydrazine treatment can strip the acetyl group from ~8% of Ac-dC bases. Once the exocyclic amine of cytosine is exposed, it acts as a nucleophile in subsequent phosphoramidite coupling cycles, creating unwanted branched DNA byproducts. Solution: You must switch to benzoyl-protected cytidine (Bz-dC) . The benzoyl amide is significantly more sterically hindered and electronically stable against hydrazinolysis, reducing off-target branching to trace levels (<1%)[3].

Q3: My downstream 3'-branching synthesis has a very low yield. How can I ensure complete removal of the Lev group? A: Low downstream coupling yields usually indicate incomplete Lev removal due to steric hindrance. If your 3'-Lev-dA is buried within a complex secondary structure, a dense microarray surface, or a highly branched "comb" architecture, the standard 15-minute diffusion time is insufficient. Solution: Extend the deprotection time to 60–90 minutes [4]. Furthermore, static soaking is inadequate. You must actively agitate the solution. Fit the synthesis column with two disposable syringes and manually push the hydrazine buffer back and forth across the CPG bed every 5 minutes to overcome local concentration depletion.

Standard Operating Procedure (SOP): On-Column 3'-Lev Deprotection

To ensure a self-validating workflow, follow this protocol strictly. The inclusion of the capping step (Step 2) is a critical fail-safe to prevent failure sequences from elongating during the secondary synthesis phase.

Reagents Required:

  • 0.5 M Hydrazine hydrate in 1:1 Pyridine/Glacial Acetic Acid (Prepare fresh).

  • 1:1 Pyridine/Glacial Acetic Acid (Wash buffer).

  • Anhydrous Acetonitrile (ACN).

  • Standard Cap A (Acetic anhydride) and Cap B (N-Methylimidazole) reagents.

Step-by-Step Methodology:

  • Primary Synthesis: Synthesize the primary oligonucleotide sequence on the CPG using standard phosphoramidite chemistry. Do not cleave from the support.

  • Terminal Capping (Critical): Remove the final 5'-DMT group of the primary sequence. Immediately subject the column to a 30-minute capping step using Cap A and Cap B[4]. Causality: This permanently blocks the 5'-OH. When you subsequently deprotect the 3'-Lev-dA, only the newly exposed 3'-OH will be available for the secondary branching synthesis, preventing unwanted elongation of the primary strand.

  • Hydrazine Treatment: Remove the column from the synthesizer. Attach two disposable Luer-lock syringes to either end of the column. Draw 1.5 mL of the fresh 0.5 M hydrazine reagent into one syringe.

  • Agitation: Push the reagent back and forth through the CPG bed. Leave at room temperature for 15 minutes (or up to 90 minutes for highly branched sequences), agitating every 5 minutes[5].

  • Quenching & Washing: Expel the hydrazine. Rinse the column thoroughly by pushing 1.5 mL of the 1:1 pyridine/acetic acid wash buffer through the column 3 times. Causality: This removes the pyridazinone byproduct and neutralizes residual hydrazine.

  • Desiccation: Wash the column with 1.5 mL of anhydrous ACN 3 times. Dry the CPG support completely with a steady stream of argon gas for 5 minutes. The column is now ready to be reinstalled on the synthesizer for 3'-elongation.

G S1 Step 1: Solid-Phase Synthesis (Retain on CPG) S2 Step 2: 5'-DMT Removal & Capping (Blocks 5'-OH from elongation) S1->S2 S3 Step 3: Hydrazine Treatment (0.5M, 15-90 min, Syringe Agitation) S2->S3 S4 Step 4: Pyridine/AcOH Wash (Quenches & Removes Byproducts) S3->S4 S5 Step 5: Acetonitrile Wash & Argon Dry (Prepares for next coupling) S4->S5

Step-by-step workflow for on-column hydrazine deprotection of 3'-Lev-dA.

References

  • Glen Research. Glen Report 18.15 - Synthesis of Branched DNA with a Comb Structure. Retrieved from[Link]

  • Glen Research. Glen Report 24.18 - Technical Brief – Compatibility of UltraMild Monomers or Ac-dC with Hydrazine Reagent. Retrieved from[Link]

  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

  • Reddit Organic Chemistry Community. Is levulinyl an acyl group? (Mechanistic discussion based on Ogilvie et al., Tetrahedron Letters). Retrieved from [Link]

Sources

Levulinyl Deprotection Support Center: Optimizing Yield & Purity

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Reducing Side Reactions During Levulinyl (Lev) Removal in DNA Synthesis Lead Scientist: Senior Application Specialist

Introduction: The Double-Edged Sword of Hydrazine

Welcome to the Technical Support Center. You are likely here because you are utilizing the Levulinyl (Lev) protecting group for its orthogonality—perhaps for 5'-OH protection in H-phosphonate synthesis or for creating branched DNA/RNA structures.

The industry-standard reagent for Lev removal is hydrazine hydrate . While highly effective at cleaving the levulinyl ester via cyclization, hydrazine is a potent nucleophile that does not discriminate perfectly. Without a buffered system and precise kinetic control, hydrazine will attack the pyrimidine rings of your DNA (specifically Cytosine and Thymine), leading to permanent mutational adducts and chain degradation.

This guide provides the mechanistic understanding and validated protocols required to maintain the integrity of your oligonucleotides.

Module 1: The Chemistry of Deprotection & Side Reactions

To troubleshoot effectively, you must understand the competition between the desired deprotection and the undesired base modification.

The Mechanism
  • Desired Pathway: Hydrazine attacks the ketone carbonyl of the levulinyl ester. This intermediate rapidly cyclizes to form a stable 3,6-dihydro-6-methyl-3-oxopyridazine byproduct, releasing the hydroxyl group of the DNA.

  • Side Reaction (The "C-Modification"): Hydrazine can act as a transaminating agent at the C4 position of Cytosine, displacing the amino group to form N4-aminocytosine or leading to ring opening (forming pyrazoles). This results in "N+14" mass shifts in Mass Spectrometry and transition mutations.

Pathway Visualization

LevRemoval LevDNA Lev-Protected DNA Intermediate Hydrazone Intermediate LevDNA->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Cytosine Cytosine Residue Hydrazine->Cytosine Nucleophilic Attack (C4) FreeDNA Target DNA-OH Intermediate->FreeDNA Cyclization Byproduct Pyridazine Byproduct (Stable) Intermediate->Byproduct Release Adduct N4-amino-Cytosine (Mutation/Adduct) Cytosine->Adduct Transamination

Figure 1: Mechanistic pathways showing the competition between Lev removal (green path) and Cytosine modification (red dashed path).

Module 2: Optimized Protocol (SOP)

Objective: Complete removal of Lev groups within 15 minutes while suppressing pyrimidine modification.

The "Letsinger" Buffer System: We utilize a Pyridine/Acetic Acid buffer. This maintains a pH that protonates the hydrazine just enough to reduce its nucleophilicity toward the nucleobases, while retaining enough reactivity to attack the highly susceptible levulinyl ester.

Reagents
  • Reagent A: Hydrazine monohydrate (64-65% N2H4).

  • Reagent B: Pyridine (Anhydrous).

  • Reagent C: Glacial Acetic Acid.

  • Quench Solution: 0.1M Acetylacetone (2,4-pentanedione) in Pyridine:Methanol (1:1). (Optional but recommended for high-fidelity applications).

Step-by-Step Workflow
  • Preparation (Freshness is Critical):

    • Prepare a 0.5 M Hydrazine solution in Pyridine:Acetic Acid (3:2 v/v) .

    • Recipe: Mix 15 mL Pyridine and 10 mL Acetic Acid. Add 1.25 mL Hydrazine hydrate.

    • Note: Do not store this solution for >24 hours. Oxidation of hydrazine leads to yellowing and loss of specificity.

  • Wash Step:

    • Wash the solid support (CPG/Polystyrene) with Pyridine (3 x column volume).

  • Reaction:

    • Flow the 0.5 M Hydrazine solution through the column or incubate the beads.

    • Time: 15 minutes at Room Temperature (20-25°C).

    • Warning: Do not exceed 20 minutes.

  • The "Active" Wash:

    • Wash with Pyridine:Acetic Acid (1:1) for 1 minute. This helps flush the pyridazine byproduct which can occasionally re-associate or trap salts.

  • Quench (The Safety Net):

    • Wash with 0.1M Acetylacetone solution. This scavenger reacts with residual hydrazine to form stable pyrazoles, preventing them from reacting with the DNA during subsequent workups.

  • Final Rinse:

    • Wash extensively with Acetonitrile (ACN) to remove all traces of pyridine and organic salts.

Module 3: Troubleshooting Guide

Use this matrix to diagnose issues based on your analytical data (HPLC/MS).

Symptom Probable Cause Corrective Action
Mass Spec shows "N+14" or "N+15" peaks Cytosine Modification. Hydrazine has reacted with Cytosine (transamination).1. Ensure the Pyridine:Acetic Acid ratio is strictly 3:2. Higher pH increases side reactions.2. Reduce reaction time to 10 minutes.3. Verify temperature is not >25°C.
Incomplete Deprotection (Lev still attached) Old Reagent. Hydrazine has oxidized or the solution is exhausted.1. Prepare fresh reagent immediately before use.2. Ensure the solid support is not "dry" or channeled; ensure full wetting.
Depurination (Loss of A/G) Acid Hydrolysis. The acetic acid concentration is too high or exposure too long.1. Switch to a 4:1 Pyridine:Acetic Acid ratio (milder, but may require 20 min incubation).2. Ensure immediate washing with ACN after the reaction.
Low Yield / Degraded Oligo Acrylonitrile Adducts. If removing Lev after phosphate deprotection, acrylonitrile (from cyanoethyl groups) may alkylate bases.1. Perform Lev removal before removing the cyanoethyl phosphate protection (Lev is orthogonal to this).2. Use a scavenger like t-butylamine in the final deprotection step.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydroxide (NaOH) to remove Levulinyl? A: Technically, yes, Lev is an ester and is base-labile. However, NaOH is not recommended for oligonucleotide synthesis because the hydrolysis rate of Lev is slow compared to the degradation rate of the DNA backbone and other protecting groups at the required pH. Hydrazine is chemoselective; NaOH is not.

Q: Why do we use Pyridine/Acetic Acid instead of just Pyridine? A: The Acetic Acid buffers the hydrazine. Pure hydrazine in pyridine is too aggressive and will rapidly attack Uracil and Cytosine. The protonated hydrazinium species is less nucleophilic toward the aromatic rings of the bases but still nucleophilic enough for the ester cleavage.

Q: How do I remove the Pyridazine byproduct? A: The byproduct (3,6-dihydro-6-methyl-3-oxopyridazine) is highly soluble in organic solvents. The standard Acetonitrile wash (Step 6 in the SOP) is sufficient to remove it. It does not covalently bind to the DNA.

Q: Is this compatible with RNA synthesis? A: Yes. The Lev group is frequently used in RNA synthesis (e.g., for 2'-OH protection). The hydrazine reagent is compatible with TBDMS or TOM protecting groups often found on the 2' position, provided the reaction is kept anhydrous.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive guide on the chemistry of the levulinyl ester and its cleavage by hydrazine).
  • Van Boom, J. H., & Burgers, P. M. (1976). "Use of Levulinic Acid in the Protection of Oligonucleotides via the Phosphotriester Method." Tetrahedron Letters, 17(52), 4875-4878. Link

  • Iwai, S., et al. (1988). "5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides by the phosphoramidite approach." Nucleic Acids Research, 16(20), 9443–9456.[1] Link

  • Glen Research. (2023). "Deprotection of Oligonucleotides: Levulinyl Deprotection." Glen Research Technical Guide. Link

Sources

How to avoid base modification when removing levulinyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Oligonucleotide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in solid-phase synthesis: avoiding nucleobase modification and unwanted chain branching during the deprotection of levulinyl (Lev) and acetal levulinyl ester (ALE) groups.

Here, we will dissect the mechanistic causality behind these side reactions and provide field-proven, self-validating protocols to ensure orthogonal deprotection without compromising your sequence integrity.

Diagnostic FAQs: Understanding the Chemistry

Q: Why am I observing unexpected mass adducts or chain branching after removing the levulinyl (Lev) protecting group? A: The root cause is the premature removal of nucleobase protecting groups by the deprotection reagent. Levulinyl groups are typically removed using hydrazine hydrate. Hydrazine is a potent nucleophile that efficiently attacks the ketone of the Lev group to form a cyclic pyridazone derivative, liberating the protected hydroxyl[1]. However, unbuffered hydrazine is highly basic. If your sequence contains standard base protecting groups—most notably Acetyl-dC (Ac-dC) or N6-benzoyl-dA —the basic hydrazine can hydrolyze these amide linkages[2][3]. When the acetyl group on cytosine is prematurely cleaved, it exposes the exocyclic amine. During subsequent phosphoramidite coupling cycles, this exposed amine acts as an unintended nucleophile, creating a branched oligonucleotide[3].

Q: How do I formulate the optimal hydrazine reagent to prevent this base modification? A: You must buffer the hydrazine to neutralize its high pH while retaining its nucleophilicity. The industry standard is a freshly prepared solution of 0.5 M hydrazine hydrate in a pyridine/glacial acetic acid buffer (typically 1:1 or 3:2 v/v)[4][5]. The resulting hydrazinium acetate complex lacks the basicity required to hydrolyze amide-based nucleobase protecting groups (like Benzoyl-dC) or cause pyrimidine ring cleavage, yet it remains perfectly tuned to attack the levulinyl ketone[1][5].

Q: I am synthesizing a branched DNA structure and must use UltraMild monomers. Can I still use Lev-protected brancher phosphoramidites? A: Proceed with extreme caution. UltraMild monomers (like Pac-dA, iPr-Pac-dG, and Ac-dC) are specifically designed to be highly labile. Even with buffered hydrazine, Ac-dC exhibits approximately 8% premature deprotection after just 15 minutes of exposure[3]. If you are using a Lev-protected brancher (e.g., 5-Me-dC Brancher), you must substitute Ac-dC with Benzoyl-dC (Bz-dC) in your primary sequence, as Bz-dC shows only trace (<0.1%) branching under the same conditions[3].

Quantitative Data: Protecting Group Stability

To make informed decisions during sequence design, refer to the following stability matrix. This data illustrates the vulnerability of various nucleobase protecting groups when exposed to the standard Lev-deprotection reagent (0.5 M Hydrazine Hydrate in 1:1 Pyridine/Acetic Acid for 15 minutes).

Nucleoside MonomerProtecting GroupSusceptibility to Buffered HydrazineResulting ArtifactRecommended Action
Cytidine (Ac-dC) Acetyl (UltraMild)High (~8% cleavage)[3]Chain BranchingAvoid. Replace with Bz-dC.
Cytidine (Bz-dC) Benzoyl (Standard)Very Low (<0.1% cleavage)[3]NoneOptimal choice for Lev compatibility.
Adenosine (Pac-dA) Phenoxyacetyl (UltraMild)ModeratePartial Deprotection / BranchingAvoid if prolonged Lev deprotection is needed.
Adenosine (Bz-dA) Benzoyl (Standard)LowNoneSafe for standard 15-min protocols.
RNA (2'-O-ALE) Acetal Levulinyl EsterHighly Labile (Intended Target)Clean 2'-OH LiberationUse buffered hydrazine (3:2 Pyridine/AcOH)[5].

Self-Validating Protocol: On-Column Levulinyl Deprotection

This step-by-step methodology ensures complete Lev removal while acting as a self-validating system: the specific wash steps prevent residual hydrazine from contaminating subsequent anhydrous coupling cycles.

Materials Required:

  • 0.5 M Hydrazine hydrate (Freshly prepared)

  • Anhydrous Pyridine

  • Glacial Acetic Acid

  • Anhydrous Acetonitrile

  • Two Luer-lock syringes (5 mL or 10 mL)

Step-by-Step Workflow:

  • Sequence Capping (Critical Pre-step): If the 5'-end of your primary sequence is not required for further extension, cap it using standard Cap A/B (Acetic anhydride/N-methylimidazole) prior to Lev deprotection[4]. This prevents the 5'-OH from reacting with subsequent amidites.

  • Reagent Formulation: Prepare the deprotection solution by mixing 0.5 M hydrazine hydrate in a 1:1 or 3:2 (v/v) mixture of pyridine and acetic acid[4][5]. Causality: This must be prepared fresh. Aged solutions lose nucleophilic efficacy, requiring longer reaction times that increase the risk of base modification.

  • Column Isolation: Remove the synthesis column from the automated synthesizer. Attach a Luer-lock syringe to each end of the column.

  • Hydrazinolysis: Draw 0.5 mL of the buffered hydrazine solution (for a 40 nmol to 1 µmol scale synthesis) into one syringe. Push the solution back and forth through the solid support[4].

  • Incubation: Allow the reaction to proceed at room temperature for exactly 15 minutes [4]. Causality: 15 minutes is the kinetic optimum. Sequences with multiple Lev groups may require up to 90 minutes, but this exponentially increases the risk to base protecting groups[4].

  • Neutralization Wash: Flush the solid support with 10 mL of 1:1 acetic acid/pyridine[4]. Causality: This step displaces the cyclic pyridazone byproduct and neutralizes any residual reactive hydrazine.

  • Anhydrous Preparation: Flush the column extensively with 10 mL of anhydrous acetonitrile, then dry under a gentle stream of argon[4]. Causality: Hydrazine and water are fatal to phosphoramidite chemistry; this step restores the anhydrous environment required to resume synthesis.

Logical Workflow Visualization

The following diagram illustrates the decision-making process for sequence design and the execution of Lev deprotection to guarantee zero base modification.

LevDeprotection Start Oligo Synthesis Complete (Lev-Protected) CheckSeq Does sequence contain Ac-dC or Pac-dA? Start->CheckSeq ModifySeq Redesign Sequence: Substitute with Bz-dC CheckSeq->ModifySeq Yes (High Risk) PrepReagent Prepare Fresh 0.5M Hydrazine in Pyridine:AcOH Buffer CheckSeq->PrepReagent No (Safe) ModifySeq->PrepReagent Deprotect Syringe Wash (15 min) at Room Temperature PrepReagent->Deprotect Wash Neutralization Wash: Pyridine/AcOH -> Acetonitrile Deprotect->Wash End Clean Lev Deprotection (Zero Base Modification) Wash->End

Caption: Decision matrix and chemical workflow for orthogonal Levulinyl deprotection without base modification.

References

Sources

Technical Support Center: Improving Yield of Branched DNA (bDNA) on CPG Supports

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Branched DNA (bDNA) structures—whether simple forks, dendrimers, or "comb" polymers for signal amplification—present unique hydrodynamic challenges compared to linear oligonucleotides. When synthesizing these structures on Controlled Pore Glass (CPG), the primary failure mode is rarely chemical incompatibility; rather, it is steric confinement .

As branching multiplies, the hydrodynamic volume of the molecule increases exponentially. If the CPG pore size is too small, the growing branches clog the pores, preventing reagent diffusion.[1][2] This results in "n-x" deletion sequences and low full-length yield. This guide addresses the physical and chemical modifications required to overcome these barriers.

Part 1: Critical Troubleshooting Guides

Issue 1: Rapid Yield Drop-Off After Branch Point Generation

Symptom: Synthesis proceeds normally for the primary sequence, but coupling efficiency plummets immediately after the branching phosphoramidite is introduced.

Root Cause: Pore Occlusion. Standard 500 Å CPG is designed for linear oligos <40-50 bases.[2] A branched structure behaves like a much larger molecule. A 50-mer linear oligo might fit in a 500 Å pore, but a branched structure with the same molecular weight has a 3D spatial footprint that jams the pore entrance.

Solution:

  • Switch Pore Size: Move immediately to 1000 Å, 2000 Å, or 3000 Å CPG .

    • Rule of Thumb: If your theoretical molecular weight exceeds 15 kDa, or if you are creating >2 branch points, use minimum 2000 Å CPG.

  • Reduce Loading Density: High loading (e.g., 40–60 µmol/g) creates crowding on the surface. Use Low-Loading CPG (15–25 µmol/g ). This increases the average distance between growing chains, reducing inter-chain steric clash.

Issue 2: Incomplete Branch Addition (The "n-1" Branch)

Symptom: Mass spectrometry shows peaks corresponding to missing arms (e.g., a "doubler" unit where only one arm extended).

Root Cause: Slow Kinetics of Branching Amidites. Symmetrical branching phosphoramidites (doublers/treblers) and asymmetric branchers (Levulinyl-protected monomers) are bulky. They diffuse slowly and have sterically hindered reactive centers.

Solution:

  • Increase Coupling Time: Standard 2-minute couplings are insufficient. Increase coupling time to 10–15 minutes for the branching amidite.

  • Elevate Concentration: Increase the amidite concentration from 0.05 M to 0.10 M or 0.15 M .

  • Activator Choice: Switch from Tetrazole to 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) .[3][4] These are more acidic/nucleophilic and drive the reaction of hindered amidites more effectively.

Issue 3: Degradation During Deprotection

Symptom: Loss of branches or backbone cleavage during final processing.

Root Cause: Orthogonal Group Incompatibility. If using Levulinyl (Lev) protection for "comb" synthesis, the hydrazine removal step can be aggressive. Furthermore, some branching linkers are less stable in hot ammonia than standard phosphodiester bonds.

Solution:

  • Hydrazine Control: When removing Lev groups (to open a branch point), use 0.5 M Hydrazine hydrate in Pyridine:Acetic Acid (1:1) .[5] Do not exceed 20-30 minutes unless necessary.

  • Ultramild Deprotection: If the branch point is fragile (e.g., RNA linkers or specific non-nucleosidic linkers), use "Ultramild" monomers (Pac-dA, iPr-Pac-dG, Ac-dC) and deprotect with 0.05 M Potassium Carbonate in Methanol (4 hours at Room Temp) or Ammonium Hydroxide at Room Temp to avoid thermal degradation.

Part 2: Visualization of Steric Hindrance

The following diagram illustrates why standard CPG fails for branched structures. In the "Standard" scenario, the branching arms expand and block the pore, preventing reagents (blue arrows) from reaching the interior synthesis sites. In the "Optimized" scenario, large pores allow full diffusion.

StericHindrance cluster_0 Standard CPG (500 Å) - FAILURE MODE cluster_1 Wide-Pore CPG (2000 Å) - SUCCESS MODE PoreWall1 Pore Wall Branch1 Branch Collision PoreWall2 Pore Wall Reagent1 Reagent Blocked Reagent1->Branch1 No Diffusion WideWall1 Distant Wall Branch2 Free Branch WideWall2 Distant Wall Reagent2 Reagent Flow Reagent2->Branch2 Full Access

Caption: Comparison of steric crowding in 500 Å vs. 2000 Å pores. Small pores lead to "caging" of the branched oligo.

Part 3: Optimized Experimental Protocol

Workflow: "Comb" Polymer Synthesis (Levulinyl Strategy)

This protocol is for synthesizing a main chain with secondary branches extending from internal cytosine/thymine bases.

Reagents Required:

  • Support: 2000 Å CPG (Loading: 20–25 µmol/g).

  • Branching Monomer: asymmetric branching phosphoramidite (e.g., 5'-DMT, 3'-Phosphoramidite, N4-Levulinyl-dC).

  • Deblocking Reagent: 0.5 M Hydrazine hydrate in Pyridine/Acetic Acid (1:1).[5][6]

Step-by-Step Cycle:
  • Primary Chain Synthesis:

    • Synthesize the main backbone using standard DMT-on/DMT-off cycles.

    • Incorporate the Levulinyl-modified amidite at the desired branch positions.

    • Crucial: Leave the final 5'-DMT group ON (DMT-ON) at the end of the primary chain. This protects the 5' end during the branch synthesis.

  • Capping:

    • Perform a rigorous capping step (Acetic Anhydride/N-Methylimidazole) to block any unreacted sites on the primary chain.

  • Levulinyl Deprotection (On-Column):

    • Wash column with Acetonitrile (ACN).[5]

    • Manual Syringe Method: Fit two luer-lock syringes to the column. Push 0.5 M Hydrazine solution back and forth for 15 minutes .

    • Note: Do not exceed 20 mins to prevent premature cleavage from the succinyl linker.

    • Wash thoroughly: Pyridine/Acetic Acid (1:[5]1) x 3 washes, then ACN x 5 washes.

  • Secondary Branch Synthesis:

    • Resume synthesis. The only available hydroxyls are now at the branch points (where Lev was removed).

    • Coupling parameters for branches:

      • Concentration: 0.1 M.[7][8][9]

      • Time: 600 seconds (10 mins).

    • Synthesize the secondary sequences.

  • Final Cleavage:

    • Remove final DMT (if desired) or keep for purification.[7]

    • Cleave with Ammonium Hydroxide (55°C, 16h) or AMA (65°C, 10 mins).

Part 4: Data & Parameter Tables

Table 1: CPG Pore Size Selection Guide
Structure TypeTotal Bases (Main + Branches)Recommended Pore SizeRecommended Loading
Simple Fork (1 branch)< 40 bases500 Å30–40 µmol/g
Simple Fork 40–80 bases1000 Å25–35 µmol/g
Comb / Multi-Branch > 80 bases (Total Mass)2000 Å 15–25 µmol/g
Dendrimer High MW (>30 kDa)3000 Å 10–15 µmol/g
Table 2: Coupling Parameter Optimization
ParameterStandard Linear OligoBranched/Bulky Amidite
Amidite Conc. 0.05 M0.10 M - 0.15 M
Coupling Time 2 minutes10 - 15 minutes
Activator TetrazoleETT or DCI
Capping StandardExtended (double cap)

Part 5: Synthesis Logic Visualization

The following flowchart details the decision logic for the "Comb" synthesis described in the protocol.

SynthesisWorkflow cluster_logic Critical Checkpoint Start Start Synthesis Primary Synthesize Primary Chain (Inc. Lev-Amidites) Start->Primary DMTCheck Final DMT Status? Primary->DMTCheck Cap Cap Unreacted Sites DMTCheck->Cap Keep DMT ON LevRemove Remove Levulinyl (Hydrazine, 15 min) Cap->LevRemove BranchSyn Synthesize Branches (Extend Coupling Time) LevRemove->BranchSyn FinalCleave Cleave & Deprotect BranchSyn->FinalCleave

Caption: Workflow for orthogonal Levulinyl deprotection and branch generation.

References

  • Glen Research. (2025). Synthesis of Branched DNA with a Comb Structure.[6] Glen Report 18.15. [Link]

  • Southern, E. M., et al. (1994). Arrays of complementary oligonucleotides for DNA sequencing. Nucleic Acids Research, 22(8), 1368–1373. [Link]

  • Pon, R. T. (1993). Solid-phase supports for oligonucleotide synthesis.[2][3][9][10][11] Methods in Molecular Biology, 20, 465-496. [Link]

  • ATDBio. (2024). Solid-phase oligonucleotide synthesis: Solid supports.[2][3][10][11][Link]

  • Shchepinov, M. S., et al. (1997). Steric factors influencing hybridisation of nucleic acids to oligonucleotide arrays. Nucleic Acids Research, 25(6), 1155–1161. [Link]

Sources

Technical Support Center: Stability and Orthogonality of the 3'-O-Levulinyl Group During DMT Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced oligonucleotide synthesis. This guide is designed for researchers and drug development professionals utilizing divergent solid-phase oligonucleotide synthesis (SPOS). Here, we address the chemical mechanics, troubleshooting logic, and validated protocols for managing the orthogonality between the 4,4'-dimethoxytrityl (DMT) and 3'-O-levulinyl (Lev) protecting groups.

Mechanistic Overview: The Logic of Orthogonality

To successfully synthesize branched oligonucleotides, sequence-defined polymers, or dual-primer beads, researchers must rely on protecting groups that can be removed independently without cross-reactivity[1]. The DMT and Lev groups form a highly reliable orthogonal pair due to their distinct cleavage mechanisms[2]:

  • DMT (Acid-Labile): Cleaved by mild anhydrous acids, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM)[2].

  • Levulinyl (Nucleophile-Labile): Cleaved by aqueous hydrazine (e.g., 0.5 M hydrazine hydrate in a neutral organic buffer like pyridine/acetic acid)[3][4].

The Causality of Stability: During standard DMT removal, the Lev ester remains completely stable. Ester hydrolysis inherently requires either strong aqueous acid (often with heat) or basic conditions. Because standard detritylation uses an anhydrous mild acid (3% TCA/DCM), the Lev ester is structurally immune to cleavage[2]. Conversely, the DMT ether linkage is impervious to the nucleophilic attack of hydrazine. Hydrazine acts as a strong alpha-effect nucleophile, attacking the ketone of the levulinyl group to form a hydrazone, which then undergoes rapid intramolecular cyclization to release the protected 3'-hydroxyl group as a stable pyridazinone byproduct[3].

OrthogonalWorkflow Branch Branching Monomer (5'-DMT, 3'-Lev) Acid 3% TCA in DCM (Acidic Conditions) Branch->Acid DMT Cleavage DMT_Off 5'-OH, 3'-Lev (Lev Remains Intact) Acid->DMT_Off Primary Chain Growth Hydrazine 0.5 M Hydrazine (Nucleophilic Attack) DMT_Off->Hydrazine Lev Cleavage Fully_Deprotected 5'-OH, 3'-OH (Ready for dual synthesis) Hydrazine->Fully_Deprotected Secondary Chain Growth

Orthogonal deprotection workflow demonstrating the independent cleavage of DMT and Levulinyl groups.

Troubleshooting Guide: Diagnostics & Corrective Actions

When orthogonality fails, it is rarely due to the fundamental chemistry, but rather the physical parameters of the synthesis cycle.

Issue 1: Poor coupling efficiency on the 3'-branch immediately following Lev removal.

  • Cause: Residual hydrazine in the column. Hydrazine is highly reactive and will instantly quench incoming phosphoramidite monomers during the subsequent coupling step.

  • Corrective Action: Implement an extensive acetonitrile (ACN) wash protocol post-hydrazine treatment. A standard wash is insufficient; you must flush the column with at least 10-15 column volumes of anhydrous ACN.

Issue 2: Incomplete cleavage of the 3'-O-Levulinyl group.

  • Cause: Insufficient exposure time to hydrazine. While DMT removal is nearly instantaneous (1-2 minutes), Lev removal is sterically dependent.

  • Corrective Action: For sequences with multiple branching modifiers (BM) or deep steric hindrance, increase the hydrazine incubation time from the standard 15 minutes up to 90 minutes[5].

Issue 3: Depurination of the primary chain during prolonged synthesis.

  • Cause: While the Lev group is stable to TCA, the purine bases (especially deoxyadenosine) on the dormant primary chain are susceptible to depurination during the repeated acidic cycles required to build the secondary branch.

  • Corrective Action: Substitute 3% TCA with 3% DCA (dichloroacetic acid). DCA is slightly less acidic (higher pKa) and significantly reduces the rate of depurination during long, complex divergent syntheses.

TroubleshootingTree Issue Low Yield on Secondary Branch Check1 Was Lev fully removed? Issue->Check1 Check2 Was Hydrazine washed out? Issue->Check2 Sol1 Increase Hydrazine exposure to 90 mins Check1->Sol1 No Sol2 Extensive ACN Wash (Hydrazine quenches amidites) Check2->Sol2 No

Troubleshooting logic tree for resolving low coupling yields on Lev-protected secondary branches.

Frequently Asked Questions (FAQs)

Q: Can I use standard ammonium hydroxide to remove the Lev group? A: No. While ammonium hydroxide (used for final oligo cleavage and global deprotection) will eventually cleave the Lev ester, it is not orthogonal. Using it mid-synthesis will cleave your growing oligonucleotide from the solid support and remove standard nucleobase protecting groups (Bz, iBu). Hydrazine is mandatory because it selectively targets the Lev group without damaging the DNA/RNA chain or the solid support linkage[3].

Q: Does the Lev group migrate during DMT deprotection? A: 2'-to-3' migration is a known issue in standard RNA synthesis, but for 3'-O-Lev on a dedicated branching monomer, migration is structurally restricted. The Lev group remains locked at the 3' position during standard 3% TCA exposure.

Q: How can I verify that the Lev group remained intact during DMT removal? A: Synthesize a short test sequence on a solid support, perform the standard DMT removal, and cleave a small aliquot using ammonium hydroxide. Analyze the crude product via RP-HPLC. The Lev-protected oligonucleotide will exhibit a distinct, more hydrophobic retention time compared to a fully deprotected standard[3].

Self-Validating Experimental Protocol: Divergent Branch Synthesis

This protocol provides a self-validating methodology for synthesizing a branched oligonucleotide using a DMT/Lev orthogonal strategy[4][5].

Phase 1: Primary Chain Assembly & Branching Monomer Addition

  • Synthesize the primary sequence using standard phosphoramidite chemistry on a commercial DNA synthesizer.

  • Couple the branching monomer (e.g., 5'-DMT, 3'-Lev protected).

  • Validation Checkpoint: Monitor the UV absorbance (498 nm) of the TCA wash during the subsequent detritylation step. A bright orange peak confirms successful coupling of the branching monomer and removal of its 5'-DMT group. The 3'-Lev group remains intact[2].

  • Continue extending the primary sequence from the 5'-OH to the desired length.

  • Crucial Step: Cap the terminal 5'-OH of the primary sequence (if the secondary sequence is not intended to grow from this end) prior to Lev deprotection[5].

Phase 2: Levulinyl Deprotection

  • Remove the synthesis column from the automated synthesizer.

  • Prepare a fresh solution of 0.5 M hydrazine hydrate in a 1:1 mixture of pyridine and acetic acid[4][5].

  • Attach two syringes to the ends of the column. Manually push the hydrazine solution back and forth through the solid support.

  • Incubate at room temperature for 15 minutes. (Note: For sequences with multiple branching points, extend this to 90 minutes to ensure complete cleavage[5]).

  • Rinse the solid support with 10 mL of the pyridine/acetic acid (1:1) buffer.

Phase 3: Hydrazine Washout & Secondary Chain Assembly

  • Validation Checkpoint: Flush the column extensively with anhydrous ACN (minimum 15-20 mL). To validate washout, perform a mock coupling step with tetrazole activator but no amidite. A stable baseline on the synthesizer's conductivity monitor indicates the absence of residual hydrazine.

  • Dry the column under a stream of argon and return it to the synthesizer.

  • Proceed with the secondary sequence synthesis from the newly exposed 3'-OH. Ensure the initial capping step is disabled in the synthesis cycle to prevent capping the newly freed hydroxyl group[5].

Quantitative Data: Deprotection Kinetics & Stability Profiles

The following table summarizes the kinetic stability of relevant protecting groups under standard synthesis conditions, demonstrating the precise operational window for orthogonality.

Protecting GroupDeprotection ReagentCleavage TimeStability in 3% TCA/DCMStability in 0.5 M Hydrazine
5'-O-DMT 3% TCA in DCM1 - 2 minLabile (Cleaves) Highly Stable
3'-O-Levulinyl 0.5 M Hydrazine in Pyridine/AcOH15 - 90 minHighly StableLabile (Cleaves)
Standard Nucleobases (Bz, iBu) 30% Ammonium Hydroxide> 4 hoursStableStable
Solid Support Linker (Succinyl) 30% Ammonium Hydroxide1 - 2 hoursStableStable

References

  • Orthogonal DNA barcodes enable the high-throughput screening of sequence-defined polymers. ChemRxiv. Available at:[Link]

  • Reversible Oligonucleotide Chain Blocking Enables Bead Capture and Amplification of T-Cell Receptor α and β Chain mRNAs. PMC / nih.gov. Available at:[Link]

  • US20060149046A1 - Methods and compositions for the tandem synthesis of two or more oligonucleotides on the same solid support. Google Patents.
  • Guidebook for the Synthesis of Oligonucleotides. chemie-brunschwig.ch. Available at:[Link]

  • Synthesis of comb-shaped DNA using a non-nucleosidic branching phosphoramidite. rsc.org. Available at:[Link]

Sources

Validation & Comparative

NMR Analysis of 3'-O-Levulinyl-2'-deoxyadenosine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary: The Criticality of Regio-Purity

In the synthesis of therapeutic oligonucleotides, 3'-O-Levulinyl-2'-deoxyadenosine (3'-O-Lev-dA) serves as a pivotal intermediate, particularly when orthogonal deprotection strategies (e.g., hydrazine-labile 3'-protection) are required.[1][2] Unlike standard DMT/Phosphoramidite chemistry, the utility of the Levulinyl group hinges on its specific location at the 3'-hydroxyl position.

The primary challenge in manufacturing and quality control of 3'-O-Lev-dA is not merely chemical purity, but regio-isomeric purity .[1][2] Migration of the levulinyl ester to the primary 5'-hydroxyl (forming 5'-O-Lev-dA) or double acylation (3',5'-bis-Lev-dA) are common side reactions that standard UV-HPLC often fails to resolve adequately due to identical chromophores and similar hydrophobicity.[1][2]

This guide establishes Proton NMR (


H NMR)  as the superior, self-validating analytical method for confirming the structural integrity of 3'-O-Lev-dA, offering a definitive advantage over HPLC for regio-isomer quantification.[1][2]

Strategic Comparison: NMR vs. HPLC

While HPLC is the industry standard for quantitative purity (%), it often acts as a "black box" for structural identity.[2] NMR provides an atomic-level blueprint that validates what the impurity is, not just that it exists.[3]

Table 1: Comparative Performance Matrix
Feature

H NMR Spectroscopy
HPLC-UV / LC-MS
Primary Strength Structural Certainty: Unambiguously distinguishes 3'-O-Lev from 5'-O-Lev isomers.[1][2]Sensitivity: Detects trace impurities <0.1%.
Regio-Selectivity High: 3'-esterification causes a diagnostic ~1.0 ppm downfield shift of H3'.[1]Low: Isomers often co-elute or require complex method development.
Quantification Molar Purity: Direct ratio of integrals; no reference standard needed.Area %: Requires relative response factors or reference standards.
Sample Prep Minimal (Dissolution in

-DMSO).
Complex (Buffers, gradients, column equilibration).[2][3]
Blind Spot Trace inorganic salts; low sensitivity (requires >1-2 mg).[1][2]Structural ambiguity of co-eluting peaks.
The "Orthogonal" Recommendation

For critical raw material release:

  • Use HPLC to quantify trace non-nucleosidic impurities and total purity %.

  • Use NMR (the focus of this guide) to validate the regio-chemical identity (3' vs 5') and quantify the molar ratio of isomers.

Technical Deep Dive: The Self-Validating NMR Spectrum

The power of NMR lies in the Chemical Shift Effect . Acylation of a hydroxyl group desheilds the proton attached to the same carbon (alpha-proton), causing a significant downfield shift (typically +0.8 to +1.2 ppm).

The Diagnostic Markers (In DMSO- )

For 3'-O-Levulinyl-2'-deoxyadenosine :

  • The "Anchor" Signal (Levulinyl Group):

    • 
       2.19 ppm (s, 3H):  Methyl ketone (
      
      
      
      -C=O).[1][2]
    • 
       2.50 - 2.80 ppm (m, 4H):  Ethylene backbone (-
      
      
      
      -
      
      
      -).[1][2] Note: One triplet may be obscured by the DMSO solvent peak at 2.50 ppm.
  • The "Validation" Signal (H3' Proton):

    • Target Shift:

      
       5.30 – 5.50 ppm  (Multiplet).
      
    • Mechanism:[1][2][4][5] The H3' proton moves downfield from its typical position in free dA (

      
      4.4 ppm) due to the electron-withdrawing ester.
      
  • The "Negative Control" Signal (H5'/H5'' Protons):

    • Target Shift:

      
       3.50 – 3.70 ppm  (Multiplet).
      
    • Significance: Because the 5'-OH is free , these protons remain upfield.[3] If they shift downfield to

      
      4.2 ppm, the sample is contaminated with 5'-O-Lev-dA.[1][2]
      
Impurity Fingerprinting[3]
  • 5'-O-Lev-dA (Regioisomer): H3' appears upfield (

    
    4.4 ppm); H5'/H5'' shift downfield (
    
    
    
    4.3 ppm).[1][2]
  • 3',5'-Bis-Lev-dA: Both H3' (

    
    5.4 ppm) and H5'/H5'' (
    
    
    
    4.3 ppm) are shifted downfield.[1][2]
  • Free 2'-deoxyadenosine: H3' is upfield (

    
    4.4 ppm); H5'/H5'' are upfield (
    
    
    
    3.6 ppm).[1][2]

Experimental Protocol

This protocol is designed to ensure maximum resolution of the sugar protons to allow accurate integration.

Materials
  • Sample: 5–10 mg of 3'-O-Levulinyl-2'-deoxyadenosine.[1][2]

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).[1][2]
    
    • Why DMSO? It ensures solubility of the polar nucleoside and slows proton exchange, often allowing observation of hydroxyl protons (5'-OH) as verification of the free position.

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP).

Acquisition Parameters
  • Instrument: 400 MHz or higher (500/600 MHz recommended for clear H2'/H2'' separation).

  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).[2][3]

  • Scans (NS): 16 – 64 (depending on concentration).[1][2]

  • Relaxation Delay (D1):

    
     5 seconds.
    
    • Reasoning: Essential for quantitative integration (qNMR).[1] The aromatic protons have long T1 relaxation times; a short D1 will under-estimate the base protons relative to the Levulinyl methyl.

  • Spectral Width: -2 to 14 ppm.[1][4]

Step-by-Step Workflow
  • Preparation: Weigh sample directly into a clean vial. Add DMSO-

    
    . Vortex until fully dissolved. Transfer to NMR tube.[6]
    
  • Lock & Shim: Lock on DMSO. Shim carefully to ensure the solvent residual peak (2.50 ppm) is sharp and not shouldered.

  • Acquisition: Run the experiment with D1=5s.

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).[1]

    • Phase correct manually.

    • Baseline correct (automatic or polynomial).

    • Reference: Set the residual DMSO pentet center to 2.50 ppm .

Data Analysis & Visualization

Workflow Diagram

The following diagram illustrates the logical flow for determining purity and identifying regio-isomers.

NMR_Analysis_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_H3 Analyze H3' Region (5.3 - 5.5 ppm) Start->Check_H3 Is_H3_Downfield Is H3' Signal Present at ~5.4 ppm? Check_H3->Is_H3_Downfield Check_H5 Analyze H5'/H5'' Region (3.5 - 3.7 ppm) Is_H3_Downfield->Check_H5 Yes Result_Mix FAIL: Mixture Detected Is_H3_Downfield->Result_Mix No (Signal at ~4.4 ppm) Is_H5_Upfield Are H5' Signals Upfield (~3.6 ppm)? Check_H5->Is_H5_Upfield Result_Pure PASS: 3'-O-Lev-dA Confirmed (Correct Regioisomer) Is_H5_Upfield->Result_Pure Yes Is_H5_Upfield->Result_Mix No (Signal at ~4.3 ppm) Impurity_Check Check for Impurities: 1. H3' at ~4.4 ppm (Free dA or 5'-Lev) 2. H5' at ~4.3 ppm (5'-Lev or Bis-Lev) Result_Mix->Impurity_Check

Caption: Logical decision tree for validating 3'-O-Lev-dA regio-purity via 1H NMR shifts.

Purity Calculation (Molar %)

To calculate the molar purity of the desired 3'-isomer:

  • Define Integral A: Integration of the H1' (anomeric) proton of the desired 3'-O-Lev product (

    
     ~6.3 ppm).[1] Set this to 1.00.
    
  • Define Integral B: Integration of the H1' proton of the impurity (usually split or slightly shifted) OR the H3' proton of the unreacted/wrong isomer (

    
     ~4.4 ppm).
    
  • Formula:

    
    [1][2]
    

Note: If H1' peaks overlap, use the distinct Levulinyl methyl singlets (often separated by 0.02-0.05 ppm) or the H2/H8 aromatic protons for quantification.[2]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] Link[1][2]

  • Beaucage, S. L., & Iyer, R. P. (1992).[2][3] Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[1][2][3] (Foundational text on protecting group strategies including Levulinyl). Link

  • BenchChem. (2025).[7] A Comparative Guide to HPLC and NMR Spectroscopy for Purity Analysis. (General reference for orthogonal analysis). Link[1][2]

  • Reese, C. B. (2005).[2] Oligo- and poly-nucleotides: 50 years of chemical synthesis. Organic & Biomolecular Chemistry, 3, 3851-3868.[1][2][3] (Discusses regio-isomer issues in nucleoside protection). Link

  • ChemicalBook. (2025). 2'-Deoxyadenosine NMR Spectrum Data. (Reference for free nucleoside shifts). Link

Disclaimer: This guide is intended for research purposes. Always verify spectral data against an authentic standard when establishing a new GMP method.

Sources

Technical Comparison: 3'-O-Levulinyl vs. 3'-O-TBDMS Strategies in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth, comparative analysis of Levulinyl (Lev) and tert-Butyldimethylsilyl (TBDMS) protecting groups for the 3'-hydroxyl position in oligonucleotide synthesis.

Executive Summary: The Strategic Choice at the 3'-Terminus

In advanced oligonucleotide synthesis—particularly for branched RNA, cyclic dinucleotides (CDNs), and aptamer functionalization—the protection of the 3'-hydroxyl (3'-OH) is not merely a blocking step; it is a strategic decision that dictates the synthetic workflow.

While 5'-OH protection is dominated by the acid-labile DMT group, the 3'-OH requires a protecting group that withstands the repetitive cycles of phosphoramidite coupling (acidic detritylation, basic oxidation, and capping) yet offers selective removal when required.

  • Levulinyl (Lev): The "Surgical Switch." An ester-based group offering orthogonal deprotection via hydrazine. It is ideal for on-column derivatization, allowing the chemist to expose the 3'-OH selectively without disturbing acid-labile (DMT) or fluoride-labile (2'-TBDMS) groups.

  • TBDMS: The "Robust Shield." A silyl ether offering steric bulk and high stability . It is the standard for "permanent" protection, removed only during the final global deprotection phase with fluoride, ensuring the 3'-OH remains inert throughout the entire assembly.

Mechanistic Profiles & Chemical Causality

3'-O-Levulinyl (Lev): The Orthogonal Ester

The Levulinyl group is a keto-ester. Its utility stems from its unique susceptibility to hydrazine, which cleaves the ester via a specific cyclization mechanism (forming a pyridazinone byproduct), a reaction pathway that is orthogonal to standard acid/base hydrolysis.

  • Installation: Typically via Levulinic acid/DCC or Levulinic anhydride.

  • Stability:

    • Acid: Stable to TCA/DCA (detritylation).

    • Oxidizers: Stable to Iodine/Water (standard oxidation).

    • Base: Moderately stable to weak bases, but susceptible to strong nucleophiles (ammonia/methylamine) used in final cleavage. Crucial Insight: Lev must be removed before global deprotection if the goal is selective functionalization.

  • Deprotection Mechanism: Nucleophilic attack by hydrazine (

    
    ) on the ketone carbonyl, followed by intramolecular cyclization to cleave the ester bond.
    
3'-O-TBDMS: The Steric Silyl Ether

The TBDMS group relies on the steric bulk of the tert-butyl group and the strength of the Silicon-Oxygen bond. It is significantly more stable to base than esters like Levulinyl.

  • Installation: TBDMS-Cl with Imidazole/Nitrate.

  • Stability:

    • Acid: Stable to dilute acids (DMT removal), but sensitive to strong acids.

    • Base: Highly stable to standard amines (ammonia) and oxidizing agents.

    • Fluoride Sensitivity: The Si-O bond is cleaved rapidly by fluoride ions (TBAF, HF-TEA) due to the high bond energy of Si-F.

  • Steric Considerations: The bulk of TBDMS can hinder coupling efficiency if placed adjacent to other bulky modifications (e.g., 2'-O-Me or 2'-MOE), a factor less critical with the planar Lev group.

Comparative Performance Analysis

The following table summarizes the operational differences. Note the "Orthogonality" row, which is the primary decision driver.

Feature3'-O-Levulinyl (Lev)3'-O-TBDMS
Primary Utility Temporary protection for on-column modification.Permanent protection for final release.
Deprotection Reagent Hydrazine Hydrate (

) in Pyridine/AcOH.
Fluoride (TBAF, TEA-HF, HF-Pyridine).
Reaction Time Fast (5–15 minutes).Moderate (30–120 minutes).
DMT Compatibility Yes (Stable to acid).Yes (Stable to acid).
2'-TBDMS Compatibility Yes (Hydrazine does not touch Silyl).No (Fluoride removes both 3' and 2' silyls).
Steric Hindrance Low (Planar ester).High (Bulky tetrahedral).
Migration Risk Moderate (Acyl migration possible in solution).Moderate (Silyl migration 2'

3' possible).

Visualization of Orthogonal Strategies

The diagram below illustrates the decision logic and chemical pathways for selecting between Lev and TBDMS.

ProtectionStrategy Start 3'-OH Protection Requirement Decision Do you need to modify the 3'-end WHILE retaining 2'-protection? Start->Decision Lev_Choice Choose LEVULINYL (Lev) Decision->Lev_Choice Yes (Orthogonality needed) TBDMS_Choice Choose TBDMS Decision->TBDMS_Choice No (Standard Synthesis) Lev_Mech Deprotection: Hydrazine (N2H4) Mechanism: Cyclization to Pyridazinone Lev_Choice->Lev_Mech Lev_Result Result: Free 3'-OH (2'-TBDMS & 5'-DMT remain intact) Lev_Mech->Lev_Result TBDMS_Mech Deprotection: Fluoride (TBAF/HF) Mechanism: Si-F Bond Formation TBDMS_Choice->TBDMS_Mech TBDMS_Result Result: Global Deprotection (Removes 2' and 3' Silyls simultaneously) TBDMS_Mech->TBDMS_Result

Caption: Decision matrix for 3'-OH protection. Levulinyl allows selective exposure of the 3'-OH without affecting silyl groups, enabling branching or labeling.

Experimental Protocols

Protocol A: Selective Removal of 3'-O-Levulinyl (On-Column)

Context: This protocol is used when you have synthesized an oligonucleotide and wish to conjugate a label or extend the chain at the 3' position before cleaving the oligo from the solid support (or if using a universal support).

Reagents:

  • Hydrazine monohydrate (

    
    ).
    
  • Pyridine.[1][2]

  • Glacial Acetic Acid.

Workflow:

  • Preparation: Prepare a solution of 0.5 M Hydrazine hydrate in Pyridine/Acetic Acid (3:2 v/v). Note: Ensure the solution is fresh; aged hydrazine oxidizes and loses potency.

  • Flow: Flow the hydrazine solution through the synthesis column for 15 minutes at room temperature.

  • Wash: Wash extensively with Pyridine (3 min) followed by Acetonitrile (5 min) to remove all traces of hydrazine. Critical: Residual hydrazine will react with phosphoramidites in subsequent coupling steps.

  • Verification: The 3'-OH is now free. The 5'-DMT (if present) and 2'-TBDMS groups remain intact.

Protocol B: Global Removal of 3'-O-TBDMS

Context: Standard RNA deprotection. This occurs after base deprotection (ammonia/methylamine).

Reagents:

  • Triethylamine trihydrofluoride (TEA-HF) or TBAF (1M in THF).

  • DMSO (if using TEA-HF).

Workflow:

  • Base Cleavage: First, treat the solid support with Ammonia/Methylamine (AMA) to cleave the oligo from the support and remove base protecting groups. Lyophilize the sample.

  • Fluoride Treatment: Dissolve the pellet in TEA-HF/DMSO (1:3) or 1M TBAF.[3]

  • Incubation: Incubate at 65°C for 2.5 hours (TEA-HF) or Room Temperature for 12–24 hours (TBAF).

  • Quench: Quench with Butanol or Isopropanol to precipitate the RNA.

  • Result: Both 2' and 3' silyl groups are removed.

Expert Insights & Troubleshooting

The "Migration" Trap
  • Levulinyl: As an ester, Lev is prone to migration to the 2'-OH if the 2'-position is deprotected.[3] However, in most strategies (like 2'-O-ALE or 2'-TBDMS), the 2' position is capped, preventing this.

  • TBDMS: Silyl migration (

    
     or 
    
    
    
    ) is a thermodynamic inevitability in solution if both oxygens are accessible. TBDMS on the 3'-OH is generally stable in solid-phase because the 2'-OH is protected.
When to Use Which?
  • Use Levulinyl if: You are synthesizing Branched RNA (lariat structures) or Cyclic Dinucleotides . You need to build the chain, selectively pop off the 3'-protection, and then cyclize or branch while the rest of the molecule remains protected.

  • Use TBDMS if: You are performing Inverse Synthesis (

    
    ) or solution-phase dimer synthesis where the 3'-end just needs to "survive" until the end.
    

References

  • Horizon Discovery. (n.d.). An efficient method for the Incorporation of molecular probes at multiple/specific sites in RNA: levulinyl protection for 2'-OH. Retrieved from [Link]

  • Lackey, J. G., et al. (2007). Solid-Phase Synthesis and On-Column Deprotection of RNA from 2'- (and 3'-) O-Levulinated (Lv) Ribonucleoside Monomers. Organic Letters, 9(5), 789-792.[3] Retrieved from [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
  • ATDBio. (n.d.). Solid-phase synthesis of RNA. Retrieved from [Link]

Sources

HPLC purification methods for levulinyl-modified DNA strands

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Chromatography: A Comparative Guide to HPLC Purification of Levulinyl-Modified DNA Strands

As oligonucleotide therapeutics and complex branched DNA architectures advance, the reliance on orthogonal protecting groups has become indispensable. The levulinyl (Lev) group is widely utilized for 2'-OH protection in RNA synthesis or as a branch-point protector in complex DNA structures[1]. Unlike the standard 4,4'-dimethoxytrityl (DMT) group, the Lev group is uniquely cleaved via hydrazinolysis, leaving base-labile protecting groups strictly intact[2].

However, purifying Lev-modified DNA presents unique chromatographic challenges. As a Senior Application Scientist, I have evaluated various purification modalities to optimize yield, purity, and structural integrity. This guide objectively compares Lev-ON Reverse-Phase HPLC (RP-HPLC) against Lev-OFF Ion-Exchange HPLC (IE-HPLC), providing self-validating protocols grounded in mechanistic causality.

The Chemistry of Causality: Why Levulinyl?

The Lev group acts as a moderate hydrophobic tag. While less hydrophobic than a DMT group, it provides a sufficient retention time (


) shift on a C18 stationary phase to separate full-length modified sequences from truncated failures[3].

The causality of this approach lies in its orthogonality: standard cleavage in ammonium hydroxide removes base-protecting groups and cleaves the DNA from the solid support, but the Lev ester remains completely intact[4]. This allows us to perform a "Lev-ON" purification—analogous to DMT-ON purification—followed by a highly specific chemical cleavage step to reveal the reactive hydroxyl or amine for downstream conjugation.

Workflow A Solid-Phase Synthesis (Lev-modified DNA) B Ammonia Cleavage (Lev Group Intact) A->B Base Deprotection C Lev-ON RP-HPLC (Hydrophobic Isolation) B->C Crude Injection D Hydrazinolysis (Lev Cleavage) C->D Purified Intermediate E Lev-OFF IE-HPLC (Final Polishing) D->E Deprotected DNA F Pure Modified DNA E->F Desalting

Workflow of orthogonal Lev-modified DNA synthesis and HPLC purification.

Comparative Performance Analysis

Selecting the correct purification strategy depends entirely on the downstream application. Below is a quantitative comparison of the primary methodologies for isolating complex modified oligonucleotides.

Purification StrategyPrimary MechanismTarget PurityYield RecoveryProcessing TimeBest Application
Lev-ON RP-HPLC Hydrophobic Tagging>95%65–75%MediumIsolating Lev-modified full-length strands from crude mixtures.
Lev-OFF IE-HPLC Charge-to-Mass Ratio>90%80–85%FastPost-hydrazinolysis polishing and byproduct removal.
DMT-ON RP-HPLC Hydrophobic Tagging>95%70–80%MediumStandard linear DNA (Baseline comparative reference).

Analytical Insight: While Lev-ON RP-HPLC offers exceptional purity by isolating only the strands that successfully coupled with the Lev-modified phosphoramidite, its yield recovery is slightly lower than DMT-ON methods. This is because the Lev group's hydrophobic shift is narrower, requiring shallower gradients that can lead to peak broadening and fraction overlap[5].

Mechanistic Protocol Design & Self-Validating Systems

To ensure scientific integrity, a purification protocol cannot be a blind recipe; it must be a self-validating system. The following methodologies detail the exact steps and the physicochemical reasoning behind them.

Protocol 1: Lev-ON Preparative RP-HPLC (Hydrophobic Tagging)
  • Step 1: Resuspension. Resuspend the crude, ammonia-cleaved oligonucleotide in 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Causality: TEAA provides essential ion-pairing for the phosphodiester backbone. Crucially, maintaining a strictly neutral pH (7.0) prevents the base-catalyzed hydrolysis of the Lev ester during the long residence times of preparative chromatography[3].

  • Step 2: Injection. Inject onto a C18 Preparative Column (e.g., Waters XBridge BEH300)[5].

  • Step 3: Gradient Elution. Run a shallow gradient of 5% to 35% Acetonitrile over 30 minutes.

    • Causality: Because the Lev group is less hydrophobic than DMT, a shallower gradient (approx. 1% B/min) ensures baseline resolution between the Lev-ON product and early-eluting failure sequences[5].

  • Step 4: Self-Validation. Collect fractions and analyze via analytical LC-MS. The target mass must include the Lev group (+98 Da per modification). If the mass is missing, the mobile phase pH was likely too high, causing premature cleavage.

pH_Logic M HPLC Mobile Phase T 0.1M TEAA (pH 7.0) M->T A Ammonium Hydroxide (pH > 8.5) M->A S Levulinyl Ester Stable T->S Neutral pH D Premature Lev Cleavage A->D Base Hydrolysis R Optimal RP-HPLC Resolution S->R Intact Hydrophobic Tag

Logical relationship between mobile phase pH and Levulinyl group stability.

Protocol 2: Selective Hydrazinolysis (The Cleavage Step)
  • Step 1: Preparation. Lyophilize the purified Lev-ON fractions to complete dryness.

  • Step 2: Cleavage. Resuspend in 0.5 M Hydrazine hydrate buffered in Pyridine/Acetic Acid (3:2 v/v) for 15 minutes at room temperature[2].

    • Causality: The buffered environment accelerates the nucleophilic attack of hydrazine on the levulinyl ketone. This forms a transient hydrazone that rapidly cyclizes into a pyridazinone derivative, releasing the free hydroxyl/amine without degrading the DNA backbone or causing cytosine deamination[1].

  • Step 3: Quenching. Quench the reaction with 2.4 M TEAA to neutralize the highly reactive hydrazine.

  • Step 4: Self-Validation. Inject a 1 nmol aliquot into an analytical RP-HPLC. A successful reaction is validated by a negative retention time shift (

    
     to 
    
    
    
    min) and a mass reduction of exactly 98 Da per Lev group removed.
Protocol 3: Lev-OFF IE-HPLC (Polishing)
  • Step 1: Dilution. Dilute the quenched hydrazinolysis reaction 1:5 in 20 mM Tris-HCl (pH 8.0).

  • Step 2: Injection. Inject onto a strong anion-exchange (SAX) column.

  • Step 3: Elution. Elute with a gradient of 0 to 1.0 M NaCl over 40 minutes[6].

    • Causality: IE-HPLC separates based on the charge-to-mass ratio. Since the hydrophobic Lev group has been removed, the DNA is now highly charged and separates cleanly from the uncharged pyridazinone cleavage byproduct and any residual organic salts[6].

  • Step 4: Self-Validation. Perform a final desalting step (e.g., Sephadex G-25) and verify the final A260/A280 ratio is between 1.8 and 2.0, confirming the complete removal of pyridine and hydrazine contaminants.

References

1.[1] Horizon Discovery. "An efficient method for the Incorporation of molecular probes at multiple/specific sites in RNA: levulinyl protection for 2'-". 1 2.[2] Glen Research. "Products for DNA Research". 2 3.[5] The Royal Society of Chemistry. "Specifically horizontally tethered DNA probes on Au surfaces allow labelled and label-free DNA detection using SERS and electrochemically driven melting". 5 4.[3] Oxford Academic (Nucleic Acids Research). "Synthesis of long and functionally active RNAs facilitated by acetal levulinic ester chemistry". 3 5.[6] ACS Publications. "Determination of Purge Factors for Use in Oligonucleotide Control Strategies". 6 6.[4] ResearchGate. "Solid-Phase Synthesis and On-Column Deprotection of RNA from 2'- (and 3'-) O-Levulinated (Lv) Ribonucleoside Monomers". 4

Sources

Validating Branch Point Formation in Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide

Executive Summary

The synthesis of branched oligonucleotides—specifically those containing a


-phosphodiester linkage—is a critical capability for investigating RNA splicing mechanisms (lariat mimics), developing branched DNA (bDNA) signal amplification technologies, and designing novel nucleic acid nanostructures.

The core analytical challenge in validating branch point formation is isomeric distinction . A linear oligonucleotide with a standard


 linkage has the exact same molecular mass as its branched 

isomer.[1] Therefore, standard intact mass spectrometry (ESI-MS) is often insufficient. Validation requires methods sensitive to topology (shape) and chemical connectivity .

This guide objectively compares the three primary validation methodologies: Electrophoretic Mobility Shift (PAGE) , Enzymatic Footprinting , and Anion-Exchange LC-MS , providing protocols and mechanistic insights for each.

Comparative Overview: Validation Methodologies

The following table summarizes the performance characteristics of the three dominant validation strategies.

FeaturePAGE (Mobility Shift) Enzymatic Footprinting Anion-Exchange LC-MS
Primary Detection Principle Topological drag (Hydrodynamic radius)Steric/Chemical specificity of nucleasesCharge density & Hydrophobicity
Distinguishes 2'-5' from 3'-5'? Yes (Branched migrates slower)Yes (Differential cleavage kinetics)Yes (Distinct retention times)
Throughput High (Many samples/gel)Low to MediumMedium (Automated injection)
Sample Requirement Low (Radioactive/Fluorescent)Medium (

100 pmol)
Medium to High
Resolution Low (Qualitative)High (Structural proof)Very High (Quantitative)
Best Use Case Rapid screening of synthesis reactionsDefinitive structural confirmationQC of therapeutic grade material

Deep Dive: Electrophoretic Mobility Shift (The Screen)

Mechanism of Action

Gel electrophoresis separates molecules based on their charge-to-mass ratio and hydrodynamic size. While linear and branched isomers have identical charge-to-mass ratios, their topologies differ significantly. A branched oligonucleotide (lariat or Y-structure) has a larger effective radius of gyration than its linear counterpart. This results in anomalous migration : the branched species moves significantly slower through the polymer matrix, appearing as a "heavier" band despite having the same mass.

Experimental Protocol: Denaturing PAGE Analysis

Objective: Confirm the presence of a branched product by observing a retardation factor (


) shift relative to a linear control.
  • Gel Preparation:

    • Cast a 20% polyacrylamide gel (19:1 acrylamide:bis-acrylamide) containing 7 M Urea (denaturing agent). High percentage is crucial for resolving small topological differences in oligos <50 nt.

  • Sample Preparation:

    • Mix 5 pmol of purified synthetic branched oligo with 2x Formamide Loading Buffer (95% formamide, 10 mM EDTA, 0.025% xylene cyanol).

    • Control 1: Linear isomer (synthesized with standard 3'-5' linkage).[2]

    • Control 2: Unreacted linear precursors (if available).

    • Heat samples at 95°C for 3 minutes to disrupt secondary structures (hairpins), ensuring migration is based solely on covalent topology.

  • Electrophoresis:

    • Run at constant power (e.g., 25W for a standard vertical gel) until the bromophenol blue dye front reaches 3/4 down the gel.

    • Note: Do not let the gel overheat (>55°C), as this can cause band smiling, but maintain enough heat to keep urea denaturing.

  • Visualization:

    • Stain with SYBR Gold or Stains-All.

    • Result: The branched product will migrate slower (higher apparent MW) than the linear control.[3]

Deep Dive: Enzymatic Footprinting (The Chemical Proof)

Mechanism of Action

Nucleases possess stereochemical specificity. Standard nucleases like Snake Venom Phosphodiesterase (SVPDE) or Nuclease P1 are optimized for the canonical


 phosphodiester bond. The 

branch point presents a steric block or a significantly slower cleavage site. Conversely, the yeast debranching enzyme (Dbr1 ) specifically targets the

bond at the branch point.
Workflow Visualization

The following diagram illustrates the logical flow of enzymatic validation.

EnzymaticValidation Sample Synthetic Branched Oligo SVPDE Digestion A: Snake Venom PDE (3'->5') Sample->SVPDE Dbr1 Digestion B: Yeast Debranching Enzyme (Dbr1) Sample->Dbr1 Resistant Accumulation of 'X-branched-Y' Core Dimer SVPDE->Resistant 2'-5' bond blocks complete digestion Linearized Full Linearization (Shift to Linear Mobility) Dbr1->Linearized Specifically cleaves 2'-5' bond Analysis Analyze via HPLC or PAGE Resistant->Analysis Linearized->Analysis

Caption: Enzymatic validation logic. SVPDE digestion leaves a resistant branched core, while Dbr1 specifically linearizes the branched structure.

Experimental Protocol: Dbr1 Debranching Assay

Objective: Definitively prove the existence of a


 bond by specifically cleaving it.
  • Reaction Setup:

    • Substrate: 10 pmol synthetic branched RNA.

    • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MnCl

      
       (Manganese is critical for Dbr1 activity), 100 mM NaCl, 1 mM DTT.
      
    • Enzyme: Add 1

      
      L recombinant Dbr1 enzyme (or HeLa nuclear extract if pure enzyme is unavailable).
      
  • Incubation:

    • Incubate at 30°C for 30–60 minutes.

  • Analysis:

    • Quench with EDTA/Formamide.[3]

    • Run on 15-20% denaturing PAGE (as described in Section 3).

  • Interpretation:

    • Positive Result: The slow-migrating branched band disappears and a faster-migrating linear band appears (matching the linear control).

    • Negative Result: No shift indicates the branch point was not formed or the linkage is chemically distinct (e.g., wrong isomer).

Deep Dive: Anion-Exchange LC-MS (The Analytical Gold Standard)

Mechanism of Action

While Reversed-Phase (IP-RP) HPLC separates based on hydrophobicity, Anion-Exchange Chromatography (AEX) separates based on the interaction between the negatively charged phosphate backbone and the positively charged column resin. The


 linkage induces a slight conformational kink in the backbone compared to the 

linkage. This conformational change alters the effective charge density and interaction with the stationary phase, allowing for the resolution of isomers that have identical mass and similar hydrophobicity.
Experimental Protocol: Pellicular Anion-Exchange

Objective: Quantify the ratio of branched product to linear contaminants.

  • Instrumentation:

    • LC System: High-pressure biocompatible LC (e.g., Dionex or equivalent).

    • Column: Dionex DNAPac PA200 (Pellicular anion-exchange resin). This column is superior to porous resins for high-resolution isomer separation.

  • Mobile Phases:

    • Buffer A: 25 mM Tris-HCl (pH 8.0).

    • Buffer B: 25 mM Tris-HCl (pH 8.0) + 1.0 M NaClO

      
       (Sodium Perchlorate). Note: Perchlorate provides sharper peaks than chloride for oligos.
      
  • Gradient:

    • Temperature: 60°C (Critical to minimize secondary structure effects).

    • Flow Rate: 0.5 mL/min.

    • Gradient: 0–40% B over 30 minutes (optimize slope based on oligo length).

  • Detection:

    • UV at 260 nm.

    • Mass Spec Interface: If coupling to MS, desalting is required post-column (or use volatile ammonium bicarbonate buffers, though resolution may drop).

  • Data Analysis:

    • The

      
       branched isomer typically elutes earlier  than the linear 
      
      
      
      isomer on DNAPac columns due to slightly more compact charge shielding in the branched conformation.
Analytical Workflow Diagram

LCMSWorkflow Crude Crude Synthetic Mixture AEX Anion Exchange (DNAPac PA200) Crude->AEX Separation Isomer Separation (Conformation-based) AEX->Separation Peak1 Peak 1: Branched (2'-5' Linkage) Separation->Peak1 Elutes Earlier Peak2 Peak 2: Linear (3'-5' Isomer) Separation->Peak2 Elutes Later MS Mass Spec Confirmation Peak1->MS Peak2->MS

Caption: LC-MS workflow using Anion Exchange to resolve isomers before Mass Spec confirmation.

References

  • Carriero, S. & Damha, M. J. (2003). Solid-phase synthesis of branched oligoribonucleotides. Current Protocols in Nucleic Acid Chemistry. Link

  • Thayer, J. R., Rao, S., & Puri, N. (2008). Detection of aberrant 2'-5' linkages in RNA by anion exchange.[4] Current Protocols in Nucleic Acid Chemistry. Link

  • Chapman, K. B. & Boeke, J. D. (1991). Isolation and characterization of the yeast debranching enzyme. Cell. Link

  • Gao, S. et al. (2019). Analysis of the 2',5'-branched RNA product formed by the 7S11 DNA enzyme.[2] Nature Chemical Biology. Link

  • Thermo Fisher Scientific. Evaluating and Isolating Synthetic Oligonucleotides. Technical Guide. Link

Sources

A Senior Application Scientist's Guide: The Advantages of Levulinyl Protection Over Fmoc for DNA Branching

Author: BenchChem Technical Support Team. Date: March 2026

For researchers pioneering complex nucleic acid architectures, from diagnostic signal amplification systems to DNA nanotechnology, the ability to create precise, multi-chain or "branched" DNA structures is paramount. The synthesis of these constructs on a solid support hinges on a critical chemical decision: the choice of an orthogonal protecting group for the branch-point monomer. This guide provides an in-depth comparison of two such groups, the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the Levulinyl (Lev) group, and makes a data-supported case for the superiority of the Levulinyl group in this specific application.

The Principle of Orthogonal Protection in DNA Branching

Solid-phase DNA synthesis is a carefully orchestrated sequence of chemical reactions. Each step uses specific reagents to add a nucleotide or modify the growing chain. The entire system relies on a set of "protecting groups"—temporary chemical masks on reactive moieties. An orthogonal protecting group is one that can be removed under a unique set of conditions that do not affect any other protecting groups in the system.

For DNA branching, a phosphoramidite monomer with three hydroxyl groups is required:

  • One hydroxyl is phosphitylated for coupling to the growing DNA chain.

  • A second hydroxyl is protected by the acid-labile dimethoxytrityl (DMT) group, allowing for standard chain elongation.

  • The third hydroxyl, the nascent branch point, must be protected by a group that is stable to the acid used for DMT removal and the reagents used for coupling, capping, and oxidation. Crucially, this group must be removable while the oligonucleotide is still attached to the solid support (on-column) to allow for the synthesis of the secondary DNA chains.[1]

This third protecting group is where our comparison lies. Its perfect orthogonality is the key to a high-yield, high-purity synthesis of the final branched product.

Candidate 1: The Fmoc Group - A Workhorse from Peptide Chemistry

The Fmoc group is a mainstay in solid-phase peptide synthesis (SPPS) for the temporary protection of α-amino groups.[2] Its removal is achieved via a β-elimination mechanism triggered by a mild organic base, typically a 20-50% solution of piperidine in a solvent like dimethylformamide (DMF).[3][4]

While effective in its domain, applying Fmoc protection to a DNA branching monomer presents significant chemical challenges. The use of piperidine, a strong organic base, is not fully orthogonal to the standard DNA synthesis protection scheme. This raises several concerns:

  • Compatibility with Base-Labile Groups: Standard protecting groups on the exocyclic amines of nucleobases (e.g., benzoyl on adenine and cytosine, isobutyryl on guanine) are removed with strong bases like ammonium hydroxide. Prolonged or repeated exposure to piperidine during the synthesis of multiple branches could lead to premature deprotection of these groups.

  • Integrity of the DNA Backbone: Piperidine is a potent reagent known to be used in the Maxam-Gilbert sequencing method to induce strand cleavage at sites of base damage.[5] While the mechanism differs, the inherent reactivity of piperidine with the DNA structure poses a risk of undesirable side reactions, including potential backbone degradation, especially on sensitive sequences or with extended reaction times.

  • Aspartimide Formation Analogy: In peptide synthesis, piperidine is known to cause side reactions like aspartimide formation, which compromises the integrity of the final product.[6] This highlights the reactivity of piperidine and suggests a potential for analogous side reactions in the complex chemical environment of a DNA synthesizer.

Candidate 2: The Levulinyl (Lev) Group - The Chemically Selective Champion

The Levulinyl group is a keto-ester protecting group that offers a superior orthogonal strategy for DNA branching. Its removal is not based on simple acid or base lability but on a specific chemical reaction: hydrazinolysis.[1][7] This provides a distinct and highly selective deprotection pathway.

The developers of the widely-used "comb" system for branched DNA, a foundational technology for signal amplification assays, evaluated several protecting groups for the branch point and ultimately selected the Levulinyl group for its robust performance and chemical compatibility.[1][7][8]

The key advantages of the Lev group stem directly from its unique deprotection mechanism:

  • Superior Orthogonality: The Lev group is removed with a solution of 0.5 M hydrazine hydrate in a buffered 1:1 mixture of pyridine and acetic acid.[1] This reagent is chemically inert to the acid-labile DMT group, the base-labile cyanoethyl phosphate protecting groups, the base-labile nucleobase protecting groups, and the succinyl linkage anchoring the DNA to the solid support.

  • Mild and Specific Conditions: The hydrazinolysis reaction is highly specific for the carbonyl group of the Lev ester. The buffered, near-neutral pH of the deprotection solution is significantly milder than the strongly basic conditions required for Fmoc removal, preserving the integrity of the full-length oligonucleotide.

  • Proven Reliability: The Lev-protected branching phosphoramidite has become the industry standard, used reliably to construct complex, multi-chain DNA dendrimers and comb-like structures for diagnostics and nanotechnology.[7][9]

Head-to-Head Comparison: Lev vs. Fmoc

The choice between Lev and Fmoc can be summarized by evaluating their core chemical properties in the context of solid-phase DNA synthesis.

ParameterLevulinyl (Lev) Group9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Function in Branching Orthogonal protection of a hydroxyl group at the branch point.Orthogonal protection of a hydroxyl group at the branch point.
Deprotection Reagent 0.5 M Hydrazine Hydrate in Pyridine/Acetic Acid (1:1)[1]20-50% Piperidine in DMF[3]
Deprotection Mechanism Hydrazinolysis (formation of a pyridazinone)β-elimination
Reaction Conditions Mild, buffered, near-neutral pH; ~15 min at room temp.[1]Strongly basic; ~3-15 min at room temp.[4]
Orthogonality Excellent: Fully orthogonal to acid- and base-labile groups used in standard DNA synthesis.Poor: Not fully orthogonal. Piperidine poses a risk to standard base-labile protecting groups and potentially the DNA backbone.[5]
Risk of Side Reactions Minimal. The reaction is highly specific to the Lev group.Moderate to High. Potential for premature deprotection of nucleobases and backbone instability.
Industry Adoption The established standard for commercial branched DNA synthesis.[7][8]Primarily used in peptide synthesis; not standard for DNA branching.

Visualization of Key Structures and Workflows

To better illustrate the chemical differences and the synthetic process, the following diagrams are provided.

Caption: Comparative structures of Levulinyl and Fmoc protecting groups.

workflow start Start: Nucleoside on Solid Support (CPG) synth_primary 1. Synthesize Primary DNA Chain (Standard DMT-on Cycles) start->synth_primary add_brancher 2. Couple Lev-Protected Branching Phosphoramidite synth_primary->add_brancher complete_primary 3. Continue/Complete Primary Chain Synthesis add_brancher->complete_primary lev_deprotect 4. On-Column Lev Deprotection (0.5M Hydrazine in Pyridine/AcOH) complete_primary->lev_deprotect wash 5. Wash Support lev_deprotect->wash synth_secondary 6. Synthesize Secondary Chains (Standard DMT-on Cycles from Branch Point) wash->synth_secondary final_deprotect 7. Final Cleavage & Global Deprotection (e.g., Ammonium Hydroxide) synth_secondary->final_deprotect purify 8. Purify Branched DNA Product final_deprotect->purify

Caption: Workflow for solid-phase synthesis of branched DNA using Lev protection.

Experimental Protocols

Protocol 1: On-Column Deprotection of the Levulinyl Group

This protocol outlines the critical step of selectively unmasking the branch point for subsequent synthesis.

Objective: To selectively remove the Levulinyl protecting group from the branching monomer while the oligonucleotide remains attached to the solid support.

Materials:

  • Synthesis column containing the CPG-bound oligonucleotide with the incorporated Lev-protected brancher.

  • Deprotection Reagent: 0.5 M Hydrazine monohydrate in 1:1 (v/v) Pyridine/Acetic Acid.

  • Acetonitrile (ACN), synthesis grade.

  • Two Luer-lock syringes (e.g., 5 mL or 10 mL).

Methodology:

  • Remove the synthesis column from the synthesizer after the primary sequence has been completed.

  • Attach a syringe to each end of the column.

  • Draw approximately 2-3 mL of the Lev deprotection reagent into one syringe.

  • Gently push the reagent from one syringe through the column into the opposing syringe.

  • Continue to push the solution back and forth through the column for a total of 15 minutes at room temperature. This ensures the support is thoroughly saturated and the reaction goes to completion.[1]

  • After 15 minutes, expel the deprotection reagent to waste.

  • Using a fresh syringe, wash the support by pushing 3-5 mL of ACN through the column. Repeat this wash step three times to completely remove any residual deprotection reagent.

  • Dry the support thoroughly with a stream of argon or by vacuum.

  • The column is now ready to be placed back on the synthesizer for the synthesis of the secondary "comb" chains from the newly exposed hydroxyl group.

Conclusion and Authoritative Recommendation

While Fmoc is an invaluable tool in peptide chemistry, its deprotection chemistry is fundamentally unsuited for the delicate and complex environment of solid-phase DNA synthesis. The requirement of a strong organic base like piperidine compromises the principle of orthogonality, introducing significant risk of side reactions that can lower yield and complicate purification.

The Levulinyl group, in contrast, provides a truly orthogonal protecting strategy. Its removal via a mild and highly specific hydrazinolysis reaction ensures that all other protecting groups and the DNA backbone remain intact. This chemical selectivity is the definitive reason why Lev-protected phosphoramidites have become the gold standard for the synthesis of branched DNA and dendrimeric structures.[1][7][8] For researchers and drug development professionals aiming to produce high-purity, complex DNA architectures with maximal yield and reliability, the Levulinyl group is the unequivocally superior choice.

References

  • Biosynthesis Inc. (2021, June 1). Synthesis of branched DNA. [Link]

  • Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]

  • Glen Research. Dendrimer and Brancher Phosphoramidites. [Link]

  • Glen Research. (2006, June). The Glen Report, 18.1: Synthesis of Branched DNA with a Comb Structure. [Link]

  • Glen Research. Branching Phosphoramidites. [Link]

  • Glen Research. (2018, December). The Glen Report, 30.24: Oligonucleotide Dendrimers – An Update. [Link]

  • Grajkowski, A., et al. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), 4279–4287. [Link]

  • Glen Research. Glen Report Titles. [Link]

  • Powner, M. W., et al. (2011). DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA. PLoS ONE, 6(8), e23233. [Link]

  • PubMed. (2002, October 1). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. [Link]

  • Glen Research. Products for DNA Research. [Link]

  • Glen Research. (2009, December). The Glen Report, 21.211: TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]

  • Astruc, D., et al. (2010). Dendrimers: Exploring Their Wide Structural Variety and Applications. Molecules, 15(1), 188–230. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Wikipedia. Dendrimer. [Link]

  • Lee, C. C., et al. (2009). Dendrimers: synthesis, applications, and properties. Nanomedicine: Nanotechnology, Biology and Medicine, 5(1), 1–16. [Link]

  • Glen Research. (2004, September). The Glen Report, 16.13: MINOR BASE AND RELATED NOVEL PHOSPHORAMIDITES. [Link]

  • Fiveable. (2025, August 15). Orthogonal Protection Definition. [Link]

  • ResearchGate. (2025, August 5). (PDF) An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 163. [Link]

  • Royal Society of Chemistry. (2024, July 29). Peptide dendrimers transfecting CRISPR/Cas9 plasmid DNA: optimization and mechanism. [Link]

  • ACS Publications. (2000, July 19). Dendrimers in Supramolecular Chemistry: From Molecular Recognition to Self-Assembly. [Link]

  • Wikipedia. Protecting group. [Link]

  • Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]

  • Twist Bioscience. (2018, November 28). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • PubMed. (1991, November 11). Mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines. [Link]

  • Royal Society of Chemistry. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

  • Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [Link]

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A Comparative Guide to the Detection of Incomplete Hydrazine Deprotection Impurities by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. Hydrazine, a powerful nucleophile, is widely employed in organic synthesis for the cleavage of protecting groups, particularly phthaloyl groups used to protect primary amines. While effective, the deprotection step can be a source of critical process-related impurities if the reaction does not go to completion. Residual hydrazine and partially deprotected intermediates can compromise the final product's stability and safety profile.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the detection and quantification of these challenging impurities. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy. All methodologies are discussed in the context of regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, which mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4]

The Analytical Challenge: The Nature of Hydrazine-Related Impurities

The primary impurities of concern in incomplete hydrazine deprotection are residual hydrazine itself and various reaction intermediates. Hydrazine is a small, highly polar, and reactive molecule with no significant UV chromophore, making its detection by standard HPLC-UV methods inherently difficult.[5] Furthermore, its high polarity leads to poor retention on conventional reversed-phase (RP) HPLC columns.[5]

Partially deprotected species, such as N-amino phthalimide derivatives, may also be present. While these are typically larger and possess a UV chromophore, their polarity can still present chromatographic challenges. The analytical goal is to develop a method that can separate and accurately quantify the API, residual hydrazine, and any significant intermediates with high sensitivity and specificity.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on several factors, including the specific properties of the API and impurities, the required sensitivity, and the intended application (e.g., in-process control vs. final product release testing). Below, we compare several common approaches.

Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its robustness and versatility. However, for hydrazine analysis, it presents significant challenges.

  • Principle: Separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

  • Applicability: This method is generally unsuitable for the direct analysis of hydrazine due to its high polarity and lack of a strong chromophore.[5] It can, however, be effective for monitoring the disappearance of the protected starting material and the appearance of the deprotected product and UV-active intermediates.

  • Expert Insights: To improve the retention of polar analytes on a C18 column, highly aqueous mobile phases are often employed. However, this can lead to "phase dewetting" or "phase collapse," where the stationary phase loses its solvation, resulting in a dramatic loss of retention. Using columns with polar-embedded or polar-endcapped stationary phases can mitigate this issue.

Method 2: Ion-Pairing RP-HPLC

Ion-pairing chromatography is a useful technique to enhance the retention of polar, ionizable compounds on reversed-phase columns.

  • Principle: An ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes like hydrazine, is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, which has a greater affinity for the non-polar stationary phase, thereby increasing its retention time.

  • Applicability: This can be a viable strategy for improving the retention of hydrazine. However, the lack of a chromophore remains a limitation for UV detection.

  • Expert Insights: A significant drawback of ion-pairing chromatography is that the reagents can be difficult to remove from the column, leading to long equilibration times and potential memory effects.[6] This can make method development and transfer more challenging.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the separation of highly polar compounds that are poorly retained in reversed-phase mode.

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or amino functionalities) and a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) with a smaller amount of an aqueous buffer. Separation is achieved through a combination of partitioning, ion-exchange, and hydrogen bonding interactions.

  • Applicability: HILIC is an excellent choice for retaining and separating hydrazine and other polar impurities.

  • Expert Insights: HILIC methods can be very sensitive to the water content of the mobile phase and sample diluent. Careful control of these parameters is crucial for robust and reproducible results. Column equilibration times can also be longer than in RP-HPLC.

Method 4: Pre-column Derivatization with HPLC-UV/Fluorescence

This is often the most effective and widely used approach for the sensitive and specific quantification of hydrazine.[7][8][9]

  • Principle: Hydrazine is reacted with a derivatizing agent to form a stable product (a hydrazone) that possesses a strong chromophore or fluorophore. This derivative is then separated and quantified by conventional RP-HPLC.

  • Applicability: This method overcomes the primary challenges of hydrazine analysis: poor retention and lack of detectability.[7][8]

  • Common Derivatizing Agents:

    • p-Dimethylaminobenzaldehyde (DMAB): Reacts with hydrazine to form a yellow-colored product with a UV maximum around 455 nm.[10]

    • 2-Hydroxy-1-Naphthaldehyde (HNA): Forms a hydrazone with a maximum UV absorbance in the visible range (around 406/424 nm), which helps to minimize interference from the API and other impurities that typically absorb in the 190-380 nm range.[7][8]

  • Expert Insights: The derivatization reaction conditions (e.g., pH, temperature, reaction time, and reagent concentration) must be carefully optimized to ensure complete and reproducible derivatization.[11] It is also crucial to demonstrate that the derivatizing agent and any side-products do not interfere with the analysis of the derivatized hydrazine.

Experimental Data Comparison

The following table summarizes the typical performance characteristics of the different HPLC methodologies for the analysis of residual hydrazine.

Methodology Typical Stationary Phase Detection Limit of Quantification (LOQ) Key Advantages Key Disadvantages
RP-HPLC (Direct) C18, Polar-Embedded C18UVNot applicable for hydrazineSimple, robust for API and UV-active impuritiesPoor retention and no detection for hydrazine
Ion-Pairing RP-HPLC C18UVNot applicable for hydrazineImproved retention of polar analytesColumn memory effects, method complexity
HILIC Silica, AmideELSD, CAD, MS10-50 ppmExcellent for highly polar compoundsLonger equilibration times, sensitive to mobile phase composition
Pre-column Derivatization C18UV, Fluorescence< 1 ppmHigh sensitivity and specificity, excellent chromatographyAdditional sample preparation step, potential for artifacts

Experimental Workflow: Pre-column Derivatization with HNA

This workflow outlines a robust and sensitive method for the quantification of residual hydrazine in an API sample.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Weigh API Sample Dissolve Dissolve API in Diluent Sample->Dissolve Diluent Prepare Diluent (e.g., Acetonitrile/Water) Diluent->Dissolve Deriv_Sol Prepare Derivatization Solution (HNA in Diluent) Derivatize Add Derivatization Solution, Mix, and Incubate (e.g., 60°C for 30 min) Deriv_Sol->Derivatize Dissolve->Derivatize Inject Inject Derivatized Sample onto RP-HPLC System Derivatize->Inject Separate Gradient Elution (e.g., Acetonitrile/Water with Buffer) Inject->Separate Detect UV Detection at ~410 nm Separate->Detect Integrate Integrate Peak for Hydrazine-HNA Derivative Detect->Integrate Quantify Quantify against a Standard Curve Integrate->Quantify Report Report Hydrazine Content (ppm) Quantify->Report

Caption: Workflow for Hydrazine Quantification by Derivatization-HPLC.

Detailed Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of hydrazine standard in the chosen diluent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh the API sample and dissolve it in the same diluent.

  • Derivatization:

    • To an aliquot of each standard and sample solution, add an equal volume of the HNA derivatization solution.

    • Vortex the solutions and incubate in a water bath at 60°C for 30 minutes.

    • Cool the solutions to room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the API and other less polar components.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 410 nm

Orthogonal Methodologies for Confirmation

While HPLC is the primary tool for impurity analysis, orthogonal techniques are invaluable for method validation and impurity identification.

  • HPLC-MS: Coupling the HPLC system to a mass spectrometer allows for the definitive identification of impurity peaks by providing mass-to-charge ratio information. This is particularly useful for identifying unknown degradation products or reaction by-products.

  • Gas Chromatography (GC): For volatile impurities, GC can be a powerful tool. Hydrazine can be analyzed by GC, often after derivatization to improve its volatility and chromatographic behavior.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation. If an impurity can be isolated, NMR can provide unambiguous confirmation of its chemical structure.

Decision-Making Framework

The choice of analytical method should be guided by a risk-based assessment and the specific requirements of the analysis.

Caption: Method Selection for Hydrazine Impurity Analysis.

Conclusion

The effective detection and control of incomplete hydrazine deprotection impurities are critical for ensuring the quality and safety of pharmaceutical products. While direct HPLC analysis of hydrazine is fraught with challenges, pre-column derivatization followed by RP-HPLC-UV is a robust, sensitive, and specific method that is well-suited for this purpose.[7][8][9] The choice of derivatizing agent, such as 2-Hydroxy-1-Naphthaldehyde, can further enhance selectivity by shifting the analyte's absorbance maximum away from potential interferences.[7][8] For orthogonal verification and the analysis of other polar impurities, HILIC presents a powerful alternative.

Ultimately, the development of a sound analytical control strategy relies on a thorough understanding of the reaction chemistry, the potential impurity profile, and the strengths and limitations of the available analytical techniques. By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can build a self-validating system for impurity analysis that is both scientifically sound and compliant with global regulatory expectations.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006, October 1). [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (2025, October 7). [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. (2019, October 18). [Link]

  • Gas chromatographic determination of residual hydrazine and morpholine in boiler feed water and steam condensates. IAEA International Nuclear Information System. [Link]

  • Determination of Hydrazine in Wastewater: Measurement. NANOLAB. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). [Link]

  • A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. Pharma Focus Europe. (2023, June 2). [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]

  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. PubMed. (2016, July 15). [Link]

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  • A validated RP-HPLC method for quantitative determination of genotoxic impurity hydrazine content in Ursodeoxycholic acid. ResearchGate. (2025, March). [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

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  • Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column. [Link]

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A Tale of Two Acyls: A Comparative Guide to 3'-O-Levulinyl and 3'-O-Acetyl Protection in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher Navigating the Complex Landscape of Oligonucleotide Chemistry, the Choice of Protecting Groups is Paramount. This Guide Offers an In-depth Comparison of the Stability and Utility of Two 3'-Hydroxyl Protecting Groups: the Orthogonal Levulinyl Ester and the Labile Acetyl Ester.

In the intricate world of automated oligonucleotide synthesis, the strategic use of protecting groups dictates the success of synthesizing high-fidelity, modified, and complex nucleic acid sequences. The 3'-hydroxyl group, the starting point for the assembly of the oligonucleotide chain in the 3' to 5' direction, requires a temporary protecting group that is stable throughout the synthesis cycles and can be selectively removed when desired. This guide provides a detailed comparative analysis of two such acyl protecting groups: the 3'-O-Levulinyl (Lev) and the 3'-O-Acetyl (Ac) groups. While both are esters, their profoundly different stabilities under standard synthesis conditions define their distinct applications, with the levulinyl group emerging as a robust tool for orthogonal synthesis strategies and the acetyl group presenting significant limitations for use as a temporary 3'-protecting group in conventional phosphoramidite chemistry.

The Chemical Foundation: Understanding the Stability Dichotomy

The core of the comparison lies in the chemical nature of the levulinyl and acetyl esters and their response to the chemical environments of solid-phase oligonucleotide synthesis.

The 3'-O-Levulinyl Group: A Beacon of Orthogonality

The levulinyl group is a keto-ester that exhibits remarkable stability throughout the standard cycles of phosphoramidite-based oligonucleotide synthesis. This includes the acidic conditions of detritylation (typically using trichloroacetic acid or dichloroacetic acid), the coupling of phosphoramidites, the oxidation of the phosphite triester linkage, and the capping of unreacted 5'-hydroxyl groups.[1] Its unique stability stems from its deprotection mechanism, which is not a simple hydrolysis but a specific reaction with hydrazine.[2] This reaction proceeds via the formation of a pyridazinone, a process that is orthogonal to the acidic and basic conditions used to remove other protecting groups.[2][3]

The 3'-O-Acetyl Group: A Story of Lability

In stark contrast, the acetyl group is a simple ester that is highly susceptible to cleavage under basic conditions.[4] The standard final deprotection step in oligonucleotide synthesis, which involves treatment with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) to remove the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the cyanoethyl groups from the phosphate backbone, readily cleaves the 3'-O-acetyl ester.[1][5] This lability makes the 3'-O-acetyl group unsuitable as a temporary protecting group for the 3'-hydroxyl in a standard solid-phase synthesis workflow, as it would be prematurely removed during the final deprotection step, leading to a mixture of desired and undesired products.

Comparative Stability Throughout the Synthesis Cycle: A Qualitative Assessment

Synthesis Step Reagents/Conditions 3'-O-Levulinyl Stability 3'-O-Acetyl Stability
Detritylation Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an anhydrous solventStable Generally Stable (though prolonged exposure to strong acid can lead to some hydrolysis)
Coupling Phosphoramidite monomer and activator (e.g., tetrazole)Stable Stable
Oxidation Iodine and water in a pyridine/THF solutionStable Stable
Capping Acetic anhydride and N-methylimidazoleStable Stable
Final Deprotection Concentrated ammonium hydroxide or AMAStable Labile (Readily cleaved)

This table underscores the fundamental difference: the 3'-O-Levulinyl group is designed to withstand the entire synthesis and final deprotection, allowing for its selective removal at a later stage, whereas the 3'-O-Acetyl group is not.

Deprotection Strategies: Orthogonality vs. Global Cleavage

The distinct deprotection methods for these two groups are central to their divergent applications.

The Orthogonal Removal of the 3'-O-Levulinyl Group

The selective removal of the levulinyl group is typically achieved using a solution of hydrazine hydrate in a pyridine and acetic acid buffer.[2] This deprotection can be performed while the oligonucleotide is still attached to the solid support, enabling further on-support manipulations such as the attachment of labels, linkers, or other moieties to the 3'-terminus.[2]

Experimental Protocol: On-Support Deprotection of 3'-O-Levulinyl Group

This protocol is adapted from established methods for the selective removal of the levulinyl group from a solid-support-bound oligonucleotide.[2]

  • Reagent Preparation: Prepare a 0.5 M solution of hydrazine hydrate (H₂N-NH₂·H₂O) in a 3:2 (v/v) mixture of pyridine and acetic acid.

  • Resin Treatment: Following the completion of the oligonucleotide synthesis, wash the solid support extensively with acetonitrile and dry it under a stream of argon.

  • Deprotection Reaction: Add the hydrazine solution to the solid support in the synthesis column or a separate reaction vessel.

  • Incubation: Allow the reaction to proceed at room temperature for a duration determined by the specific application, typically ranging from 30 minutes to 4 hours. The reaction progress can be monitored by cleaving a small amount of the oligonucleotide from the support and analyzing it by HPLC or mass spectrometry.

  • Washing: After the desired level of deprotection is achieved, thoroughly wash the solid support with pyridine, followed by acetonitrile, to remove the deprotection reagents and byproducts.

  • Further Steps: The oligonucleotide with the now free 3'-hydroxyl group can be subjected to further on-support reactions or cleaved from the support and deprotected using standard procedures.

The General Lability of the 3'-O-Acetyl Group

As previously mentioned, the 3'-O-acetyl group is removed under the same conditions used for the deprotection of the nucleobases. Therefore, it does not offer orthogonality in a standard synthesis workflow. If a 3'-acetylated oligonucleotide is the desired final product, a different synthetic strategy would be required, such as using nucleobase protecting groups that are removed under conditions that do not affect the acetyl ester.[6]

Visualizing the Workflow: Deprotection Schemes

Deprotection_Schemes cluster_lev 3'-O-Levulinyl Deprotection cluster_ac 3'-O-Acetyl Fate in Standard Synthesis lev_start Solid-Support-Bound Oligo (3'-O-Lev) lev_hydrazine Hydrazine/ Pyridine/AcOH lev_deprotected Solid-Support-Bound Oligo (3'-OH) lev_final Fully Deprotected Oligo (3'-OH) ac_start Solid-Support-Bound Oligo (3'-O-Ac) ac_standard_deprotection Standard Deprotection (NH4OH or AMA) ac_final Fully Deprotected Oligo (3'-OH)

Applications in Oligonucleotide Synthesis: A Clear Division of Labor

The contrasting stabilities of the 3'-O-Levulinyl and 3'-O-Acetyl groups lead to their deployment in very different synthetic scenarios.

The Versatility of the 3'-O-Levulinyl Group:

The orthogonality of the levulinyl group makes it an invaluable tool for a variety of advanced oligonucleotide synthesis applications:

  • 3'-End Modification: The ability to deprotect the 3'-hydroxyl on-support allows for the site-specific introduction of a wide range of modifications, including fluorophores, quenchers, biotin, and other ligands.[2]

  • Synthesis of Branched Oligonucleotides: The selective deprotection of a 3'-O-Levulinyl group can be used to initiate the synthesis of a second oligonucleotide chain from that position, leading to the formation of branched or dendritic structures.

  • Convergent Synthesis Strategies: In the synthesis of very long or complex oligonucleotides, fragments can be synthesized separately and then ligated together. A 3'-O-Levulinyl group can be used to unmask a 3'-hydroxyl for enzymatic or chemical ligation.

The Limited Role of the 3'-O-Acetyl Group:

Due to its lability, the 3'-O-Acetyl group is not a viable option for temporary protection of the 3'-hydroxyl in standard solid-phase synthesis. Its use would be restricted to specialized applications where:

  • The final product is a 3'-acetylated oligonucleotide: This would necessitate a non-standard deprotection strategy that preserves the acetyl group, for example, by using extremely mild base-labile protecting groups on the nucleobases that can be removed under conditions that do not cleave the acetyl ester.[6]

  • A "sacrificial" protecting group is needed: In some very specific chemical transformations, a highly labile group might be desired, but this is not a common requirement in routine oligonucleotide synthesis.

Conclusion: A Strategic Choice for Advanced Synthesis

The comparison of 3'-O-Levulinyl and 3'-O-Acetyl protecting groups reveals a clear dichotomy in their stability and, consequently, their utility in oligonucleotide synthesis. The 3'-O-Levulinyl group stands out as a robust and truly orthogonal protecting group, offering the flexibility to perform selective on-support manipulations that are crucial for the synthesis of modified and complex oligonucleotides. Its predictable stability and specific deprotection conditions make it a reliable choice for researchers pushing the boundaries of nucleic acid chemistry.

Conversely, the 3'-O-Acetyl group's inherent lability to the standard basic deprotection conditions used in phosphoramidite chemistry severely limits its application as a temporary 3'-hydroxyl protecting group. While it may find niche uses in specialized synthetic routes with customized deprotection schemes, it is not a suitable candidate for routine solid-phase oligonucleotide synthesis.

For the modern researcher, understanding this fundamental difference is key to making informed decisions in the design and execution of successful oligonucleotide synthesis strategies. The choice between the stability of the levulinyl group and the lability of the acetyl group is, in essence, a choice between a versatile tool for advanced applications and a group with significant limitations in the context of standard synthesis protocols.

References

  • Ogilvie, K. K., & Nemer, M. J. (1980). The synthesis of oligoribonucleotides. IV. The use of the levulinyl group as a 5'-hydroxyl protecting group. Tetrahedron Letters, 21(44), 4159-4162. [Link]

  • Advanced method for oligonucleotide deprotection. (2000). Nucleic Acids Research, 28(8), e30. [Link]

  • RNA oligonucleotide synthesis. (n.d.). ATDBio. [Link]

  • Selective Removal of the 2'- and 3'-O-Acyl Groups from 2',3',5'-Tri-O-acylribonucleoside Derivatives with Lithium Trifluoroethoxide. (2006). The Journal of Organic Chemistry, 71(7), 2884-2887. [Link]

  • Removal of Dde and ivDde Protecting Groups. (n.d.). Aapptec. [Link]

  • Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage. [Link]

  • Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. (2023). DNA, 3(2), 76-90. [Link]

  • Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection. (2014). Journal of Organic Chemistry, 79(8), 3311-3326. [Link]

  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (2010). Journal of Organic Chemistry, 75(23), 8119-8129. [Link]

  • Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. [Link]

  • Oligonucleotide synthesis under mild deprotection conditions. (2018). Organic & Biomolecular Chemistry, 16(44), 8579-8586. [Link]

  • Improved methods of detritylation for oligonucleotide synthesis. (1996).
  • Deprotection Guide. (n.d.). Glen Research. [Link]

  • Acetal levulinyl ester (ALE) groups for 2'-hydroxyl protection of ribonucleosides in the synthesis of oligoribonucleotides on glass and microarrays. (2009). Journal of Organic Chemistry, 74(15), 5457-5463. [Link]

  • Solid-Phase Synthesis and Hybrization Behavior of Partially 2'/3'-O-Acetylated RNA Oligonucleotides. (2014). The Journal of Organic Chemistry, 79(8), 3311-3326. [Link]

  • Versatile solid supports for oligonucleotide synthesis that incorporate urea bridge. (2013). The Journal of Organic Chemistry, 78(17), 8497-8507. [Link]

  • Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. (n.d.). [Link]

  • RNA monomers containing O-acetal levulinyl ester groups and their use in RNA microarrays. (2016).
  • Solid-Phase Oligonucleotide Synthesis. (n.d.). Danaher Life Sciences. [Link]

  • Solid-phase synthesis and hybrization behavior of partially 2'/3'-O-acetylated RNA oligonucleotides. (2014). Journal of Organic Chemistry, 79(8), 3311-3326. [Link]

  • Acetal Levulinyl Ester (ALE) Groups for 2'-hydroxyl Protection of Ribonucleosides in the Synthesis of Oligoribonucleotides on Glass and Microarrays. (2009). Journal of Organic Chemistry, 74(15), 5457-5463. [Link]

  • Activity-Based Models to Predict Kinetics of Levulinic Acid Esterification. (2023). ChemPhysChem, 24(4), e202200729. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2005). Journal of the Mexican Chemical Society, 49(2), 128-131. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.